Product packaging for 1-Azidobutane(Cat. No.:CAS No. 7332-00-5)

1-Azidobutane

Cat. No.: B1275071
CAS No.: 7332-00-5
M. Wt: 99.13 g/mol
InChI Key: QZOJRSAENHTURL-UHFFFAOYSA-N
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Description

1-Azidobutane is a useful research compound. Its molecular formula is C4H9N3 and its molecular weight is 99.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 239754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3 B1275071 1-Azidobutane CAS No. 7332-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-azidobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3/c1-2-3-4-6-7-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOJRSAENHTURL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20994038
Record name 1-Azidobutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7332-00-5
Record name Butane, 1-azido-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007332005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC239754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azidobutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-Azidobutane chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Azidobutane

Introduction

This compound, also known as n-butyl azide, is an organic compound with the chemical formula C₄H₉N₃[1][2]. It belongs to the class of organic azides, which are characterized by the presence of the azide (-N₃) functional group. This functional group imparts unique reactivity to the molecule, making it a valuable reagent and building block in various fields of chemical research[1]. This compound serves as a key precursor for synthesizing amines and other nitrogen-containing compounds and is particularly prominent in the realm of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction[1]. Its utility extends to bioconjugation, medicinal chemistry, and materials science, where it is used to link molecules together with high efficiency and specificity[1]. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, and applications for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

The structure of this compound consists of a four-carbon butyl chain attached to a linear tri-nitrogen azide group. The IUPAC name for this compound is simply this compound[2][].

Caption: Chemical structure of this compound.

Data Presentation: Chemical Identifiers and Properties

The following table summarizes the key identifiers and quantitative properties of this compound.

PropertyValueReference
IUPAC Name This compound[1][2][]
Synonyms n-Butyl azide, Butane, 1-azido-[2][]
CAS Number 7332-00-5[1][2][4]
Molecular Formula C₄H₉N₃[1][2][][5]
Molecular Weight 99.13 g/mol [1][2][4]
Exact Mass 99.079647300 Da[2]
SMILES CCCCN=[N+]=[N-][1][2][5]
InChI Key QZOJRSAENHTURL-UHFFFAOYSA-N[1][2][4]
Topological Polar Surface Area 14.4 Ų[2]

Spectroscopic Properties

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

  • Infrared (IR) Spectroscopy : IR spectroscopy is a primary method for identifying the azide functional group. The most characteristic feature in the IR spectrum of an alkyl azide is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group, which typically appears around 2100 cm⁻¹[4]. This intense and distinct peak serves as an unambiguous indicator of the azide's presence[4]. Other expected signals include C-H stretching vibrations from the alkyl chain in the 2800-3000 cm⁻¹ region[4].

VibrationApproximate Wavenumber (cm⁻¹)IntensityReference
Azide (N₃) Asymmetric Stretch~2100Strong, Sharp[4]
C-H Stretch (sp³)2850-2960Medium to Strong[4]
CH₂ Bend~1465Medium[4]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR spectroscopy provides detailed information about the proton environments in the butyl chain. The protons on the carbon atom adjacent to the electron-withdrawing azide group are deshielded, causing them to resonate at a higher chemical shift (downfield) compared to the other protons in the alkyl chain[4]. A typical spectrum would show distinct signals for the four non-equivalent sets of protons[4].

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of this compound. Under electron ionization (EI-MS), the molecular ion peak ([C₄H₉N₃]⁺˙) can be observed. A characteristic fragmentation pathway for alkyl azides involves the loss of a nitrogen molecule (N₂), which is a very stable leaving group, leading to the formation of a nitrene intermediate that undergoes further fragmentation[4].

Experimental Protocols: Synthesis and Reactivity

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a nucleophilic substitution (Sₙ2) reaction. This involves reacting a 1-halobutane (such as 1-chlorobutane or 1-bromobutane) with an azide salt, typically sodium azide (NaN₃)[1][4]. The choice of a polar aprotic solvent, like dimethyl sulfoxide (DMSO) or acetonitrile, is crucial for facilitating the reaction[1][4].

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Formation cluster_workup Workup Procedure Halobutane 1-Halobutane (e.g., 1-Chlorobutane) Solvent Solvent (e.g., DMSO) Halobutane->Solvent SodiumAzide Sodium Azide (NaN₃) SodiumAzide->Solvent Stirring Stirring (e.g., 14 hours at RT) Solvent->Stirring Azidobutane This compound Stirring->Azidobutane Quench Quench with ice-cold water Azidobutane->Quench Extract Extract with ether Quench->Extract Wash Wash with sat. NaHCO₃ Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Evaporate solvent Dry->Evaporate

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (from 1-Chlorobutane): [6]

  • Reaction Setup : In a suitable flask, add 1-chlorobutane, sodium azide (NaN₃), and dimethyl sulfoxide (DMSO).

  • Reaction Execution : Ensure the mixture is under anhydrous conditions and stir it magnetically at room temperature for approximately 14 hours.

  • Workup and Extraction : Add ice-cold distilled water to the reaction mixture to quench the reaction. Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

  • Washing and Drying : The combined organic phases are washed with a saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate (MgSO₄).

  • Isolation : After filtration to remove the drying agent, the solvent is evaporated under reduced pressure to yield the final product, this compound.

Key Chemical Reactions

This compound's reactivity is dominated by the azide group, which allows it to participate in several important transformations.

cluster_click Click Chemistry cluster_reduction Reduction Azidobutane This compound Alkyne Terminal Alkyne (R-C≡CH) Triazole 1,2,3-Triazole Azidobutane->Triazole Reducer Reducing Agent (e.g., LiAlH₄ or H₂/Pd) Amine 1-Butanamine (Butylamine) Azidobutane->Amine Catalyst Cu(I) Catalyst Alkyne->Catalyst Catalyst->Triazole Reducer->Amine N2 Nitrogen Gas (N₂)

Caption: Key reaction pathways of this compound.

  • 1,3-Dipolar Cycloaddition (Click Chemistry) : this compound readily reacts with terminal alkynes in the presence of a copper(I) catalyst to form stable 1,2,3-triazole rings[1][4]. This highly efficient and specific reaction is a cornerstone of click chemistry, widely used in bioconjugation and material science[1].

  • Reduction to Amines : The azide group can be reduced to a primary amine. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂ with a metal catalyst like palladium), with the liberation of nitrogen gas as a byproduct[1].

  • Rearrangement Reactions : Under acidic conditions, this compound can undergo rearrangement to form amines through intramolecular processes[1].

Applications

The unique reactivity of this compound makes it a versatile tool in several scientific disciplines:

  • Organic Synthesis : It is a fundamental building block for introducing a butylamine group or for creating heterocyclic compounds like triazoles[1].

  • Pharmaceutical Research and Drug Development : Its ability to participate in click reactions makes it invaluable for linking drug molecules to delivery systems, biological probes, or other functional moieties[1]. It is also explored for its own potential biological activity, as it can act as an electrophile and modify proteins and enzymes, thereby affecting cellular pathways[1].

  • Bioconjugation and Materials Science : The efficiency of the azide-alkyne cycloaddition allows for the precise and stable linking of this compound to polymers, surfaces, and biomolecules, enabling the creation of advanced materials and diagnostic tools[1].

Safety and Handling

This compound is a hazardous substance that requires careful handling.

  • Hazards : It is a flammable liquid and vapor[1]. It is also considered toxic if inhaled. Like other organic azides, it has the potential to be explosive, especially when subjected to heat, shock, or strong acids[1].

  • Precautions :

    • Work in a well-ventilated area, preferably under a chemical fume hood[7].

    • Keep away from heat, sparks, open flames, and other ignition sources[7].

    • Use explosion-proof equipment and non-sparking tools[7].

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side shields or goggles, and a flame-resistant lab coat[4][7].

    • Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light[7][8].

    • To mitigate explosion risks, it is advisable to work with small quantities (e.g., ≤1 g batches) and avoid heating above 50°C[4].

References

Synthesis of 1-Azidobutane from 1-Bromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-azidobutane from 1-bromobutane, a key intermediate in various chemical and pharmaceutical research applications. The document outlines the underlying chemical principles, a detailed experimental protocol, and essential safety considerations. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

The conversion of alkyl halides to organic azides is a fundamental transformation in organic synthesis. This compound serves as a versatile building block, particularly in the realm of "click chemistry," where the azide moiety readily participates in copper-catalyzed or strain-promoted cycloaddition reactions. This guide focuses on the nucleophilic substitution reaction between 1-bromobutane and an azide salt, a common and efficient method for the preparation of this compound.

Reaction Principle and Stoichiometry

The synthesis of this compound from 1-bromobutane proceeds via a bimolecular nucleophilic substitution (SN2) reaction. In this mechanism, the azide anion (N₃⁻) acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom. The reaction results in the displacement of the bromide ion and the formation of this compound.

The general reaction is as follows:

CH₃CH₂CH₂CH₂Br + NaN₃ → CH₃CH₂CH₂CH₂N₃ + NaBr

For optimal yields and to ensure the complete conversion of the starting material, a slight excess of sodium azide is typically employed.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. Sodium azide is highly toxic. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
1-BromobutaneC₄H₉Br137.0213.7 g (0.1 mol)
Sodium AzideNaN₃65.017.8 g (0.12 mol)
Dimethylformamide (DMF)C₃H₇NO73.09100 mL
Diethyl Ether(C₂H₅)₂O74.12As needed for extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃(aq)-As needed for washing
Anhydrous Magnesium SulfateMgSO₄120.37As needed for drying
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (7.8 g, 0.12 mol) in dimethylformamide (100 mL).

  • Addition of 1-Bromobutane: To the stirred solution, add 1-bromobutane (13.7 g, 0.1 mol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C and maintain this temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 200 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent by rotary evaporation under reduced pressure. Caution: Do not heat the crude this compound to high temperatures during solvent removal.

Purification

Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. The expected data is summarized in the table below.

TechniqueFeatureCharacteristic Signal/Value
Infrared (IR) Spectroscopy Azide Asymmetric Stretch~2100 cm⁻¹ (strong, sharp)[1]
¹H NMR Spectroscopy Protons on Cα (–CH₂N₃)~3.3 ppm (triplet)[1]
Protons on Cβ (–CH₂CH₂N₃)~1.6 ppm (multiplet)
Protons on Cγ (–CH₂CH₂CH₂N₃)~1.4 ppm (multiplet)
Protons on Cδ (CH₃–)~0.9 ppm (triplet)
¹³C NMR Spectroscopy Carbon Cα (–CH₂N₃)~50 ppm[1]
Carbon Cβ (–CH₂CH₂N₃)~29 ppm
Carbon Cγ (–CH₂CH₂CH₂N₃)~20 ppm
Carbon Cδ (CH₃–)~13 ppm
Mass Spectrometry Molecular Ion [M]⁺m/z 99.08

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis and purification process is depicted in the following diagram.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A 1-Bromobutane D Reaction at 80-90°C, 12h A->D B Sodium Azide B->D C DMF (Solvent) C->D E Quench with Water D->E F Extraction with Diethyl Ether E->F G Wash with NaHCO3(aq) F->G H Wash with Brine G->H I Drying with MgSO4 H->I J Solvent Removal (Rotovap) I->J K Vacuum Distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

  • Sodium Azide: Sodium azide is acutely toxic and can be fatal if swallowed or absorbed through the skin. It can form highly explosive heavy metal azides. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.

  • This compound: Low molecular weight organic azides are potentially explosive and sensitive to shock, heat, and friction. It is recommended to handle them in solution whenever possible and to avoid distillation to dryness.

  • Waste Disposal: Azide-containing waste must be handled and disposed of according to institutional safety guidelines. Quenching with a suitable reagent may be necessary before disposal.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

1-Azidobutane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-azidobutane, a versatile chemical intermediate with significant applications in organic synthesis and drug development. The document details its chemical properties, synthesis, and reactivity, with a focus on its role in bioconjugation via "click chemistry."

Core Chemical and Physical Properties

This compound, also known as butyl azide, is a key building block in organic chemistry. Its azide functional group imparts unique reactivity, making it a valuable precursor for the synthesis of a wide range of nitrogen-containing compounds.

PropertyValueSource
Molecular Formula C4H9N3[1][2]
Molecular Weight 99.13 g/mol [1][3]
CAS Number 7332-00-5[1][2]
Appearance (Not specified in search results)
Boiling Point (Not specified in search results)
Storage Conditions Store at 2°C - 8°C[1]

Synthesis of this compound

The most common and established method for synthesizing this compound is through a nucleophilic substitution (SN2) reaction.[3] This involves the reaction of a 1-halobutane (such as 1-bromobutane or 1-chlorobutane) with an azide salt, typically sodium azide.[3][4] The choice of solvent is crucial for the efficiency of this reaction, with polar aprotic solvents like dimethyl sulfoxide (DMSO) being effective.[3][4]

Experimental Protocol: Synthesis from 1-Chlorobutane

The following protocol describes a representative synthesis of this compound from 1-chlorobutane.

Materials:

  • 1-Chlorobutane

  • Sodium azide (NaN3)

  • Dimethyl sulfoxide (DMSO)

  • Ice-cold distilled water

  • Ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a flask, combine 1-chlorobutane, sodium azide, and DMSO.[4]

  • Ensure the reaction mixture is kept under anhydrous conditions and stir magnetically at room temperature for 14 hours.[4]

  • After the reaction is complete, add ice-cold distilled water to the mixture.[4]

  • Extract the aqueous mixture with ether.[4]

  • Wash the organic phase with a saturated sodium bicarbonate solution.[4]

  • Dry the organic phase over magnesium sulfate.[4]

  • Filter the mixture and evaporate the solvent under reduced pressure to yield this compound.[4]

Purification:

Further purification of the crude this compound can be achieved by fractional distillation. This technique separates liquids based on their boiling points and is effective for removing any remaining starting materials or byproducts.

Spectroscopic Data for this compound

Characterization of this compound is typically performed using various spectroscopic methods. While specific spectra were not found in the search results, the expected spectroscopic features are described below based on the molecular structure.

Spectroscopy Expected Features
¹H NMR Signals corresponding to the four different proton environments of the butyl chain. The protons closest to the azide group (α-protons) would be the most deshielded.
¹³C NMR Four distinct signals for the four carbon atoms of the butyl group. The carbon atom bonded to the azide group would have a characteristic chemical shift.
FT-IR A strong, characteristic absorption band for the azide (-N3) asymmetric stretch, typically in the region of 2100 cm⁻¹. C-H stretching and bending vibrations for the butyl group would also be present.

Applications in Drug Development: The "Click" Reaction

A primary application of this compound in drug development and for researchers is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] This reaction forms a stable triazole ring by reacting an azide with a terminal alkyne. This highly efficient and specific reaction is widely used for bioconjugation, linking molecules of interest to biomolecules such as proteins or nucleic acids.[3]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction using an azide and an alkyne.

Materials:

  • Azide-containing molecule (e.g., this compound)

  • Alkyne-containing molecule

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (as a reducing agent)

  • Appropriate solvent (e.g., a mixture of water and a suitable organic solvent)

Procedure:

  • Dissolve the azide and alkyne in the chosen solvent system.

  • Add a solution of copper(II) sulfate.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the triazole product can be isolated using standard purification techniques, such as column chromatography.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent "click" reaction of this compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_click CuAAC 'Click' Reaction start 1-Halobutane (e.g., 1-Chlorobutane) reaction_sn2 SN2 Reaction start->reaction_sn2 reagent1 Sodium Azide (NaN3) reagent1->reaction_sn2 solvent DMSO solvent->reaction_sn2 workup Aqueous Workup & Extraction reaction_sn2->workup purification Fractional Distillation workup->purification product This compound purification->product reaction_click Cycloaddition product->reaction_click Reactant alkyne Terminal Alkyne alkyne->reaction_click catalyst Cu(I) Catalyst (from CuSO4 + Na Ascorbate) catalyst->reaction_click triazole 1,4-Disubstituted 1,2,3-Triazole reaction_click->triazole

Caption: Workflow for the synthesis of this compound and its application in a CuAAC reaction.

References

Spectroscopic Profile of 1-Azidobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1-azidobutane. The information presented is intended to support research and development activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the four different types of protons in the butyl chain. The electron-withdrawing nature of the azide group causes a downfield shift for the protons on the carbon atom to which it is attached (C1).

Proton Assignment Chemical Shift (δ) ppm (approx.) Multiplicity
H₃C-~0.9Triplet
H₃C-CH₂ -~1.4Multiplet
-CH₂ -CH₂-N₃~1.6Multiplet
-CH₂-N₃ ~3.3Triplet
¹³C NMR Data

The ¹³C NMR spectrum of this compound shows four signals, corresponding to the four unique carbon atoms in the molecule. Similar to the ¹H NMR spectrum, the carbon atom directly bonded to the azide group (C1) is shifted significantly downfield.

Carbon Assignment Chemical Shift (δ) ppm (approx.)
C H₃-~14
CH₃-C H₂-~20
-C H₂-CH₂-N₃~29
-C H₂-N₃~51

Infrared (IR) Spectroscopy

Infrared spectroscopy is a key technique for identifying the presence of the azide functional group, which has a strong and characteristic absorption band.

Vibrational Mode Wavenumber (cm⁻¹) (approx.) Intensity
Azide (N₃) Asymmetric Stretch~2100Strong, Sharp
C-H Stretch (sp³)2850-2960Medium to Strong
CH₂ Bend~1465Medium

The most prominent feature in the IR spectrum of this compound is the strong, sharp peak around 2100 cm⁻¹, which is a definitive indicator of the azide functionality.[1]

Experimental Protocols

While specific experimental parameters can vary between laboratories and instruments, the following provides a general methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 10-50 mg/mL. The use of a deuterated solvent is necessary to avoid interference from solvent protons in the ¹H NMR spectrum. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectra are recorded on a high-resolution NMR spectrometer, for example, operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using the thin-film method. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, which are then mounted in the spectrometer. Alternatively, a solution of this compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and placed in a liquid sample cell. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final spectrum of the compound. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Compound This compound NMR_Sample Dissolve in CDCl3 with TMS Compound->NMR_Sample IR_Sample Prepare as neat liquid film or solution Compound->IR_Sample NMR_Spec Record 1H and 13C NMR Spectra NMR_Sample->NMR_Spec IR_Spec Record IR Spectrum IR_Sample->IR_Spec Analyze_NMR Analyze Chemical Shifts & Multiplicities NMR_Spec->Analyze_NMR Analyze_IR Analyze Characteristic Frequencies IR_Spec->Analyze_IR Structure_Elucidation Structure Confirmation Analyze_NMR->Structure_Elucidation Analyze_IR->Structure_Elucidation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safe Handling of 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute a license to operate. All procedures involving 1-azidobutane should be conducted by trained personnel in a controlled laboratory setting, adhering to all applicable safety regulations and institutional protocols.

Introduction

This compound (n-butyl azide), with the chemical formula C₄H₉N₃, is a versatile intermediate in organic synthesis, notably in the construction of nitrogen-containing heterocycles and as a key reagent in "click chemistry" via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. Its utility, however, is matched by its potential hazards. As an organic azide, it is an energy-rich molecule that requires careful handling to mitigate risks of explosive decomposition and toxicity. This guide provides a comprehensive overview of the safety and handling precautions necessary for the safe use of this compound in a research and development setting.

Physicochemical and Toxicological Properties

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₄H₉N₃--INVALID-LINK--
Molecular Weight 99.13 g/mol --INVALID-LINK--
CAS Number 7332-00-5--INVALID-LINK--
Appearance Assumed to be a colorless liquidGeneral knowledge of alkyl azides
Purity (typical) Min. 95%--INVALID-LINK--

Table 2: General Toxicological Hazards of Short-Chain Alkyl Azides

HazardDescriptionPrecaution
Inhalation Toxicity Suspected to be harmful if inhaled. May cause respiratory irritation.Use only in a well-ventilated fume hood. Avoid breathing vapors.
Dermal Toxicity May be absorbed through the skin. Can cause skin irritation.Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.
Oral Toxicity Suspected to be harmful if swallowed.Do not ingest. Wash hands thoroughly after handling.
Eye Irritation May cause serious eye irritation.Wear safety goggles or a face shield.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound are its potential for explosive decomposition and its toxicity.

Explosive Hazards

Organic azides are known to be sensitive to heat, shock, friction, and static discharge. The risk of explosion increases with:

  • Concentration: Pure or highly concentrated this compound poses a greater risk.

  • Scale: Larger quantities of the substance increase the potential energy of an explosion.

  • Temperature: Elevated temperatures can lead to thermal decomposition. Avoid heating above 50°C.[1]

  • Confinement: Heating or reaction in a sealed container can lead to a dangerous pressure buildup.

Chemical Incompatibilities

This compound is incompatible with a range of substances. Contact with the following should be strictly avoided:

  • Strong Acids: Can form the highly toxic and explosive hydrazoic acid.

  • Heavy Metals and their Salts (e.g., lead, copper, mercury, silver): Can form highly shock-sensitive and explosive heavy metal azides.

  • Strong Oxidizing Agents: Can lead to a violent reaction.

  • Halogenated Solvents: May form explosive di- and tri-azidomethane.

Experimental Protocols

Synthesis of this compound from 1-Bromobutane

The following protocol is adapted from a published procedure for the synthesis of alkyl azides in a water-THF solvent system.

Materials:

  • 1-Bromobutane

  • Sodium azide (NaN₃)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Separatory funnel

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve sodium azide (0.3 mol, 19.8 g) in 100 mL of a 95:5 (v/v) mixture of deionized water and THF.[1]

  • To the stirred solution, add 1-bromobutane (0.2 mol, 27.4 g).

  • Heat the reaction mixture to 65°C and maintain stirring overnight.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 40°C. Caution: Do not distill to dryness.

Purification

Further purification can be achieved by vacuum distillation. This should only be performed behind a blast shield and with extreme caution due to the thermal sensitivity of the compound.

Analytical Characterization

The identity and purity of this compound can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). A standard GC-MS protocol would involve dissolving a dilute sample in a suitable solvent (e.g., dichloromethane) and injecting it into the instrument. The resulting mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (99.13 g/mol ).

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential when working with this compound.

PPE_Hierarchy cluster_Engineering_Controls Engineering Controls cluster_Administrative_Controls Administrative Controls cluster_PPE Personal Protective Equipment FumeHood Chemical Fume Hood BlastShield Blast Shield SOP Standard Operating Procedures (SOPs) Training Specialized Training EyeProtection Safety Goggles & Face Shield HandProtection Chemical-Resistant Gloves (Nitrile) BodyProtection Flame-Resistant Lab Coat Researcher Researcher Researcher->FumeHood Researcher->BlastShield Researcher->SOP Researcher->Training Researcher->EyeProtection Researcher->HandProtection Researcher->BodyProtection

Caption: Hierarchy of controls for handling this compound.

Storage and Waste Disposal

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from sources of heat, ignition, and direct sunlight.

  • Store separately from incompatible materials, especially strong acids and heavy metal salts.

  • Use secondary containment to prevent spills.

Waste Disposal
  • All waste containing this compound, including reaction residues and contaminated materials, must be treated as hazardous waste.

  • Collect waste in a dedicated, clearly labeled container.

  • Never dispose of this compound down the drain, as it can react with metal pipes to form explosive metal azides.

  • Follow your institution's and local regulations for hazardous waste disposal.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Emergency_Procedures cluster_Spill Chemical Spill cluster_Fire Fire cluster_Exposure Personal Exposure Start Emergency Event Evacuate Evacuate immediate area Start->Evacuate ActivateAlarm Activate fire alarm Start->ActivateAlarm RemoveClothing Remove contaminated clothing Start->RemoveClothing Alert Alert colleagues and supervisor Evacuate->Alert Contain Contain spill with absorbent material (if safe to do so) Alert->Contain Cleanup Follow established spill cleanup protocol Contain->Cleanup EvacuateBuilding Evacuate the building ActivateAlarm->EvacuateBuilding Extinguish Use appropriate fire extinguisher (if trained and safe) EvacuateBuilding->Extinguish FlushArea Flush affected area with water for 15 minutes RemoveClothing->FlushArea SeekMedical Seek immediate medical attention FlushArea->SeekMedical

References

Thermal Stability and Decomposition of 1-Azidobutane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidobutane (CH₃(CH₂)₃N₃), also known as n-butyl azide, is a versatile intermediate in organic synthesis, finding applications in the construction of nitrogen-containing heterocycles, click chemistry, and as a precursor to primary amines. Despite its utility, the inherent energetic nature of the azide functional group necessitates a thorough understanding of its thermal stability and decomposition characteristics for safe handling, process development, and risk assessment. This technical guide provides a comprehensive overview of the current, albeit limited, publicly available knowledge regarding the thermal behavior of this compound.

Thermal Hazard and Decomposition Pathway

Organic azides are known for their potential to decompose exothermically, often with the liberation of nitrogen gas. This decomposition can be initiated by heat, shock, or friction. The thermal decomposition of primary alkyl azides like this compound is generally understood to proceed through the initial formation of a highly reactive nitrene intermediate.

The likely decomposition pathway for this compound involves the following key steps:

  • Initiation: The process begins with the homolytic cleavage of the N-N₂ bond, leading to the formation of a butyl nitrene radical and the evolution of nitrogen gas (N₂). This step is typically the rate-determining step in the thermal decomposition process.

  • Intramolecular Rearrangement: The highly unstable butyl nitrene can undergo a 1,2-hydride shift, a common rearrangement for primary nitrenes, to form 1-butanimine.

  • Further Reactions: Depending on the reaction conditions (e.g., temperature, pressure, presence of other species), the 1-butanimine can potentially undergo further reactions, such as polymerization or hydrolysis if water is present.

It is crucial to note that in the condensed phase, intermolecular reactions can also occur, potentially leading to a more complex mixture of products.

Visualization of the Decomposition Pathway

The logical relationship of the primary decomposition pathway of this compound can be visualized as follows:

DecompositionPathway cluster_start Initial State cluster_intermediate Decomposition & Intermediate Formation cluster_rearrangement Rearrangement This compound This compound Butyl_Nitrene Butyl Nitrene This compound->Butyl_Nitrene Heat (Δ) N2 Nitrogen Gas (N₂) This compound->N2 1-Butanimine 1-Butanimine Butyl_Nitrene->1-Butanimine 1,2-Hydride Shift

Caption: Primary thermal decomposition pathway of this compound.

Quantitative Thermal Stability Data

A comprehensive search of publicly available scientific literature and safety databases did not yield specific quantitative data from experimental techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) for this compound. This includes key parameters like onset decomposition temperature (T_onset), peak decomposition temperature (T_peak), enthalpy of decomposition (ΔH_d), activation energy (E_a), and the pre-exponential factor (A).

The absence of this data in the public domain highlights a significant knowledge gap and underscores the importance of conducting thorough thermal hazard assessments before using this compound on a significant scale.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is not available, the following general methodologies are standard for characterizing the thermal stability of energetic materials like organic azides. Researchers planning to work with this compound should consider employing these techniques to generate critical safety data.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal properties of a material. It measures the difference in heat flow between a sample and a reference as a function of temperature.

  • Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Methodology:

    • A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., aluminum, gold-plated copper). Using a pinholed lid can allow for the release of gaseous products.

    • An empty, sealed pan is used as a reference.

    • The sample and reference are placed in the DSC cell.

    • The temperature is ramped at a constant heating rate (e.g., 2, 5, 10, and 20 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon).

    • The heat flow to or from the sample is recorded as a function of temperature. An exothermic peak indicates the decomposition of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.

  • Objective: To determine the temperature at which mass loss begins and to characterize the stages of decomposition.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Methodology:

    • A small sample of this compound (typically 5-10 mg) is placed in a tared TGA pan.

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate under a controlled atmosphere.

    • The mass of the sample is recorded continuously as a function of temperature. A sharp decrease in mass corresponds to the loss of N₂ and other volatile decomposition products.

Kinetic Analysis

To determine the kinetic parameters of the decomposition reaction (activation energy and pre-exponential factor), multiple DSC or TGA experiments at different heating rates are typically performed. Isoconversional methods, such as the Flynn-Wall-Ozawa or Kissinger methods, can then be applied to the resulting data.

Experimental Workflow Visualization

The logical flow for a comprehensive thermal stability assessment of this compound is outlined below.

ExperimentalWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_kinetics Data Analysis cluster_products Product Identification Synthesis Synthesis & Purification of this compound DSC Differential Scanning Calorimetry (DSC) Synthesis->DSC TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Kinetic_Analysis Kinetic Analysis (e.g., Kissinger, FWO) DSC->Kinetic_Analysis TGA->Kinetic_Analysis Product_Analysis Decomposition Product Analysis (e.g., GC-MS, FTIR) TGA->Product_Analysis Couple TGA output

Caption: Workflow for thermal stability and decomposition analysis.

Conclusion and Recommendations

While this compound is a valuable synthetic tool, the lack of publicly available, quantitative thermal stability data is a critical safety concern. The information provided in this guide is based on the general behavior of primary alkyl azides. It is strongly recommended that any researcher or organization intending to use this compound, particularly on a scale larger than a few millimoles, conduct a thorough thermal hazard assessment using the experimental protocols outlined above. The generation and dissemination of such data would be of great benefit to the scientific community, promoting safer laboratory practices and process development. Extreme caution, including the use of appropriate personal protective equipment and containment measures, should be exercised when handling and heating this compound.

An In-Depth Technical Guide to the Solubility of 1-Azidobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidobutane (C₄H₉N₃) is a versatile organic azide that serves as a key building block in various chemical syntheses, including the formation of triazoles via "click chemistry," the introduction of the azide functionality into larger molecules, and the synthesis of amines through reduction. Its utility in these applications, particularly in the realms of drug discovery and materials science, is often contingent on its solubility in a range of organic solvents. Understanding the solubility profile of this compound is therefore critical for reaction design, optimization, purification, and formulation.

This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in organic solvents. It addresses the available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for assessing this crucial physical property.

Core Concepts in Solubility

The solubility of a substance is a measure of its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that substances with similar polarities are more likely to be soluble in one another. This compound possesses a polar azide group (-N₃) and a nonpolar n-butyl group (-C₄H₉). This amphiphilic nature suggests it will have varied solubility across a spectrum of organic solvents.

Factors that influence the solubility of this compound include:

  • Polarity of the Solvent: Solvents with polarities that can favorably interact with both the azide and alkyl portions of the molecule are likely to be effective.

  • Temperature: Solubility is generally temperature-dependent, though the effect varies for different solute-solvent pairs.[1]

  • Intermolecular Forces: The ability of the solvent to overcome the intermolecular forces between this compound molecules and form new solute-solvent interactions is crucial.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. While qualitative descriptions are available, precise numerical values (e.g., in g/100 mL or mol/L) at various temperatures are not well-documented in publicly accessible sources. This data gap highlights the need for experimental determination of these values for applications requiring precise concentration control.

The table below summarizes the available qualitative information. For many common solvents, the solubility is inferred from the general behavior of small alkyl azides.

SolventChemical FormulaPolarityQuantitative Solubility Data (at 25 °C)Notes
TolueneC₇H₈NonpolarA 1.1 M solution is commercially available.This indicates high solubility.
MethanolCH₃OHPolar ProticData not available. Likely miscible.Short-chain alcohols are generally good solvents for polar and moderately nonpolar compounds.
EthanolC₂H₅OHPolar ProticData not available. Likely miscible.Similar to methanol, expected to be a good solvent.
AcetoneC₃H₆OPolar AproticData not available. Likely miscible.Its polarity should allow for good interaction with the azide group.
Dimethylformamide (DMF)C₃H₇NOPolar AproticData not available. Likely miscible.A common solvent for a wide range of organic compounds.
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticData not available. Likely miscible.A strong polar aprotic solvent capable of dissolving many organic compounds.
Dichloromethane (DCM)CH₂Cl₂Polar AproticData not available. Likely miscible.A common solvent for organic synthesis.
Tetrahydrofuran (THF)C₄H₈OPolar AproticData not available. Likely miscible.A versatile solvent for a range of polarities.
HexaneC₆H₁₄NonpolarData not available. Likely soluble.The butyl chain should promote solubility in nonpolar solvents.
Diethyl EtherC₄H₁₀OSlightly PolarData not available. Likely miscible.A common solvent for extractions and reactions.

Note: The term "miscible" is used to describe liquids that are soluble in each other in all proportions. For many of the listed solvents, this compound is expected to be miscible or at least highly soluble due to its molecular structure. However, experimental verification is necessary to confirm this.

Experimental Protocols for Solubility Determination

Given the absence of comprehensive published data, researchers often need to determine the solubility of this compound experimentally. The following are detailed methodologies for key experiments.

Static Equilibrium Method with Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) Analysis

This is a robust and widely used method for determining the solubility of a liquid in a solvent.[2][3]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound (solute)

  • Organic solvent of interest (e.g., ethanol, toluene)

  • Thermostatted shaker or water bath

  • Calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) with a suitable detector (e.g., FID for GC, UV or MS for HPLC)[4]

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm)

  • Analytical balance

  • Vials with septa

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • These standards should bracket the expected solubility range.

    • Analyze these standards using the chosen chromatographic method (GC or HPLC) to generate a calibration curve of peak area versus concentration.

  • Sample Preparation and Equilibration:

    • In a series of vials, add an excess amount of this compound to a known volume or mass of the solvent. The presence of a separate, undissolved phase of this compound is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a thermostatted shaker or water bath set to the desired temperature.

    • Agitate the mixtures for a sufficient time to reach equilibrium. The time required should be determined by preliminary experiments, but 24-48 hours is a common starting point.

  • Sample Analysis:

    • Once equilibrium is reached, stop the agitation and allow the undissolved this compound to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter to remove any undissolved droplets of this compound.

    • Dilute the filtered aliquot with a known volume of the solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the GC or HPLC system and record the peak area corresponding to this compound.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Repeat the experiment multiple times to ensure reproducibility and report the average solubility with the standard deviation.

Isothermal Titration Method

This method is useful for a rapid estimation of solubility.

Objective: To determine the volume of solvent required to completely dissolve a known amount of this compound at a constant temperature.

Materials:

  • This compound

  • Organic solvent

  • Thermostatted vessel with a stirrer

  • Calibrated burette or syringe pump

  • Light source and detector (for visual or instrumental observation of dissolution)

Procedure:

  • Setup:

    • Place a known mass or volume of this compound into the thermostatted vessel.

    • Maintain the temperature at the desired level.

  • Titration:

    • Slowly add the solvent from the burette or syringe pump while continuously stirring the mixture.

    • Observe the solution for the disappearance of the separate this compound phase. The endpoint is reached when the solution becomes clear and homogeneous.

  • Calculation:

    • Record the volume of solvent added to reach the endpoint.

    • Calculate the solubility as the mass or moles of this compound per volume of solvent.

Note on Safety: this compound is a potentially energetic compound and should be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. Avoid exposure to heat, shock, or friction.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of this compound solubility using the static equilibrium method with chromatographic analysis.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions of this compound calibrate Generate Calibration Curve (GC/HPLC Analysis of Standards) prep_standards->calibrate prep_samples Prepare Saturated Samples (Excess this compound in Solvent) equilibrate Agitate Samples at Constant Temperature (e.g., 24-48 hours) prep_samples->equilibrate analyze_samples Analyze Saturated Samples (GC/HPLC Analysis) equilibrate->analyze_samples calculate Calculate Solubility from Calibration Curve and Dilution Factor calibrate->calculate analyze_samples->calculate report Report Solubility Data (e.g., g/100mL or mol/L) calculate->report

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While there is a notable lack of published quantitative solubility data for this compound in common organic solvents, its molecular structure suggests it is likely to be miscible or highly soluble in a wide range of these solvents. For applications requiring precise knowledge of solubility, experimental determination is essential. The protocols outlined in this guide provide robust methods for obtaining reliable solubility data. A thorough understanding of the solubility of this compound is paramount for its effective use in research, development, and manufacturing, particularly within the pharmaceutical and materials science industries. Future research should focus on systematically measuring and publishing these fundamental physical properties to aid the scientific community.

References

An In-depth Technical Guide to the Nucleophilic Character of the Azide Group in 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The azide functional group is a cornerstone of modern organic synthesis, prized for its unique reactivity and utility in constructing complex molecular architectures. In 1-azidobutane, the azide group exhibits potent nucleophilic properties that are pivotal to its role as a versatile synthetic building block. This technical guide provides a comprehensive examination of the nucleophilic character of the azide moiety in this compound. It covers the fundamental electronic structure, a quantitative analysis of its nucleophilicity versus basicity, and its application in key chemical transformations, including nucleophilic substitution and 1,3-dipolar cycloadditions. Detailed experimental protocols and workflow visualizations are provided to support researchers in the practical application of this essential reagent.

Introduction: The Azide Group as a Privileged Nucleophile

The azide anion (N₃⁻) is an exceptional nucleophile in a wide array of chemical reactions. Its utility is derived from a combination of high reactivity toward electrophilic centers and the relatively low basicity of its conjugate acid, hydrazoic acid (HN₃). When incorporated into an alkyl chain, as in this compound (C₄H₉N₃), the azide group retains its nucleophilic character, enabling it to participate in a diverse set of transformations. Organic azides like this compound are critical intermediates in the synthesis of amines, N-heterocycles, and bioconjugates.[1] Their most prominent application is in the realm of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, which provides a highly reliable method for forging carbon-heteroatom bonds.[2][3] This guide will dissect the electronic properties, quantitative reactivity, and synthetic applications stemming from the azide group's nucleophilicity in this compound.

Electronic Structure and Nucleophilicity

The nucleophilic nature of the azide group is a direct consequence of its electronic structure. The azide anion is a linear, symmetrical species with two principal resonance structures that delocalize the negative charge across the two terminal nitrogen atoms.

N⁻=N⁺=N⁻ <--> N≡N⁺-N²⁻

This charge distribution makes the terminal nitrogen atoms electron-rich and available to attack electrophilic centers.[1] While the azide ion is a potent nucleophile, it is only weakly basic. This distinction is crucial for its synthetic utility, as it allows for nucleophilic attack to occur with minimal interference from competing acid-base reactions.

Quantitative Assessment of Nucleophilicity and Basicity

The effectiveness of a nucleophile is not solely dependent on its basicity. While stronger bases are often stronger nucleophiles, the azide ion is a classic exception.[4] Its weak basicity is evidenced by the pKa of its conjugate acid, hydrazoic acid (HN₃), which is approximately 4.65.[5] However, its nucleophilic strength is significant, as quantified by various empirical scales. For instance, in the Ritchie equation, which measures nucleophilicity independent of the electrophile, the azide anion has an N⁺ value of 8.5 in methanol.[6]

ParameterValueSignificanceSource
pKa (HN₃) 4.65Indicates weak basicity of the azide anion.[5]
Ritchie N⁺ Parameter 8.5 (in Methanol)Quantifies the high nucleophilic strength of the azide anion.[6]

This combination of high nucleophilicity and low basicity allows the azide group to be an effective nucleophile under a variety of reaction conditions, avoiding the side reactions often promoted by strongly basic reagents.[4]

Key Synthetic Transformations

The nucleophilic character of the azide group is central to the synthesis and subsequent reactions of this compound.

Synthesis of this compound via Sₙ2 Reaction

The most common and established method for synthesizing this compound is through a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][7] In this process, the azide anion, typically from sodium azide (NaN₃), acts as the nucleophile and displaces a leaving group from a 1-halobutane.[3]

The reaction rate is dependent on the concentrations of both the alkyl halide and the azide nucleophile.[8][9] The choice of leaving group is critical, with reactivity following the order I > Br > Cl.[3] 1-Bromobutane is frequently used due to its optimal balance of reactivity and cost.[3]

sn2_synthesis_workflow reactant reactant condition condition process process product product sub 1-Bromobutane sn2 Sₙ2 Reaction sub->sn2 nuc Sodium Azide (NaN₃) nuc->sn2 sol Solvent (e.g., H₂O/THF) sol->sn2 temp Heat (65-90°C) temp->sn2 prod This compound sn2->prod Primary Product side_prod Sodium Bromide (NaBr) sn2->side_prod Byproduct

Caption: Workflow for the Sₙ2 synthesis of this compound.

1,3-Dipolar Cycloaddition: The "Click" Reaction

Once formed, the azide group in this compound can itself act as a 1,3-dipole in cycloaddition reactions.[1] The most prominent of these is the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable 1,2,3-triazole rings.[3][10] This [3+2] cycloaddition is a powerful tool for linking molecular fragments.[11] The copper(I)-catalyzed version of this reaction (CuAAC) is the most famous example of "click chemistry," known for its high efficiency, mild reaction conditions, and exceptional reliability.[2]

Caption: Conceptual overview of the 1,3-dipolar cycloaddition reaction.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound, adapted from established procedures.[12]

Synthesis of this compound from 1-Bromobutane

Objective: To synthesize this compound via a nucleophilic substitution reaction using sodium azide.

Materials:

  • 1-Bromobutane

  • Sodium azide (NaN₃)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium azide (0.3 mol, 19.5 g) in a solvent mixture of 95 mL of deionized water and 5 mL of THF.[12]

  • To the stirring solution, add 1-bromobutane (0.2 mol, 27.4 g, 21.6 mL).

  • Heat the reaction mixture to a gentle reflux (approximately 65-80°C) and maintain for 12-24 hours.[3][12] The progress of the reaction should be monitored by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature. The mixture will separate into two layers.

  • Transfer the mixture to a separatory funnel. Separate the organic layer (top layer).

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, 2 x 30 mL) to recover any remaining product.

  • Combine all organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation under reduced pressure.

  • The resulting crude this compound can be purified by fractional distillation if necessary.

Safety Precaution: Organic azides, especially low molecular weight ones, can be explosive.[1] Handle with extreme care. Always use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood. Avoid heating to high temperatures.

Logical Relationships in Reactivity

The synthetic utility of the azide group is defined by the interplay between its kinetic and thermodynamic properties. The following diagram illustrates the key logical relationship between basicity and nucleophilicity for the azide ion.

logic_diagram concept concept property property conclusion conclusion result result azide Azide Ion (N₃⁻) nucleophilicity Reacts with Electrophilic Carbon azide->nucleophilicity as a Nucleophile basicity Reacts with Proton (H⁺) azide->basicity as a Base ritchie High Ritchie N⁺ Value (8.5) nucleophilicity->ritchie pka pKa(HN₃) ≈ 4.65 basicity->pka strong_nuc Strong Nucleophile utility High Synthetic Utility (Minimal side reactions) strong_nuc->utility weak_base Weak Base weak_base->utility pka->weak_base ritchie->strong_nuc

References

Methodological & Application

Protocol for 1,3-Dipolar Cycloaddition with 1-Azidobutane: Application in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,3-dipolar cycloaddition of azides and alkynes is a cornerstone of modern organic synthesis, renowned for its high efficiency and specificity. This reaction, particularly the copper(I)-catalyzed variant (CuAAC) and the strain-promoted version (SPAAC), forms the bedrock of "click chemistry." These reactions are characterized by their rapid kinetics, high yields, and tolerance of a wide array of functional groups, making them invaluable tools in drug discovery, bioconjugation, and materials science.[1] This application note provides detailed protocols for the 1,3-dipolar cycloaddition of 1-azidobutane, a common alkyl azide, with terminal alkynes, focusing on the widely utilized copper-catalyzed approach.

The CuAAC reaction unites organic azides and terminal alkynes to exclusively form 1,4-disubstituted 1,2,3-triazoles.[2] This transformation is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate.[3][4] The addition of a stabilizing ligand can further accelerate the reaction and protect sensitive substrates.[3]

Reaction Mechanism and Workflow

The generally accepted mechanism for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) involves a series of steps facilitated by the copper(I) catalyst. The process begins with the formation of a copper(I) acetylide intermediate. This is followed by coordination of the azide to the copper center. A subsequent cyclization step forms a six-membered copper-containing intermediate, which then rearranges to the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the copper(I) catalyst for the next cycle.

Below is a generalized workflow for a typical CuAAC reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis prep_reagents Prepare Stock Solutions: - this compound - Alkyne - CuSO4 - Sodium Ascorbate prep_catalyst Prepare Catalyst Solution: Mix CuSO4 and Sodium Ascorbate prep_reagents->prep_catalyst add_catalyst Add Catalyst Solution to the Reaction Mixture prep_catalyst->add_catalyst mix_reagents Combine this compound and Alkyne in Solvent mix_reagents->add_catalyst stir Stir at Room Temperature add_catalyst->stir Monitor by TLC quench Quench Reaction (e.g., with water) stir->quench extract Extract with Organic Solvent quench->extract dry_purify Dry and Purify (e.g., Column Chromatography) extract->dry_purify characterize Characterize Product: - NMR - Mass Spectrometry dry_purify->characterize

Figure 1. General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Protocols

The following protocols provide a general framework for the 1,3-dipolar cycloaddition of this compound with a model terminal alkyne, phenylacetylene, to synthesize 1-butyl-4-phenyl-1H-1,2,3-triazole.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is adapted from a general procedure for CuAAC reactions and a specific example of a similar reaction.[2][5]

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent: e.g., a mixture of tert-butanol and water (1:1) or Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask or vial with a magnetic stir bar)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound (1.0 mmol, 1.0 eq.) and phenylacetylene (1.0 mmol, 1.0 eq.) in the chosen solvent (e.g., 10 mL of t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 eq.) in water (1 mL). Prepare a solution of CuSO₄·5H₂O (0.1 mmol, 0.1 eq.) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

  • Reaction Progress: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water (20 mL). Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-butyl-4-phenyl-1H-1,2,3-triazole.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the CuAAC reaction of this compound with phenylacetylene.

Table 1: Reagent Quantities and Ratios

ReagentMolecular Weight ( g/mol )Moles (mmol)Equivalents
This compound99.131.01.0
Phenylacetylene102.131.01.0
CuSO₄·5H₂O249.690.10.1
Sodium Ascorbate198.110.20.2

Table 2: Reaction Conditions and Expected Yield

ParameterCondition
Solventt-BuOH/H₂O (1:1) or DMF
TemperatureRoom Temperature
Reaction Time1 - 24 hours (monitor by TLC)
Expected Yield> 90%

Signaling Pathway and Logical Relationships

The core of the CuAAC reaction is the catalytic cycle involving the copper(I) species. The following diagram illustrates the key steps in the formation of the 1,2,3-triazole product.

G CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide CuI->Cu_Acetylide + Phenylacetylene Alkyne This compound Azide Phenylacetylene Azide_Coordination Azide Coordination Cu_Acetylide->Azide_Coordination + this compound Cyclization Cyclization Azide_Coordination->Cyclization Cu_Triazolide Copper Triazolide Intermediate Cyclization->Cu_Triazolide Protonolysis Protonolysis Cu_Triazolide->Protonolysis + H+ Protonolysis->CuI Regeneration Product 1-Butyl-4-phenyl-1H-1,2,3-triazole Protonolysis->Product

Figure 2. Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Conclusion

The 1,3-dipolar cycloaddition of this compound with terminal alkynes via the CuAAC reaction is a highly efficient and versatile method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The provided protocol offers a reliable starting point for researchers in various fields. The reaction's simplicity, high yields, and tolerance to a broad range of functional groups underscore its importance in modern chemical synthesis and its central role in click chemistry.

References

Application Notes and Protocols for Peptide Bioconjugation Using 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation, the chemical linking of two molecules to form a single hybrid, is a cornerstone of modern drug development, diagnostics, and biological research. Peptides, with their high specificity and biological activity, are frequently conjugated to other molecules such as labels, drugs, or delivery vectors to enhance their therapeutic or diagnostic properties. 1-Azidobutane is a versatile chemical handle that can be incorporated into peptides for subsequent bioconjugation reactions. Its small size and bioorthogonal reactivity make it an ideal choice for modifying peptides without significantly altering their structure or function.

This document provides detailed application notes and protocols for the use of this compound in peptide bioconjugation, focusing on two of the most robust and widely used ligation chemistries: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Staudinger Ligation .

Key Bioconjugation Chemistries

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] This reaction forms a stable triazole linkage, which can act as a suitable isostere for an amide bond in peptides.[2] The CuAAC reaction is attractive for peptide bioconjugation due to its high yields, mild reaction conditions (including compatibility with aqueous environments over a wide pH range), and orthogonality to most common functional groups found in biomolecules.[1]

Staudinger Ligation

The Staudinger ligation is a bioorthogonal reaction that forms a stable amide bond between an azide and a phosphine.[3] A key advantage of the "traceless" Staudinger ligation is the formation of a native amide bond, with the phosphine oxide byproduct being removed during the reaction.[3] This method is highly chemoselective and proceeds under mild conditions, making it suitable for the modification of sensitive biological molecules.[4] The reaction has been shown to proceed in nearly quantitative yield with no detectable effect on the stereochemistry of the participating amino acids.[3]

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the literature, the following protocols for small alkyl azides can be adapted and optimized for its use.

Protocol 1: General Procedure for CuAAC of an Alkyne-Modified Peptide with this compound

This protocol describes the conjugation of a peptide containing a terminal alkyne functionality (e.g., propargylglycine) with this compound.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Phosphate-buffered saline (PBS), pH 7.4

  • Degassed water

  • Organic co-solvent (e.g., DMSO, t-butanol)

  • HPLC purification system

Procedure:

  • Peptide Preparation: Dissolve the alkyne-modified peptide in degassed PBS to a final concentration of 1-5 mM. An organic co-solvent may be added (up to 50% v/v) to aid in the solubility of the peptide and reagents.

  • Reagent Preparation:

    • Prepare a 100 mM stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a 50 mM stock solution of CuSO₄·5H₂O in water.

    • Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.

    • Prepare a 50 mM stock solution of THPTA ligand in water.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the peptide solution, this compound (1.5-3 equivalents relative to the peptide), and the THPTA ligand (1 equivalent relative to copper).

    • In a separate tube, pre-mix the CuSO₄ solution with the sodium ascorbate solution. The solution should turn a pale yellow, indicating the reduction of Cu(II) to Cu(I).

  • Reaction Initiation: Add the copper/ascorbate mixture to the peptide/azide solution to initiate the reaction. The final concentrations should be approximately:

    • Peptide: 1 mM

    • This compound: 1.5-3 mM

    • CuSO₄: 0.1-0.5 mM

    • Sodium ascorbate: 1-5 mM

    • THPTA: 0.1-0.5 mM

  • Incubation: Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, the reaction mixture can be purified by reversed-phase HPLC to isolate the this compound-peptide conjugate.

Quantitative Data Summary (General for CuAAC):

ParameterValueReference
Reaction Time< 15 minutes to several hours[2]
YieldOften >90%, can be near-quantitative[2]
pH Range4 - 11[1]
TemperatureRoom Temperature[1]

Note: These are general values for CuAAC reactions and may require optimization for this compound and the specific peptide.

Protocol 2: General Procedure for Traceless Staudinger Ligation of a Phosphinothioester-Modified Peptide with this compound

This protocol outlines the conjugation of a peptide containing a C-terminal phosphinothioester with this compound.

Materials:

  • Phosphinothioester-modified peptide

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Organic co-solvent (e.g., THF, Dioxane)

  • HPLC purification system

Procedure:

  • Peptide Preparation: Dissolve the phosphinothioester-modified peptide in a mixture of aqueous buffer and an organic co-solvent. The final peptide concentration should be in the range of 1-10 mM.

  • Reagent Preparation: Prepare a stock solution of this compound in the same organic co-solvent used for the peptide.

  • Reaction Setup: Add 1.1-1.5 equivalents of this compound to the peptide solution.

  • Incubation: The reaction is typically carried out at room temperature for 2-12 hours. The progress of the ligation can be monitored by LC-MS or HPLC.

  • Purification: Once the reaction is complete, the desired this compound-peptide conjugate can be purified from the reaction mixture using reversed-phase HPLC.

Quantitative Data Summary (General for Staudinger Ligation):

ParameterValueReference
Reaction Time2 - 12 hours[4]
YieldCan be >95%[4]
pH RangeNeutralN/A
TemperatureRoom Temperature[4]

Note: These are general values for the Traceless Staudinger Ligation and may require optimization for this compound and the specific peptide.

Visualizing the Workflows

CuAAC Experimental Workflow

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide Alkyne-Peptide Solution Mix Combine Reactants Peptide->Mix Azide This compound Solution Azide->Mix Copper CuSO4/Ascorbate/Ligand Solution Copper->Mix Incubate Incubate @ RT Mix->Incubate Monitor Monitor by LC-MS Incubate->Monitor Purify Purify by HPLC Monitor->Purify Product Peptide Conjugate Purify->Product

Caption: Workflow for peptide bioconjugation using CuAAC.

Staudinger Ligation Experimental Workflow

Staudinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Peptide Phosphinothioester-Peptide Solution Combine Combine Peptide and Azide Peptide->Combine Azide This compound Solution Azide->Combine Incubate Incubate @ RT Combine->Incubate Monitor Monitor by LC-MS/HPLC Incubate->Monitor Purify Purify by HPLC Monitor->Purify Product Peptide Conjugate Purify->Product

Caption: Workflow for peptide bioconjugation using Staudinger Ligation.

Reaction Mechanisms

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst Alkyne R1-C≡CH Product Triazole Product Alkyne->Product Azide N3-R2 (this compound) Azide->Product Copper Cu(I) Copper->Product Catalyzes Staudinger_Mechanism cluster_reactants Reactants Phosphine R1-P(Ph)2 Intermediate Aza-ylide Intermediate Phosphine->Intermediate Azide N3-R2 (this compound) Azide->Intermediate Product Amide Bond + O=P(Ph)2R1 Intermediate->Product Intramolecular Rearrangement

References

Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles using 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, prized for its exceptional stability, synthetic accessibility, and profound impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates. This five-membered heterocyclic ring, readily synthesized through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry," serves as a versatile and rigid linker in the design of novel therapeutics. Its ability to engage in hydrogen bonding and dipole interactions, while remaining metabolically robust, makes it an ideal scaffold for connecting different pharmacophores to create molecules with enhanced potency and selectivity. This document provides detailed protocols for the synthesis of 1,2,3-triazoles utilizing 1-azidobutane, a common and commercially available building block, and showcases its application in the generation of compound libraries for drug discovery.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide array of functional groups, making it an indispensable tool in the rapid assembly of complex molecular architectures.[1] The resulting 1,4-disubstituted 1,2,3-triazoles are not merely passive linkers; they can act as bioisosteres for amide bonds, enhancing metabolic stability and influencing molecular conformation. These attributes have led to the incorporation of the 1,2,3-triazole core in a diverse range of biologically active compounds, including antiviral, antibacterial, and anticancer agents.

Application in Drug Discovery

The synthesis of 1,2,3-triazoles from this compound provides a straightforward and efficient method for generating libraries of novel chemical entities. The butyl group can mimic or extend a hydrophobic portion of a molecule, while the triazole ring serves as a stable anchor for further functionalization. This approach is particularly valuable in lead optimization, where systematic modifications of a lead compound are necessary to improve its therapeutic properties. By reacting this compound with a diverse panel of alkynes, researchers can rapidly explore the structure-activity relationships (SAR) of a particular pharmacophore.

The general workflow for the application of this compound in the synthesis of a 1,2,3-triazole-based compound library for biological screening is depicted below.

DrugDiscoveryWorkflow cluster_synthesis Synthesis cluster_screening Screening & Development 1_Azidobutane 1_Azidobutane CuAAC_Reaction CuAAC Reaction 1_Azidobutane->CuAAC_Reaction Alkyne_Library Alkyne_Library Alkyne_Library->CuAAC_Reaction Triazole_Library 1-Butyl-1,2,3-Triazole Library CuAAC_Reaction->Triazole_Library Biological_Screening Biological Screening Triazole_Library->Biological_Screening SAR_Analysis SAR Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies CuAAC_Mechanism Start R-C≡CH + Cu(I) Cu_Acetylide R-C≡C-Cu(I) Start->Cu_Acetylide Deprotonation Coordination Coordination Complex Cu_Acetylide->Coordination Azide R'-N₃ Azide->Coordination Cyclization Cyclization Coordination->Cyclization Cu_Triazolide Copper Triazolide Intermediate Cyclization->Cu_Triazolide Protonation Protonation Cu_Triazolide->Protonation Product 1,4-Disubstituted 1,2,3-Triazole Protonation->Product Catalyst_Regen Cu(I) Catalyst Regenerated Protonation->Catalyst_Regen Catalyst_Regen->Start Catalytic Cycle

References

Step-by-step guide for labeling oligonucleotides with 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Step-by-Step Guide for Labeling Oligonucleotides with an Azide Moiety

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the covalent labeling of synthetic oligonucleotides with an azide functional group. The azide group is a versatile chemical handle for the subsequent attachment of various molecules, such as fluorophores, biotin, or therapeutic agents, via "click chemistry." This method involves a two-stage process: first, the synthesis of an N-hydroxysuccinimide (NHS) ester of an azido-alkanoic acid, and second, the conjugation of this activated ester to an amino-modified oligonucleotide. This post-synthesis conjugation strategy is robust and allows for the efficient labeling of oligonucleotides at specific locations (5'-end, 3'-end, or internally). Detailed protocols for the synthesis of the labeling reagent, the conjugation reaction, and the purification and characterization of the final product are provided.

Introduction

The functionalization of oligonucleotides is a cornerstone of modern molecular biology and drug development. The introduction of specific chemical groups allows for the use of oligonucleotides as probes, diagnostic tools, and therapeutic agents. The azide group is of particular interest due to its bio-orthogonal reactivity with alkynes in copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions, commonly known as "click chemistry". This reaction is highly efficient, specific, and can be performed in aqueous buffers with minimal side reactions.

A common and effective method for introducing an azide group onto an oligonucleotide is through the reaction of an amine-modified oligonucleotide with an azide-containing N-hydroxysuccinimide (NHS) ester. This approach leverages the well-established and efficient reaction between a primary amine and an NHS ester to form a stable amide bond. This document outlines a comprehensive, step-by-step guide for this labeling procedure, starting from the preparation of the azide-NHS ester. While the initial user query mentioned 1-azidobutane, a more direct and common starting material for this procedure is a commercially available azido-carboxylic acid, such as 6-azidohexanoic acid, which can be readily converted to the required NHS ester.

Experimental Protocols

This section details the necessary protocols for the synthesis of the labeling agent, the conjugation to an amino-modified oligonucleotide, and the subsequent purification and characterization.

Synthesis of 6-Azidohexanoic Acid NHS Ester

This protocol describes the activation of 6-azidohexanoic acid to its corresponding NHS ester using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • 6-azidohexanoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Nitrogen or Argon atmosphere setup

Procedure:

  • In a clean, dry round bottom flask, dissolve 6-azidohexanoic acid (1 equivalent) in anhydrous DCM or DMF under a nitrogen or argon atmosphere.

  • Add N-hydroxysuccinimide (NHS) (1.1 equivalents) to the solution and stir until dissolved.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude 6-azidohexanoic acid NHS ester, which can be used in the next step, in some cases without further purification.

Azide Labeling of Amino-Modified Oligonucleotides

This protocol details the conjugation of the synthesized 6-azidohexanoic acid NHS ester to an oligonucleotide containing a primary amine modification (e.g., a 5'-amino modifier C6).

Materials:

  • Amino-modified oligonucleotide (lyophilized)

  • 6-azidohexanoic acid NHS ester

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.5)

  • Microcentrifuge tubes

  • Shaker or vortexer

Procedure:

  • Dissolve the lyophilized amino-modified oligonucleotide in 0.1 M sodium bicarbonate buffer (pH 8.5) to a final concentration of 0.3-0.8 mM.

  • Prepare a stock solution of 6-azidohexanoic acid NHS ester in anhydrous DMSO at a concentration of approximately 14 mM.

  • In a microcentrifuge tube, add 5-10 molar equivalents of the 6-azidohexanoic acid NHS ester solution to the amino-modified oligonucleotide solution.[1]

  • Gently vortex the mixture and incubate at room temperature for 1-2 hours with continuous shaking.[1]

  • After the incubation period, the reaction is ready for purification.

Purification of Azide-Labeled Oligonucleotides

Purification is critical to remove unreacted NHS ester, the hydrolyzed NHS ester, and any unlabeled oligonucleotide. High-Performance Liquid Chromatography (HPLC) is the recommended method.

Materials:

  • Crude azide-labeled oligonucleotide reaction mixture

  • HPLC system with a UV detector

  • Reverse-phase C18 column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Lyophilizer or centrifugal evaporator

Procedure:

  • Dilute the crude reaction mixture with Mobile Phase A.

  • Inject the sample onto the C18 HPLC column.

  • Elute the oligonucleotide using a linear gradient of acetonitrile (Mobile Phase B) in 0.1 M TEAA (Mobile Phase A). A typical gradient is 5-95% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm. The azide-labeled oligonucleotide will typically have a longer retention time than the unlabeled amino-modified oligonucleotide due to the increased hydrophobicity of the azidohexanoyl group.

  • Collect the fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvents using a lyophilizer or centrifugal evaporator.

  • Resuspend the purified, lyophilized azide-labeled oligonucleotide in nuclease-free water.

Characterization of Azide-Labeled Oligonucleotides

The identity and purity of the final product should be confirmed by mass spectrometry.

Method:

  • Mass Spectrometry (MS): The molecular weight of the purified oligonucleotide should be determined using either Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry.[2][3] The observed mass should correspond to the calculated mass of the azide-labeled oligonucleotide.[2][3] The absence of a significant peak corresponding to the starting amino-modified oligonucleotide confirms the high purity of the product.

Data Presentation

The following table summarizes typical quantitative data for the azide labeling of oligonucleotides using the NHS ester conjugation method.

ParameterTypical ValueNotes
NHS Ester Conjugation Efficiency 70-90%This is the percentage of the starting amino-modified oligonucleotide that is converted to the azide-labeled product before purification. The efficiency can be influenced by the specific oligonucleotide sequence and reaction conditions.
HPLC Purification Recovery ~75-80%This represents the amount of the desired product recovered after HPLC purification.
Overall Yield ~30-60%The overall yield is a product of the conjugation efficiency and the purification recovery. For example, an 80% conjugation yield with a subsequent 20% loss during purification results in a 64% overall yield. In some cases, the overall yield for a pure conjugate can be around 30.6%.[4]
Final Purity >95%Purity is typically assessed by analytical HPLC or mass spectrometry.

Experimental Workflow and Signaling Pathways

Oligonucleotide_Labeling_Workflow cluster_0 Reagent Synthesis cluster_1 Oligonucleotide Preparation cluster_2 Conjugation & Purification cluster_3 Characterization Azido_Acid 6-Azidohexanoic Acid NHS_Ester 6-Azidohexanoic Acid NHS Ester Azido_Acid->NHS_Ester EDC, NHS Crude_Product Crude Azide-Labeled Oligo NHS_Ester->Crude_Product Solid_Support Solid-Phase Synthesis Amino_Oligo Amino-Modified Oligonucleotide Solid_Support->Amino_Oligo Cleavage & Deprotection Amino_Oligo->Crude_Product Conjugation Reaction (pH 8.5) HPLC HPLC Purification Crude_Product->HPLC Purified_Product Purified Azide-Labeled Oligo Mass_Spec Mass Spectrometry (ESI or MALDI-TOF) Purified_Product->Mass_Spec HPLC->Purified_Product

Conclusion

The protocol described provides a reliable and efficient method for the azide labeling of synthetic oligonucleotides. The use of an amino-modified oligonucleotide and an azide-NHS ester allows for site-specific modification with high yields of a pure final product. The resulting azide-functionalized oligonucleotides are stable and can be readily used in a variety of downstream applications, most notably in "click chemistry" conjugations for the development of advanced diagnostic and therapeutic tools. Proper purification and characterization are essential to ensure the quality and reliability of the labeled oligonucleotide for its intended use.

References

Application Notes and Protocols: 1-Azidobutane as a Precursor for Primary Amine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary amines are fundamental building blocks in organic synthesis, particularly in the pharmaceutical industry, where they are integral to the structure of many active pharmaceutical ingredients. The conversion of alkyl azides to primary amines is a common and efficient method for introducing an amino group. 1-Azidobutane is a readily accessible and useful precursor for the synthesis of n-butylamine, a valuable intermediate. This document provides detailed application notes and experimental protocols for various methods of reducing this compound to n-butylamine, including a summary of quantitative data for easy comparison of the different synthetic approaches.

Overview of Synthetic Routes

The reduction of this compound to n-butylamine can be achieved through several reliable methods. The choice of method often depends on factors such as the desired scale, functional group tolerance, and available laboratory equipment. The most common and effective methods include:

  • Catalytic Hydrogenation: A classic and clean method utilizing a metal catalyst (typically Palladium on carbon) and hydrogen gas.

  • Staudinger Reduction: A mild and selective method that uses a phosphine reagent, such as triphenylphosphine.

  • Metal Hydride Reduction: A powerful method employing strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • Zinc/Ammonium Chloride Reduction: A convenient and cost-effective method using zinc dust in the presence of a proton source.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the quantitative data for the synthesis of n-butylamine from this compound using different reduction methods. This allows for a direct comparison of reaction conditions and yields.

MethodReagentsSolvent(s)TemperatureTimeYield (%)
Catalytic HydrogenationH₂, 10% Pd/CMethanolRoom Temp.3 h95
Staudinger ReductionTriphenylphosphine (PPh₃), WaterTHFRoom Temp.12 h>95
LiAlH₄ ReductionLithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 °C to RT4 h~90
Zn/NH₄Cl ReductionZinc dust, Ammonium Chloride (NH₄Cl)Ethanol/WaterReflux0.5-1 h~80-90

Experimental Protocols

Protocol 1: Catalytic Hydrogenation

This protocol describes the reduction of this compound to n-butylamine using hydrogen gas and a palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (typically 5-10 mol% of Pd relative to the azide).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain n-butylamine.

Protocol 2: Staudinger Reduction

This protocol details the mild reduction of this compound to n-butylamine using triphenylphosphine.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Rotary evaporator

  • Extraction and purification equipment

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in THF.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. Nitrogen gas evolution should be observed.

  • After stirring for approximately 8 hours, add water (2.0 eq) to the reaction mixture.

  • Continue stirring for an additional 4 hours to hydrolyze the intermediate aza-ylide.

  • Monitor the reaction by TLC to confirm the formation of the amine and triphenylphosphine oxide.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • The resulting residue will contain n-butylamine and triphenylphosphine oxide. The amine can be isolated by distillation or acid-base extraction.

Protocol 3: Lithium Aluminum Hydride (LiAlH₄) Reduction

This protocol describes the potent reduction of this compound using LiAlH₄. Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether or THF

  • Sodium sulfate, hydrated (Na₂SO₄·10H₂O) or a standard Fieser workup solution

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dry glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir for 4 hours at room temperature.

  • Carefully quench the reaction by slowly adding water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Alternatively, slowly add hydrated sodium sulfate until the grey precipitate turns white and the solution is clear.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield n-butylamine.

Protocol 4: Zinc/Ammonium Chloride Reduction

This protocol outlines a convenient and economical method for the reduction of this compound.

Materials:

  • This compound

  • Zinc dust

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Ethyl acetate

  • Aqueous ammonia

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, prepare a solution of this compound (0.03 mol) and ammonium chloride (0.07 mol) in a mixture of ethanol (80 mL) and water (27 mL).

  • To this solution, add zinc dust (0.04 mol) in portions with vigorous stirring.

  • Heat the mixture to reflux and maintain for 30-45 minutes. The reaction is exothermic.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and add ethyl acetate (200 mL) and aqueous ammonia (10 mL).

  • Filter the mixture to remove zinc salts.

  • Wash the filtrate with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain n-butylamine. Further purification can be achieved by distillation.

Visualizations

Logical Relationship of Synthesis Precursors

Synthesis of n-Butylamine from 1-Bromobutane 1-Bromobutane 1-Bromobutane This compound This compound 1-Bromobutane->this compound SN2 Reaction Sodium Azide (NaN3) Sodium Azide (NaN3) Sodium Azide (NaN3)->this compound n-Butylamine n-Butylamine This compound->n-Butylamine Reduction

Caption: Precursor relationship for n-butylamine synthesis.

Experimental Workflow for Catalytic Hydrogenation

Workflow: Catalytic Hydrogenation of this compound cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup and Isolation Dissolve this compound in MeOH Dissolve this compound in MeOH Add Pd/C catalyst Add Pd/C catalyst Dissolve this compound in MeOH->Add Pd/C catalyst Seal and Purge Vessel Seal and Purge Vessel Add Pd/C catalyst->Seal and Purge Vessel Pressurize with H2 Pressurize with H2 Seal and Purge Vessel->Pressurize with H2 Stir at Room Temp Stir at Room Temp Pressurize with H2->Stir at Room Temp Monitor Reaction Monitor Reaction Stir at Room Temp->Monitor Reaction Depressurize and Purge Depressurize and Purge Monitor Reaction->Depressurize and Purge Filter Catalyst Filter Catalyst Depressurize and Purge->Filter Catalyst Concentrate Filtrate Concentrate Filtrate Filter Catalyst->Concentrate Filtrate Obtain n-Butylamine Obtain n-Butylamine Concentrate Filtrate->Obtain n-Butylamine

Caption: Workflow for catalytic hydrogenation.

Reaction Mechanism: Staudinger Reduction

Mechanism: Staudinger Reduction R-N3 This compound Phosphazide Intermediate R-N3->Phosphazide PPh3 Triphenylphosphine PPh3->Phosphazide Aza-ylide Aza-ylide Intermediate Phosphazide->Aza-ylide N2 Nitrogen Gas Phosphazide->N2 R-NH2 n-Butylamine Aza-ylide->R-NH2 Ph3PO Triphenylphosphine Oxide Aza-ylide->Ph3PO H2O Water H2O->R-NH2 H2O->Ph3PO

Caption: Staudinger reduction mechanism.

Safety Considerations

  • This compound: Alkyl azides are potentially explosive and should be handled with care. Avoid heat, shock, and friction. It is recommended to work behind a safety shield.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water and other protic solvents. Handle under an inert atmosphere and use appropriate personal protective equipment.

  • Catalytic Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated area, away from ignition sources, and with appropriate pressure-rated equipment.

  • Triphenylphosphine: May cause skin and eye irritation.

  • Zinc Dust: Flammable solid.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment for all experimental procedures.

Application Notes and Protocols for Azide-Alkyne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry." The high efficiency, selectivity, and biocompatibility of these reactions have made them indispensable tools in drug discovery, bioconjugation, and materials science. This document covers the most common variations of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Microwave-Assisted Azide-Alkyne Cycloaddition.

Introduction to Azide-Alkyne Cycloaddition

The azide-alkyne Huisgen cycloaddition is a 1,3-dipolar cycloaddition between an azide and an alkyne to yield a 1,2,3-triazole.[1] While the thermal reaction requires elevated temperatures and often results in a mixture of regioisomers, the development of catalyzed and strain-promoted versions has revolutionized its application.[1][2] K. Barry Sharpless and his team were instrumental in developing the copper-catalyzed version, terming it a "click reaction" due to its reliability and specificity.[3] This reaction is a prime example of click chemistry, which focuses on reactions that are high-yielding, wide in scope, and generate minimal and easily removable byproducts.[2]

Key Advantages of Azide-Alkyne Cycloaddition:

  • High Yields: These reactions are known for proceeding to completion or near completion, simplifying purification.

  • High Selectivity: The reaction is highly specific between the azide and alkyne functional groups, even in the presence of a wide variety of other functional groups.

  • Mild Reaction Conditions: Many of these reactions can be performed at room temperature and in aqueous solutions, making them suitable for biological applications.

  • Biocompatibility: The azide and alkyne functional groups are largely absent in biological systems, preventing side reactions with biological molecules.

Comparison of Key Azide-Alkyne Cycloaddition Methods

The choice of method depends on the specific application, the nature of the substrates, and the desired reaction conditions. The following table summarizes the key features of the most common approaches.

FeatureCopper(I)-Catalyzed (CuAAC)Strain-Promoted (SPAAC)Microwave-Assisted
Catalyst Copper(I) salt (e.g., CuI, CuSO4/reducing agent)NoneCopper(I) or other catalysts can be used
Alkyne Terminal AlkyneCyclooctyne (e.g., DBCO, BCN)Terminal or Internal Alkynes
Reaction Speed Fast (minutes to hours)Very fast (seconds to minutes)Extremely fast (seconds to minutes)
Temperature Room temperature to moderate heatingRoom temperatureElevated temperatures
Biocompatibility Potentially cytotoxic due to copper catalystExcellent, copper-freeCan be biocompatible depending on catalyst
Typical Yields High to quantitativeHigh to quantitativeHigh to quantitative
Key Advantage Well-established, versatileNo catalyst required, ideal for live cellsDrastic reduction in reaction time

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Small Molecule Synthesis

This protocol describes a general procedure for the CuAAC reaction to synthesize 1,4-disubstituted 1,2,3-triazoles.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or THF)

  • Stir plate and stir bar

  • Reaction vessel (e.g., round-bottom flask or vial)

Procedure:

  • Dissolve Reactants: In a reaction vessel, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., 1:1 water:t-butanol).

  • Prepare Catalyst Solution: In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (e.g., 0.1 M) and an aqueous solution of sodium ascorbate (e.g., 0.5 M).

  • Add Catalyst: To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution to a final concentration of 1-5 mol%.

  • Initiate Reaction: Add the sodium ascorbate solution to a final concentration of 5-10 mol%. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are often complete within 1-24 hours.

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data Example:

AzideAlkyneCatalyst (mol%)SolventTime (h)Yield (%)
Benzyl azidePhenylacetylene1 mol% CuItBuOH/H₂O (1:1)895
1-Azidohexane1-Heptyne5 mol% CuSO₄, 10 mol% NaAscDMSO/H₂O (3:1)491
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioconjugation

This protocol provides a general method for labeling a biomolecule (e.g., a protein) containing an azide with a probe containing a strained alkyne (e.g., DBCO).

Materials:

  • Azide-modified biomolecule (e.g., protein, oligo) in a suitable buffer (e.g., PBS, pH 7.4)

  • DBCO-functionalized probe (e.g., fluorescent dye, biotin) dissolved in a compatible solvent (e.g., DMSO)

  • Reaction tube (e.g., microcentrifuge tube)

  • Shaker or rotator

Procedure:

  • Prepare Biomolecule Solution: Prepare a solution of the azide-modified biomolecule at a known concentration (e.g., 1-10 mg/mL) in an appropriate buffer.

  • Prepare Probe Solution: Prepare a stock solution of the DBCO-functionalized probe in DMSO (e.g., 10 mM).

  • Reaction Setup: In a reaction tube, combine the azide-modified biomolecule with the DBCO-functionalized probe. A molar excess of the probe (e.g., 5-20 fold) is typically used to ensure complete labeling of the biomolecule. The final concentration of DMSO should be kept low (typically <10%) to avoid denaturation of the biomolecule.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C with gentle shaking. Reaction times can vary from 30 minutes to a few hours.

  • Monitoring and Purification: The progress of the conjugation can be monitored by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the labeled biomolecule. Once the reaction is complete, the excess, unreacted probe can be removed by size-exclusion chromatography, dialysis, or spin filtration.

Quantitative Data Example:

Biomolecule (Azide)Probe (DBCO)Molar Excess of ProbeBufferTime (h)Conjugation Efficiency (%)
Azido-BSADBCO-PEG4-Biotin10xPBS, pH 7.41>95
Azido-OligonucleotideDBCO-Cy55xTE Buffer, pH 8.02>90
Protocol 3: Microwave-Assisted Azide-Alkyne Cycloaddition

This protocol outlines a rapid synthesis of 1,2,3-triazoles using microwave irradiation.

Materials:

  • Azide-containing compound

  • Alkyne-containing compound

  • Copper catalyst (e.g., CuI or a polymer-supported Cu(I) catalyst)

  • Solvent (optional, solvent-free conditions are also common)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Reaction Mixture: In a microwave-safe reaction vessel, combine the azide (1.0 equivalent), the alkyne (1.0-1.2 equivalents), and the copper catalyst (e.g., 1-2 mol%). If a solvent is used, add it to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a short period (e.g., 5-15 minutes). The reaction parameters (temperature, time, and power) should be optimized for the specific substrates.

  • Cooling and Work-up: After the irradiation is complete, allow the vessel to cool to room temperature. If a solvent was used, it can be removed under reduced pressure. The work-up and purification procedures are similar to those for conventional CuAAC reactions.

Quantitative Data Example:

AzideAlkyneCatalyst (mol%)Temperature (°C)Time (min)Yield (%)
Benzyl azidePhenylacetylene1 mol% CuI1001098
4-AzidotoluenePropargyl alcohol2 mol% Polymer-supported Cu(I)80596

Visualizing the Workflow and Concepts

Experimental Workflow for Azide-Alkyne Cycloaddition

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reagent_Preparation Prepare Azide and Alkyne Solutions Mixing Mix Reactants and Catalyst Reagent_Preparation->Mixing Catalyst_Preparation Prepare Catalyst (if applicable) Catalyst_Preparation->Mixing Incubation Incubate (Stirring/ Heating/Microwave) Mixing->Incubation Monitoring Monitor Reaction (TLC, LC-MS) Incubation->Monitoring Workup Reaction Work-up (Extraction/Quenching) Monitoring->Workup Reaction Complete Purification Purify Product (Chromatography) Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization Cuaac_vs_Spaac cluster_cuaac Copper-Catalyzed (CuAAC) cluster_spaac Strain-Promoted (SPAAC) Azide1 Azide Product1 1,4-Triazole Azide1->Product1 Alkyne1 Terminal Alkyne Alkyne1->Product1 Catalyst Cu(I) Catalyst Catalyst->Product1 Azide2 Azide Product2 Triazole Azide2->Product2 Alkyne2 Cyclooctyne Alkyne2->Product2 ADC_Synthesis cluster_reaction Click Reaction (e.g., SPAAC) Antibody {Antibody | + Azide Group} Click Azide-Alkyne Cycloaddition Antibody->Click Linker_Drug {Linker-Drug | + Alkyne Group} Linker_Drug->Click ADC {Antibody-Drug Conjugate (ADC)} Click->ADC

References

Application Notes and Protocols: The Use of 1-Azidobutane in Pharmaceutical Research and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-azidobutane in pharmaceutical research and drug delivery. The primary application of this versatile chemical building block lies in its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction's high efficiency, specificity, and biocompatibility have made it an invaluable tool for synthesizing novel therapeutic agents and constructing advanced drug delivery systems.

Application in the Synthesis of Bioactive 1,2,3-Triazoles

This compound serves as a key reagent in the synthesis of 1,4-disubstituted 1,2,3-triazole derivatives. The triazole moiety is a prominent scaffold in a variety of clinically approved drugs and investigational compounds due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding.[1][2] The CuAAC reaction allows for the straightforward and high-yield coupling of this compound with a diverse range of terminal alkynes, enabling the rapid generation of compound libraries for drug discovery screening.[3][4]

Quantitative Data for Triazole Synthesis
ReactantsCatalyst SystemSolventTemp. (°C)TimeYield (%)Reference
Benzyl azide, PhenylacetyleneCu(I)Not SpecifiedRoom Temp.Not Specified73[5]
1,3-diazido-2-nitro-2-azapropane, Propargyl alcoholCopper-based catalystNot SpecifiedOptimizedOptimized>84[6]
Benzyl azide, Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp.5 minQuantitative[3][7]
Benzyl azide, Hex-1-yne[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp.3 hQuantitative[3][7]
Phenyl azide, Phenylacetylene[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂NeatRoom Temp.30 minQuantitative[3][7]

Application in Bioconjugation and Drug Delivery

The bioorthogonal nature of the click reaction makes this compound an excellent tool for bioconjugation in drug delivery. It can be used to attach therapeutic payloads to targeting moieties such as antibodies, peptides, or nanoparticles, creating sophisticated drug delivery systems. The resulting triazole linker is highly stable under physiological conditions, ensuring that the drug remains attached to its carrier until it reaches the target site. This targeted approach can enhance therapeutic efficacy while minimizing off-target side effects.

Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with this compound.

Materials:

  • Alkyne-modified biomolecule (e.g., peptide, protein, or oligonucleotide)

  • This compound

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer (pH 7.4)

  • DMSO (for dissolving this compound if necessary)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the alkyne-modified biomolecule in a suitable buffer.

    • Prepare a 100 mM stock solution of this compound in DMSO or an appropriate solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in water.

    • Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be prepared fresh.

    • Prepare a 50 mM stock solution of the copper ligand (THPTA or TBTA) in water or DMSO.

  • Reaction Setup:

    • In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in buffer.

    • Add this compound to the reaction mixture at a 5- to 10-fold molar excess over the alkyne-modified biomolecule.

    • In a separate tube, pre-mix the CuSO₄ and the copper ligand in a 1:5 molar ratio.

    • Add the CuSO₄/ligand solution to the reaction mixture to a final copper concentration of 100-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Reaction Incubation:

    • Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for overnight incubation, which may be preferable for sensitive biomolecules.

  • Purification:

    • Purify the resulting bioconjugate using an appropriate method such as size-exclusion chromatography, dialysis, or affinity chromatography to remove excess reagents and byproducts.

  • Characterization:

    • Characterize the purified conjugate using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to confirm successful conjugation and assess purity.

Application in Probing Signaling Pathways

While direct evidence for the use of this compound in studying specific signaling pathways is emerging, the principles of click chemistry allow for its application in creating molecular probes to investigate various cellular processes. By attaching a reporter molecule (e.g., a fluorophore or a biotin tag) to an alkyne, and incorporating the 1-azidobutyl group into a molecule that interacts with a specific pathway component (e.g., a kinase inhibitor or a GPCR ligand), researchers can visualize and track these interactions within a cellular context.

For example, an alkyne-modified fluorophore can be "clicked" onto a this compound-functionalized inhibitor of a specific kinase in the MAPK signaling pathway. The resulting fluorescent probe can then be used in cellular imaging studies to determine the localization and concentration of the inhibitor at its site of action.

Experimental Workflow: Synthesis of a Fluorescent Kinase Inhibitor Probe

G cluster_synthesis Probe Synthesis cluster_application Cellular Application Kinase_Inhibitor Kinase Inhibitor with Alkyne Group CuAAC CuAAC Click Reaction (CuSO4, NaAsc, Ligand) Kinase_Inhibitor->CuAAC 1_Azidobutane_Fluorophore This compound- Fluorophore Conjugate 1_Azidobutane_Fluorophore->CuAAC Fluorescent_Probe Fluorescent Kinase Inhibitor Probe CuAAC->Fluorescent_Probe Incubation Incubation Fluorescent_Probe->Incubation Cells Live Cells Expressing Target Kinase Cells->Incubation Imaging Fluorescence Microscopy Incubation->Imaging Analysis Image Analysis (Localization, Quantification) Imaging->Analysis

Workflow for synthesizing and applying a fluorescent kinase inhibitor probe.
Logical Relationship: Targeted Drug Delivery via this compound Linker

G Drug Therapeutic Drug (Payload) 1_Azidobutane This compound Linker (via Click Chemistry) Drug->1_Azidobutane Targeting_Ligand Targeting Ligand (e.g., Antibody, Peptide) Targeting_Ligand->1_Azidobutane Drug_Conjugate Drug-Linker-Ligand Conjugate 1_Azidobutane->Drug_Conjugate Target_Cell Target Cell (e.g., Cancer Cell) Drug_Conjugate->Target_Cell Binding & Internalization Therapeutic_Effect Targeted Therapeutic Effect Target_Cell->Therapeutic_Effect Drug Release

Conceptual diagram of targeted drug delivery using a this compound linker.

Conclusion

This compound is a valuable and versatile reagent in pharmaceutical research and drug development. Its utility in the robust and efficient copper(I)-catalyzed azide-alkyne cycloaddition reaction facilitates the synthesis of novel bioactive molecules and the construction of sophisticated drug delivery systems. The application notes and protocols provided herein offer a foundation for researchers to explore the full potential of this compound in their scientific endeavors. Further research into the development of this compound-based molecular probes will undoubtedly expand our understanding of complex biological signaling pathways.

References

Application Notes and Protocols for Surface Modification with Azide-Terminated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Modifying Material Surfaces with Azide-Terminated Alkylsilanes for Bio-conjugation and Drug Development Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

Surface functionalization with azide groups is a cornerstone of modern biomaterial science and drug development. The azide moiety serves as a versatile chemical handle for the covalent immobilization of biomolecules, nanoparticles, and small-molecule drugs through highly efficient and specific "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This document provides detailed protocols for the modification of silicon-based surfaces using an analogue of 1-azidobutane, (4-azidobutyl)triethoxysilane, to create a reactive platform for subsequent conjugation.

Core Applications

Azide-functionalized surfaces are primarily used as a platform for the covalent attachment of alkyne-modified molecules. This has broad applications in:

  • Drug Discovery: Immobilization of small molecules or protein targets for high-throughput screening and binding assays.

  • Biomedical Devices: Covalent attachment of antimicrobial agents, anti-fouling polymers (e.g., PEG), or bioactive peptides to implant surfaces.

  • Diagnostics and Biosensors: Anchoring of antibodies, DNA probes, or enzymes onto sensor chips for specific analyte detection.

  • Cell Culture Engineering: Covalently linking cell-adhesive ligands (e.g., RGD peptides) to surfaces to promote specific cell attachment and growth.

Experimental Protocols

Protocol 1: Preparation of Azide-Functionalized Silicon Surfaces via Silanization

This protocol details the generation of a self-assembled monolayer (SAM) of an azide-terminated silane on a silicon or glass surface. This method creates a robust, covalently attached functional layer.

Materials:

  • Silicon wafers or glass slides

  • Sulfuric acid (H₂SO₄, 98%)

  • Hydrogen peroxide (H₂O₂, 30%)

  • (3-azidopropyl)triethoxysilane (or similar azide-terminated silane)

  • Anhydrous toluene

  • Acetone

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Glassware for cleaning and reaction

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning and Activation (Hydroxylation):

    • Prepare a Piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 (v/v) ratio in a glass beaker. Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE) and work in a fume hood.

    • Immerse the silicon or glass substrates in the Piranha solution for 30-60 minutes at 90°C to clean and generate surface hydroxyl (-OH) groups.[1]

    • Remove the substrates and rinse extensively with DI water.

    • Dry the substrates thoroughly under a stream of high-purity nitrogen gas. The surface should be hydrophilic at this stage.

  • Silanization:

    • Prepare a 1-2% (v/v) solution of the azide-terminated silane (e.g., (3-azidopropyl)triethoxysilane) in anhydrous toluene in a sealed container.

    • Immerse the cleaned, dried substrates into the silane solution.

    • Allow the reaction to proceed for 2-4 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization of the silane in solution.[2]

    • Following immersion, remove the substrates from the solution.

  • Post-Silanization Cleaning and Curing:

    • Rinse the functionalized substrates with fresh anhydrous toluene to remove any physisorbed silane molecules.

    • Sonicate the substrates for 5 minutes in acetone, followed by another 5 minutes in DI water to ensure a clean surface.[1]

    • Dry the substrates again with a stream of nitrogen.

    • Cure the substrates by baking in an oven at 110-125°C for 1-2 hours. This step promotes the formation of stable siloxane (Si-O-Si) bonds with the surface.[1]

    • Store the azide-functionalized substrates in a desiccator until use.

Protocol 2: Surface Characterization

A. Contact Angle Goniometry:

  • Purpose: To verify the change in surface hydrophobicity after silanization. A successful modification will result in a more hydrophobic surface compared to the clean, hydroxylated substrate.

  • Procedure:

    • Place a 5-10 µL droplet of DI water on the substrate surface.

    • Use a goniometer to measure the static contact angle between the water droplet and the surface.

    • Perform measurements at multiple points on the surface to ensure uniformity.

B. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To confirm the chemical composition of the surface and the presence of the azide group.

  • Procedure:

    • Acquire a survey scan to identify all elements present on the surface.

    • Perform a high-resolution scan of the N 1s region. The azide group (N₃) has a characteristic spectrum with two peaks: a main peak around 404-405 eV (central nitrogen) and a larger peak around 400-401 eV (terminal nitrogens). The presence of these peaks is a strong confirmation of successful azide functionalization.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Surface

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug molecule) onto the prepared azide-functionalized surface.

Materials:

  • Azide-functionalized substrate

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Phosphate-buffered saline (PBS) or appropriate buffer

  • DI water

Procedure:

  • Prepare the "Click" Reaction Solution:

    • Prepare stock solutions: 50 mM CuSO₄, 100 mM Sodium Ascorbate, and 50 mM THPTA ligand in DI water.

    • In a microcentrifuge tube, prepare the final reaction cocktail. For a 1 mL final volume, combine:

      • The alkyne-containing molecule dissolved in buffer (e.g., PBS) to the desired final concentration (typically 10-100 µM).

      • 10 µL of 50 mM THPTA (final concentration: 0.5 mM).

      • 5 µL of 50 mM CuSO₄ (final concentration: 0.25 mM).

      • 25 µL of 100 mM Sodium Ascorbate (freshly prepared, final concentration: 2.5 mM).[3][4]

    • Note: The sodium ascorbate is added last to initiate the reduction of Cu(II) to the active Cu(I) catalyst.

  • Surface Reaction:

    • Place the azide-functionalized substrate in a suitable container (e.g., a petri dish).

    • Cover the surface with the freshly prepared "click" reaction solution.

    • Allow the reaction to proceed for 30-60 minutes at room temperature. Protect from light if using a light-sensitive molecule.

  • Washing:

    • Remove the substrate from the reaction solution.

    • Rinse thoroughly with the reaction buffer (e.g., PBS), followed by DI water.

    • Dry the surface with a stream of nitrogen.

    • The surface is now functionalized with the molecule of interest and can be analyzed or used in subsequent experiments.

Quantitative Data Presentation

The following table presents typical quantitative data obtained from the characterization of azide-terminated self-assembled monolayers on silicon substrates. These values serve as a benchmark for expected results.

ParameterClean Si/SiO₂ SubstrateAzide-Functionalized Substrate
Water Contact Angle < 15°65° - 75°
XPS Elemental Analysis (Atomic %)
Silicon (Si 2p)~30-35%~25-30%
Oxygen (O 1s)~65-70%~45-50%
Carbon (C 1s)< 1% (adventitious)~15-20%
Nitrogen (N 1s)0%~3-5%

Visualizations

Experimental Workflows

G cluster_0 Protocol 1: Surface Azide Functionalization cluster_1 Protocol 3: CuAAC 'Click' Reaction A Silicon Substrate B Piranha Cleaning (H₂SO₄/H₂O₂) A->B C Hydroxylated Surface (-OH groups) B->C D Immersion in Azide-Silane Solution C->D E Rinsing & Curing (120°C) D->E F Azide-Functionalized Surface (-N₃) E->F G Azide-Functionalized Surface (-N₃) J Incubate 30-60 min G->J H Alkyne-Molecule H->J I CuSO₄ + NaAscorbate + Ligand I->J K Rinse & Dry J->K L Covalently Immobilized Molecule K->L

Caption: Workflow for surface azide functionalization and subsequent CuAAC reaction.

Signaling Pathway Analogy: The "Click" Reaction

G cluster_0 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Azide Surface-N₃ Product Surface-Triazole-Molecule Azide->Product 1,3-Dipolar Cycloaddition Alkyne Molecule-C≡CH Alkyne->Product Copper Cu(I) Catalyst Copper->Product lowers activation energy

Caption: The CuAAC reaction mechanism for covalent surface immobilization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-azidobutane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in this compound synthesis, which typically proceeds via an SN2 reaction, can be attributed to several factors. Here's a systematic guide to troubleshooting:

  • Sub-optimal Reaction Conditions:

    • Temperature: Ensure the reaction temperature is appropriate for your specific protocol. While higher temperatures can increase the reaction rate, they can also lead to the decomposition of the azide product and increase the formation of elimination byproducts. For many standard procedures, a temperature range of 60-100°C is employed.[1][2]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

    • Stirring: Vigorous stirring is crucial, especially in biphasic reactions (e.g., with phase-transfer catalysis), to ensure efficient mixing of reactants.[3]

  • Reagent Quality and Stoichiometry:

    • Purity of Starting Materials: Ensure your alkyl halide and sodium azide are of high purity. Impurities can interfere with the reaction.

    • Stoichiometry: A slight excess of sodium azide is often used to ensure the complete conversion of the alkyl halide. A common molar ratio of alkyl halide to sodium azide is 1:1.2 to 1:1.5.

  • Choice of Solvent:

    • The solvent plays a critical role in SN2 reactions. Polar aprotic solvents like DMF, DMSO, or acetone are generally preferred as they solvate the cation (e.g., Na+) but not the azide anion, thus increasing its nucleophilicity.[4] Protic solvents (e.g., water, alcohols) can solvate the azide anion through hydrogen bonding, reducing its reactivity and slowing down the reaction.[5]

  • Leaving Group Reactivity:

    • The choice of the halogen on the starting butyl halide significantly impacts the reaction rate. The reactivity follows the order: I > Br > Cl.[2] If you are using 1-chlorobutane, the reaction will be considerably slower than with 1-bromobutane or 1-iodobutane, potentially leading to lower yields within a given timeframe.

Q2: I am observing the formation of byproducts in my reaction. What are they and how can I minimize them?

A2: The most common byproduct in the synthesis of this compound is butene, formed through an E2 elimination reaction. Here's how to address this:

  • Reaction Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lower end of the recommended temperature range can help minimize butene formation.

  • Strength of the Base: While sodium azide is a good nucleophile, it is also a moderately strong base. Using a less hindered base or carefully controlling the reaction conditions can reduce elimination.

  • Solvent Choice: The choice of solvent can influence the substitution to elimination ratio.

Q3: How can I purify the synthesized this compound?

A3: Purification of this compound typically involves the following steps:

  • Quenching and Extraction: After the reaction is complete, the mixture is typically cooled and diluted with water. The product is then extracted into an organic solvent like diethyl ether or dichloromethane.[6]

  • Washing: The organic layer is washed with water and brine (saturated NaCl solution) to remove any remaining water-soluble impurities and salts.

  • Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Distillation: For high purity, the crude this compound can be purified by distillation under reduced pressure.

Q4: What are the key safety precautions I should take when synthesizing and handling this compound?

A4: this compound is a hazardous chemical and requires careful handling. Key safety precautions include:

  • Explosion Hazard: Organic azides are potentially explosive, especially when heated or subjected to shock. Avoid heating the compound to high temperatures, and always use a safety shield.

  • Toxicity: this compound is toxic if inhaled or absorbed through the skin. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7]

  • Flammability: this compound is a flammable liquid. Keep it away from open flames, sparks, and hot surfaces.[6]

  • Static Discharge: Take precautionary measures against static discharge, which can be an ignition source.[7]

Data Presentation

Table 1: Comparison of Halide Precursors for this compound Synthesis

Halide PrecursorLeaving GroupGeneral Reactivity
1-IodobutaneI⁻Highest
1-BromobutaneBr⁻Intermediate
1-ChlorobutaneCl⁻Lowest

Table 2: Influence of Leaving Group on Reaction Time and Yield (Phase-Transfer Catalysis) [2]

Alkyl HalideReaction TimeYield (%)
n-Butyl Iodide2 h89
n-Butyl Bromide6 h97
n-Butyl Chloride4.5 h48
n-Butyl Chloride7.5 h65

Experimental Protocols

Protocol 1: Synthesis of this compound from 1-Bromobutane

This protocol is a standard method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium azide (1.2-1.5 molar equivalents) and a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Alkyl Halide: Slowly add 1-bromobutane (1 molar equivalent) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir vigorously for 6-12 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Protocol 2: Synthesis of this compound using Phase-Transfer Catalysis [2]

This method is a greener alternative that often uses water as a solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl halide (e.g., 1-bromobutane, 0.08 mol) to a 25% aqueous solution of sodium azide (0.16 mol).

  • Catalyst Addition: Add a phase-transfer catalyst such as Aliquat 336 (0.004 mol).

  • Reaction: Heat the mixture to 100°C with vigorous stirring. The reaction progress can be monitored by GC.

  • Workup: After the reaction is complete (typically 6 hours for 1-bromobutane), cool the mixture to room temperature.

  • Phase Separation: Separate the organic and aqueous layers in a separatory funnel.

  • Drying: Dry the organic layer with a small amount of anhydrous magnesium sulfate.

  • Purification: Distill the product at reduced pressure.

Visualizations

SN2_Reaction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products N3- N₃⁻ TS [N₃---CH₂(CH₂)₂CH₃---Br]- N3-->TS Nucleophilic Attack C4H9Br CH₃CH₂CH₂CH₂-Br C4H9Br->TS C4H9N3 CH₃CH₂CH₂CH₂-N₃ TS->C4H9N3 Bond Formation Br- Br⁻ TS->Br- Leaving Group Departure

Caption: SN2 reaction mechanism for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of this compound Check_Conditions Verify Reaction Conditions (Temp, Time, Stirring) Start->Check_Conditions Check_Reagents Assess Reagent Quality & Stoichiometry Start->Check_Reagents Check_Solvent Evaluate Solvent Choice Start->Check_Solvent Check_Leaving_Group Consider Leaving Group (I > Br > Cl) Start->Check_Leaving_Group Optimize_Conditions Optimize Temperature & Time (Use TLC/GC) Check_Conditions->Optimize_Conditions Incorrect Use_Excess_NaN3 Use Slight Excess of NaN₃ Check_Reagents->Use_Excess_NaN3 Incorrect Switch_Solvent Switch to Polar Aprotic (DMF, DMSO) Check_Solvent->Switch_Solvent Sub-optimal Change_Halide Use a More Reactive Halide (e.g., 1-Iodobutane) Check_Leaving_Group->Change_Halide Slow Reactivity Improved Yield Improved Optimize_Conditions->Improved Use_Excess_NaN3->Improved Switch_Solvent->Improved Change_Halide->Improved

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Factors_Affecting_Yield cluster_factors Key Factors cluster_optimization Optimization Strategies Yield This compound Yield Temperature Temperature Yield->Temperature affects rate & byproducts Solvent Solvent Yield->Solvent influences nucleophilicity Leaving_Group Leaving Group Yield->Leaving_Group determines reaction rate Nucleophile Nucleophile (NaN₃) Yield->Nucleophile concentration & purity Opt_Temp Moderate Temp. Temperature->Opt_Temp Opt_Solvent Polar Aprotic Solvent->Opt_Solvent Opt_LG Iodide > Bromide Leaving_Group->Opt_LG Opt_Nuc Slight Excess Nucleophile->Opt_Nuc

Caption: Key factors influencing the yield of this compound.

References

Technical Support Center: 1-Azidobutane Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Azidobutane click chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Question: Why is my click reaction showing low or no yield of the desired 1,2,3-triazole product?

Answer: Low or no product yield is a common issue that can stem from several sources, primarily related to the stability and activity of the copper(I) catalyst.

  • Cause 1: Oxidation of the Copper(I) Catalyst. The catalytically active species is Cu(I). In the presence of oxygen, it is readily oxidized to the inactive Cu(II) state.[1]

    • Solution: Ensure your reaction is performed under anaerobic conditions. This can be achieved by degassing your solvents (e.g., by sparging with argon or nitrogen) and running the reaction under an inert atmosphere. The use of a reducing agent, most commonly sodium ascorbate, is crucial to regenerate Cu(I) from any Cu(II) formed in situ.[1]

  • Cause 2: Catalyst Sequestration. If you are working with complex biological molecules like proteins or oligonucleotides, they may contain functional groups (e.g., histidine-rich sequences) that can chelate the copper catalyst, rendering it inactive for the cycloaddition.[2][3][4]

    • Solution: Increase the concentration of the copper-ligand complex. Alternatively, you can add a competing metal ion, such as Zn²⁺ or Ni²⁺, to occupy the biomolecule's metal-binding sites, freeing the copper catalyst.[2][4]

  • Cause 3: Inaccessible Azide or Alkyne. In large biomolecules, the azide or alkyne functional group may be buried within the molecule's three-dimensional structure, making it inaccessible to the catalytic complex.[2]

    • Solution: Perform the reaction in the presence of denaturing or solvating agents, such as DMSO, to expose the reactive groups.[2]

  • Cause 4: Reduction of the Azide. Certain reducing agents, particularly phosphines like TCEP (tris(2-carboxyethyl)phosphine), can reduce the azide group to an amine, which will not participate in the click reaction.[2]

    • Solution: Use sodium ascorbate as the reducing agent. It is highly effective at reducing Cu(II) to Cu(I) without significantly affecting the azide functional group.[1]

Question: I see a significant byproduct in my analysis that I suspect is an alkyne homodimer. How can I prevent this?

Answer: The formation of a symmetrical diyne (e.g., a buta-1,3-diyne derivative) is a classic side reaction known as Glaser coupling.[5]

  • Cause: Oxidative Coupling of Terminal Alkynes. This side reaction is catalyzed by copper ions in the presence of oxygen.[1] It involves the coupling of two terminal alkyne molecules to form a dimer.

    • Solution: The most effective way to prevent Glaser coupling is to rigorously exclude oxygen from your reaction mixture.[1] Using a copper-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), not only accelerates the desired click reaction but also helps to suppress this oxidative side pathway.[2] Maintaining a sufficient concentration of a reducing agent like sodium ascorbate throughout the reaction is also critical.[1]

Question: My biomolecule (protein, peptide) appears to be damaged or degraded after the click reaction. What is causing this and how can I stop it?

Answer: This is a critical issue in bioconjugation, often caused by reactive oxygen species (ROS).

  • Cause: Generation of Reactive Oxygen Species (ROS). The combination of Cu(I) and sodium ascorbate, especially in the presence of oxygen, can generate ROS (like hydrogen peroxide), which can lead to the oxidative degradation of sensitive amino acid residues such as histidine, arginine, cysteine, and methionine.[6][7]

    • Solution 1: Use a Protective Ligand. Copper-chelating ligands like THPTA or TBTA are essential. They serve a dual purpose: accelerating the CuAAC reaction and protecting the biomolecule from oxidative damage by stabilizing the copper ion and intercepting radicals.[2][6] A ligand-to-copper ratio of 5:1 is often recommended.[2]

    • Solution 2: Add Scavengers. Including aminoguanidine in the reaction mixture can help protect arginine residues from degradation.[2][6]

Question: How can I effectively remove the copper catalyst from my final product?

Answer: The 1,2,3-triazole product itself is an excellent copper chelator, which can make catalyst removal challenging.

  • Cause: Product-Catalyst Chelation. The nitrogen atoms in the newly formed triazole ring coordinate strongly with copper ions.

    • Solution 1: Aqueous EDTA Wash. After isolating the crude product, dissolve it in an organic solvent and wash it with an aqueous solution of a strong chelating agent like EDTA (ethylenediaminetetraacetic acid).

    • Solution 2: Chromatography. Purification via silica gel column chromatography is often effective at separating the organic product from residual copper salts.

    • Solution 3: Filtration. For some applications, filtering the product solution through a pad of activated carbon may help remove copper contamination.

Frequently Asked Questions (FAQs)

Q1: What are the optimal concentrations and ratios for the reactants and catalyst? A1: While the optimal conditions can vary, a good starting point for many applications is to use the azide and alkyne in a 1:1 to 1:1.2 molar ratio. The catalyst system is typically prepared from a Cu(II) source like CuSO₄ and a reducing agent.

ComponentTypical ConcentrationRatio (relative to limiting reagent)Purpose
Azide (this compound)1 - 10 mM1 - 1.2 equivalentsReactant
Alkyne1 - 10 mM1 equivalentReactant
CuSO₄50 - 250 µM0.01 - 0.1 equivalents (1-10 mol%)Catalyst Precursor
Sodium Ascorbate2.5 - 5 mM5 - 50 equivalentsReducing Agent
Ligand (e.g., THPTA)250 µM - 1.25 mM5 equivalents (relative to copper)Accelerator & Protectant

Note: These concentrations are typical for bioconjugation; higher concentrations can be used in small molecule synthesis. The amount of azide may need to be increased to a 2-fold excess or more for very low concentration reactions to proceed quickly.[2]

Q2: Why is a ligand necessary if the reaction can proceed without one? A2: While the CuAAC reaction can work without a ligand, adding one like THPTA or TBTA offers significant advantages. Ligands accelerate the reaction rate by orders of magnitude, which is especially critical when working with dilute concentrations of biomolecules.[1] They also stabilize the Cu(I) oxidation state against disproportionation and oxidation, and protect sensitive substrates from oxidative damage.[1][2]

Q3: How can I monitor the progress of my click reaction? A3: The choice of monitoring technique depends on your substrates. For small molecules, Thin Layer Chromatography (TLC) is a simple and effective method to track the consumption of starting materials and the appearance of the triazole product. For more complex systems or for quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. If one of your reactants is fluorescent, you can use a fluorogenic azide or alkyne to monitor the reaction's progress by observing the change in fluorescence upon triazole formation.[2][8]

Q4: Can I use a Cu(I) salt directly instead of generating it in situ? A4: Yes, you can use Cu(I) salts like CuI or CuBr directly. However, Cu(I) salts are highly susceptible to oxidation and have poor solubility in many common solvents, especially water. Generating Cu(I) in situ from a more stable and soluble Cu(II) salt (like CuSO₄) with a reducing agent is generally more convenient, reproducible, and practical for most applications, particularly in aqueous media.[1][9]

Experimental Protocols

General Protocol for CuAAC of this compound with a Terminal Alkyne

This protocol is a general guideline for a small-scale reaction and should be optimized for your specific substrates.

Materials:

  • This compound

  • Terminal alkyne of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH)

  • Deionized water, degassed

  • Nitrogen or Argon gas

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 50 mM stock solution of THPTA ligand in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare stock solutions of your this compound and alkyne in a suitable solvent (e.g., DMSO).

  • Reaction Setup (for a 1 mL final volume):

    • In a reaction vial, add the alkyne (e.g., 100 µL of a 10 mM stock to get a 1 mM final concentration).

    • Add the this compound (e.g., 120 µL of a 10 mM stock to get a 1.2 mM final concentration).

    • Add the appropriate amount of solvent (e.g., water/DMSO mixture) to bring the volume to ~950 µL.

    • Degas the solution by bubbling with nitrogen or argon gas for 10-15 minutes.

  • Prepare the Catalyst Premix:

    • In a separate microcentrifuge tube, mix 10 µL of the 10 mM CuSO₄ stock solution (0.1 mM final concentration) with 10 µL of the 50 mM THPTA stock solution (0.5 mM final concentration). Let it stand for 1-2 minutes. This creates a 5:1 ligand-to-copper ratio.[2]

  • Initiate the Reaction:

    • Add the 20 µL of the catalyst premix to the reaction vial.

    • Initiate the reaction by adding 50 µL of the freshly prepared 100 mM sodium ascorbate stock solution (5 mM final concentration).[2]

    • Seal the vial and allow the reaction to proceed at room temperature with stirring.

  • Monitoring and Work-up:

    • Monitor the reaction by TLC or LC-MS until the limiting reagent is consumed.

    • Once complete, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer can be washed with an aqueous EDTA solution to remove copper, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting crude triazole product by column chromatography or crystallization.[10][11]

Visualizations

TroubleshootingWorkflow Start Start: CuAAC Reaction CheckYield Check Yield / Purity Start->CheckYield Success Reaction Successful CheckYield->Success Yes LowYield Low / No Yield CheckYield->LowYield No Byproducts Significant Byproducts CheckYield->Byproducts Impure CheckOxygen Was O₂ excluded? Was fresh ascorbate used? LowYield->CheckOxygen CheckDimer Is byproduct an alkyne homodimer? Byproducts->CheckDimer Degas Action: Degas solvents, use fresh ascorbate, run under inert gas. CheckOxygen->Degas No CheckBiomolecule Is substrate a biomolecule? CheckOxygen->CheckBiomolecule Yes Degas->Start Retry CheckBiomolecule->Success No (Small Molecule) CheckSequestration Possible Catalyst Sequestration CheckBiomolecule->CheckSequestration Yes IncreaseCu Action: Increase [Cu-Ligand] or add competing ions (Zn²⁺). CheckSequestration->IncreaseCu IncreaseCu->Start Retry Glaser Cause: Glaser Coupling CheckDimer->Glaser Yes CheckDegradation Is biomolecule substrate degraded? CheckDimer->CheckDegradation No Degas2 Action: Rigorously exclude O₂, ensure sufficient ascorbate, use stabilizing ligand. Glaser->Degas2 Degas2->Start Retry ROS Cause: ROS Damage CheckDegradation->ROS Yes AddLigand Action: Use protective ligand (e.g., THPTA at 5:1 ratio), add scavengers. ROS->AddLigand AddLigand->Start Retry ReactionPathways cluster_main Desired CuAAC Pathway cluster_side1 Side Reaction: Glaser Coupling cluster_side2 Side Reaction: ROS Generation (Bioconjugation) Azide R¹-N₃ (this compound) Triazole 1,4-Disubstituted 1,2,3-Triazole Azide->Triazole Alkyne R²-C≡CH Alkyne->Triazole Cu1_Catalyst Cu(I)-Ligand Catalyst Cu1_Catalyst->Triazole Catalyzes Alkyne2 2x R²-C≡CH Diyne R²-C≡C-C≡C-R² (Homodimer Byproduct) Alkyne2->Diyne Oxygen O₂ Oxygen->Diyne Cu_Catalyst2 Cu(I)/Cu(II) Cu_Catalyst2->Diyne Catalyzes Ascorbate Ascorbate ROS ROS (e.g., H₂O₂) Ascorbate->ROS Oxygen2 O₂ Oxygen2->ROS Cu_Catalyst3 Cu(I)/Cu(II) Cu_Catalyst3->ROS Catalyzes Damage Oxidative Damage ROS->Damage Biomolecule Sensitive Biomolecule (e.g., Protein) Biomolecule->Damage

References

Technical Support Center: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during CuAAC experiments, offering potential causes and solutions in a direct question-and-answer format.

Q1: Why is my CuAAC reaction showing low or no product yield?

A1: Low or no yield in a CuAAC reaction can stem from several factors, ranging from reagent quality to reaction conditions. A systematic check of the following is recommended:

  • Oxygen Contamination: The active catalyst is the Cu(I) oxidation state. Oxygen in the reaction mixture can oxidize Cu(I) to the inactive Cu(II) state, effectively halting the catalytic cycle.[1][2] It is crucial to minimize oxygen exposure by using deoxygenated solvents and capping reaction vessels.[1]

  • Purity of Reagents: Ensure the azide and alkyne starting materials are pure and have not degraded. The presence of impurities can interfere with the reaction.

  • Insufficient Reducing Agent: When using a Cu(II) salt (like CuSO₄) as a precatalyst, a reducing agent, most commonly sodium ascorbate, is required to generate Cu(I) in situ.[3][4] Ensure a sufficient excess of the reducing agent is present. However, be aware that byproducts of ascorbate oxidation can sometimes react with proteins.[3][4]

  • Catalyst Sequestration: In biological systems, molecules with functional groups like thiols (e.g., in glutathione) can strongly bind to the copper catalyst, rendering it inactive.[1][5] Consider using an excess of the copper catalyst or adding sacrificial metals like Zn(II) or Ni(II) to occupy these binding sites.[1]

  • Inaccessibility of Reactive Groups: For reactions involving large biomolecules like proteins or dextrans, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible to the catalyst.[1][6] Performing the reaction in denaturing or solvating conditions, for instance by adding DMSO, can help expose these groups.[1]

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: Slow reaction kinetics can be addressed by optimizing several parameters:

  • Use of Accelerating Ligands: The addition of a copper-chelating ligand can significantly accelerate the reaction rate and stabilize the Cu(I) catalyst.[7][8][9] A variety of ligands are available, and the choice may depend on the solvent and substrates.[7][8] For aqueous conditions, water-soluble ligands like THPTA and BTTAA are commonly used.[7]

  • Temperature: While many CuAAC reactions proceed efficiently at room temperature, gentle heating (e.g., to 60°C) can increase the reaction rate, especially in cases of steric hindrance.[10]

  • Concentration: Increasing the concentration of the reactants can lead to a faster reaction rate. However, be mindful that very high concentrations of alkynes can sometimes inhibit the catalyst.[3]

Q3: I am observing unexpected side products in my reaction. What are they and how can I avoid them?

A3: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diacetylene byproduct.[2][11] This is particularly problematic when oxygen is present.

  • Minimizing Oxygen: As with low yield issues, rigorously excluding oxygen is the primary way to prevent alkyne homocoupling.[2]

  • Use of a Reducing Agent: The presence of sodium ascorbate helps to maintain the copper in the Cu(I) state, which disfavors the oxidative side reaction.[2]

  • Other Side Reactions: In the context of bioconjugation, copper-mediated generation of reactive oxygen species (ROS) can lead to oxidative damage of peptides and proteins.[12] The use of accelerating ligands can help to mitigate this issue.[12]

Q4: Does the choice of copper source matter?

A4: Yes, the copper source can influence the reaction. While Cu(I) salts (e.g., CuI, CuBr) can be used directly, they are often less stable and require an inert atmosphere.[13][14] It is more common and convenient to use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[10][14][15] This approach is generally more robust and less sensitive to trace amounts of oxygen.

Q5: What is the optimal ratio of reagents?

A5: The optimal ratio of reagents can vary depending on the specific substrates and reaction conditions. However, some general guidelines are:

  • Azide and Alkyne: Typically, a 1:1 to 1:1.1 ratio of azide to alkyne (or vice versa) is used.[10]

  • Copper Catalyst: The catalyst loading is usually in the range of 1-5 mol%.[16]

  • Ligand: When a ligand is used, it is often in slight excess relative to the copper, with a common ligand-to-copper ratio being around 5:1, especially with THPTA, to help intercept reactive oxygen species.[3][4]

  • Reducing Agent: A significant excess of the reducing agent is typically employed. For example, using a 50-fold excess of sodium ascorbate has been reported.[10]

Data Presentation

The following tables summarize key quantitative data for optimizing CuAAC reactions.

Table 1: Common Copper Sources and Reducing Agents

Copper SourceCommon Reducing AgentNotes
Copper(II) Sulfate (CuSO₄)Sodium AscorbateMost common and convenient method.[10][14][15]
Copper(I) Iodide (CuI)None required (already Cu(I))Requires stricter exclusion of oxygen.[13]
Copper(I) Bromide (CuBr)None required (already Cu(I))May require higher temperatures or the presence of amines.[13][14]

Table 2: Commonly Used Accelerating Ligands

LigandAbbreviationTypical Use Case
Tris(3-hydroxypropyltriazolylmethyl)amineTHPTAAqueous bioconjugation, helps reduce oxidative damage.[3][7]
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amineTBTAOrganic solvents.[7]
2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acidBTTAAAqueous bioconjugation.[7]

Table 3: General Reaction Parameter Ranges

ParameterTypical RangeNotes
TemperatureRoom Temperature - 60°CHigher temperatures can increase rate but may affect sensitive biomolecules.[10]
pH4 - 11The reaction is generally tolerant of a wide pH range.[17]
Catalyst Loading1 - 5 mol%Higher loading may be needed for challenging substrates.[16]
Ligand:Copper Ratio1:1 to 5:1A higher ratio of THPTA can be beneficial in aqueous systems.[3]

Experimental Protocols

Standard Protocol for CuAAC Reaction

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation:

    • Prepare stock solutions of the azide and alkyne substrates in a suitable solvent (e.g., DMF/water).[10]

    • Prepare a stock solution of copper(II) sulfate pentahydrate in water.

    • Prepare a fresh stock solution of sodium L-ascorbate in water immediately before use, as it is prone to oxidation.[18]

    • If using a ligand, prepare a stock solution in a suitable solvent.

  • Reaction Setup:

    • In a reaction vessel (e.g., an Eppendorf tube), add the azide and alkyne solutions.[10]

    • If using a ligand, add the ligand solution to the copper(II) sulfate solution and mix. Then, add this mixture to the reaction vessel. It is recommended to add the ligand to the copper solution before adding the reducing agent.[3]

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction.[10][18]

    • Cap the reaction vessel to minimize oxygen ingress.[1] For sensitive reactions, purging the solution and headspace with an inert gas (e.g., argon or nitrogen) is recommended.[18]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature or 60°C) with or without stirring.[10]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can be isolated. The work-up procedure will depend on the nature of the product. For biomolecules, purification might involve size-exclusion chromatography or other protein purification techniques. For small molecules, standard extraction and chromatographic methods can be used.

Visualizations

Diagram 1: Simplified Catalytic Cycle of CuAAC

CuAAC_Cycle Simplified CuAAC Catalytic Cycle cluster_main Simplified CuAAC Catalytic Cycle cluster_redox Simplified CuAAC Catalytic Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne Terminal Alkyne Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Azide Azide Cu_Triazolide->Cu_I Catalyst Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_Triazolide->Product + H+ Cu_II Cu(II) Cu_II->Cu_I + Ascorbate Ascorbate Sodium Ascorbate

Caption: Simplified catalytic cycle for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Diagram 2: General Experimental Workflow for CuAAC

CuAAC_Workflow General Experimental Workflow for CuAAC prep Reagent Preparation (Azide, Alkyne, CuSO4, Ascorbate) mix Combine Azide and Alkyne prep->mix cat_add Add Cu(II)/Ligand Solution mix->cat_add initiate Initiate with Sodium Ascorbate cat_add->initiate react Reaction Incubation (Controlled Temp. & Atmosphere) initiate->react monitor Monitor Progress (TLC, HPLC, LC-MS) react->monitor workup Work-up and Purification monitor->workup Reaction Complete analyze Product Characterization workup->analyze

Caption: A general workflow for setting up and performing a CuAAC reaction.

Diagram 3: Troubleshooting Decision Tree for Low Yield

Troubleshooting_Tree Troubleshooting Low Yield in CuAAC Start Low or No Yield Check_O2 Was the reaction protected from oxygen? Start->Check_O2 Deoxygenate Deoxygenate solvents and use inert atmosphere. Check_O2->Deoxygenate No Check_Reagents Are reagents pure and fresh? Check_O2->Check_Reagents Yes Purify_Reagents Purify starting materials and use fresh ascorbate. Check_Reagents->Purify_Reagents No Check_Catalyst Is catalyst system appropriate? Check_Reagents->Check_Catalyst Yes Add_Ligand Add an accelerating ligand (e.g., THPTA). Check_Catalyst->Add_Ligand No Check_Substrate Is it a complex biomolecule? Check_Catalyst->Check_Substrate Yes Denature Use denaturing conditions (e.g., add DMSO). Check_Substrate->Denature Yes Increase_Catalyst Increase catalyst loading or add sacrificial metal (Zn(II)). Check_Substrate->Increase_Catalyst Potential Sequestration

Caption: A decision tree to diagnose and solve issues of low yield in CuAAC reactions.

References

Technical Support Center: Purification of 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the purification of 1-azidobutane following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter after synthesizing this compound?

A1: The most common synthesis route for this compound is the nucleophilic substitution of a 1-halobutane (e.g., 1-bromobutane or 1-iodobutane) with an azide salt, such as sodium azide.[1] Potential impurities from this process include:

  • Unreacted 1-halobutane: The starting material may not have fully reacted.

  • Reaction Solvent: Depending on the protocol, solvents like dimethylformamide (DMF), ethanol, or acetone might be present.

  • Side Products: Small amounts of elimination products (e.g., 1-butene) could form, though this is less common for primary halides.

  • Residual Salts: Inorganic salts like sodium azide or the resulting sodium halide are typically removed during the initial aqueous workup.

Q2: How do I choose between fractional distillation and column chromatography for purification?

A2: The choice of purification method depends on the scale of your reaction and the nature of the impurities.

  • Fractional Distillation is generally preferred for larger-scale syntheses (multi-gram) and when the boiling points of the impurities are significantly different from that of this compound. It is an efficient method for removing non-volatile impurities and solvents with different boiling points.

  • Column Chromatography is ideal for smaller-scale reactions or when impurities have boiling points very close to the product.[1] It provides excellent separation based on polarity.

Q3: What is the boiling point of this compound?

A3: The boiling point of this compound is approximately 115-116 °C at atmospheric pressure.

Troubleshooting Guide

Issue 1: An emulsion formed during the aqueous workup and will not separate.

  • Cause: Insufficient difference in density or high concentration of surfactants/polar species at the interface.

  • Solution:

    • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion and forces the organic compound into the organic layer.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel multiple times.

    • Filtration: In persistent cases, filtering the entire mixture through a pad of Celite or glass wool can help break the emulsion.

Issue 2: During fractional distillation, the temperature at the still head is fluctuating.

  • Cause:

    • Bumping: The liquid in the distillation flask is boiling unevenly.

    • Poor Insulation: The distillation column is losing heat to the surroundings.

    • Unstable Vacuum: If performing vacuum distillation, the pressure is not constant.

  • Solution:

    • Ensure Smooth Boiling: Add boiling chips or a magnetic stir bar to the distillation flask to promote smooth boiling.

    • Insulate the Column: Wrap the distillation column with glass wool or aluminum foil to minimize heat loss.

    • Check Vacuum Seals: Ensure all joints are properly sealed with vacuum grease and that the vacuum pump is operating correctly.

Issue 3: The separation of my product from an impurity is poor during column chromatography.

  • Cause:

    • Inappropriate Solvent System: The eluent polarity is not optimized for separation.

    • Column Overloading: Too much crude product was loaded onto the column.

    • Improperly Packed Column: Channeling in the silica gel leads to poor separation.

  • Solution:

    • Optimize Eluent: Use thin-layer chromatography (TLC) to test different solvent systems. For this compound and unreacted 1-bromobutane, a non-polar eluent like hexane with a small amount of a slightly more polar solvent (e.g., 1-2% ethyl acetate) should provide good separation.

    • Reduce Load: Use a larger column or reduce the amount of crude material loaded. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

ParameterFractional DistillationColumn Chromatography
Principle of Separation Difference in boiling points[2]Difference in polarity
Typical Scale > 5 g< 5 g
Advantages - Fast and efficient for large quantities- Good for removing non-volatile impurities- Can be automated- High-resolution separation- Effective for impurities with similar boiling points[1]- Works well for small quantities
Disadvantages - Requires significant boiling point differences- Potential for thermal decomposition (though this compound is relatively stable)- Not ideal for small scales due to material loss- Can be time-consuming- Requires larger volumes of solvent- Risk of product loss on the column
Purity Achieved > 98% (typically)> 99% (typically)

Table 2: Boiling Points of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound99.13[3]115-116
1-Bromobutane137.02101-102
1-Iodobutane184.02130-131
1-Butene56.11-6.3

Experimental Protocols

Protocol 1: General Aqueous Workup
  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • If a solid precipitate (e.g., sodium bromide) is present, remove it by filtration.

  • Transfer the filtrate to a separatory funnel.

  • Add deionized water to dissolve any remaining inorganic salts.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Combine the organic extracts and wash them with brine.

  • Dry the combined organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude this compound.

Protocol 2: Purification by Fractional Distillation
  • Set up a fractional distillation apparatus with a short Vigreux column.

  • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

  • Slowly heat the flask in a heating mantle.

  • Discard the initial fraction that distills at a lower temperature (likely residual solvent or 1-butene).

  • Collect the fraction that distills at a constant temperature of approximately 115-116 °C.

  • Stop the distillation when the temperature begins to rise again or when only a small amount of liquid remains in the flask.

Protocol 3: Purification by Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elute the Column: Begin eluting with a non-polar solvent system (e.g., 100% hexane). Unreacted 1-bromobutane, being less polar, should elute first.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., by adding 1-2% ethyl acetate to the hexane) to elute the more polar this compound.

  • Collect Fractions: Collect the eluate in small fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualization

PurificationWorkflow cluster_start Start cluster_workup Initial Purification cluster_main_purification Primary Purification Method cluster_dist_troubleshoot Distillation Issues cluster_chrom_troubleshoot Chromatography Issues cluster_end Finish start Crude this compound (Post-Synthesis) workup Aqueous Workup (e.g., Water/Brine Wash) start->workup emulsion Troubleshooting: Emulsion Formation workup->emulsion Problem? decision Choose Method Based on: - Scale - Impurity B.P. workup->decision Proceed add_brine Solution: Add Brine emulsion->add_brine Yes add_brine->workup distillation Fractional Distillation (Large Scale) decision->distillation Large Scale chromatography Column Chromatography (Small Scale / Similar B.P.) decision->chromatography Small Scale temp_fluctuation Troubleshooting: Temp. Fluctuation distillation->temp_fluctuation Problem? end_product Pure this compound distillation->end_product Success poor_separation Troubleshooting: Poor Separation chromatography->poor_separation Problem? chromatography->end_product Success dist_solution Solution: - Check Vacuum - Insulate Column - Add Boiling Chips temp_fluctuation->dist_solution Yes dist_solution->distillation chrom_solution Solution: - Optimize Eluent (TLC) - Check Column Packing - Reduce Sample Load poor_separation->chrom_solution Yes chrom_solution->chromatography

References

Technical Support Center: 1-Azidobutane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-azidobutane, with a specific focus on the effects of temperature on its reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal decomposition pathways of this compound?

A1: The thermal decomposition of simple alkyl azides like this compound primarily proceeds through two main pathways. The major pathway involves the extrusion of nitrogen gas (N₂) to form a highly reactive butylnitrene intermediate. This intermediate can then undergo various reactions, including intramolecular C-H insertion to form cyclic amines or rearrangement to form imines.[1] A minor decomposition pathway is the fission of the C-N₃ bond, which results in the formation of a butyl radical and an azide radical.

Q2: How does temperature affect the rate of this compound decomposition?

A2: The rate of decomposition of this compound is highly dependent on temperature. As with most chemical reactions, an increase in temperature will significantly increase the rate of decomposition. The relationship between temperature and the rate constant is described by the Arrhenius equation. For a similar small alkyl azide, the activation energy for the major decomposition pathway (N₂ extrusion) is in the range of 14-15 kcal/mol.

Q3: What are the expected products from the thermal decomposition of this compound?

A3: The thermal decomposition of this compound can lead to a mixture of products. The major products arise from the reactions of the butylnitrene intermediate and include pyrrolidine and other cyclic amines (from C-H insertion) and N-butylidene-1-butanamine (from rearrangement and reaction with another molecule of this compound). Minor products resulting from radical pathways may also be present.

Q4: Can this compound be used in high-temperature reactions like the classical Huisgen cycloaddition?

A4: Yes, this compound can be used in classical Huisgen 1,3-dipolar cycloaddition reactions with alkynes, which often require elevated temperatures to proceed at a reasonable rate. However, it is crucial to consider the thermal stability of this compound. At higher temperatures, the rate of its decomposition can become competitive with the rate of the desired cycloaddition, leading to reduced yields and the formation of byproducts. For many applications, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a preferred alternative as it can be performed at much lower temperatures, often at room temperature.[1]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no conversion in a thermally-driven reaction (e.g., Huisgen cycloaddition). 1. The reaction temperature is too low. 2. The reaction time is insufficient. 3. The concentration of reactants is too low.1. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress closely by TLC, GC, or NMR. 2. Increase the reaction time. 3. Increase the concentration of the reactants.
Formation of significant amounts of side products. 1. The reaction temperature is too high, leading to the thermal decomposition of this compound. 2. Presence of impurities that catalyze side reactions.1. Lower the reaction temperature. If the desired reaction is too slow at lower temperatures, consider using a catalyst (e.g., copper(I) for cycloadditions). 2. Ensure all reactants and the solvent are pure.
Reaction appears to be proceeding too quickly or is difficult to control. 1. The reaction temperature is excessively high, causing a runaway reaction. 2. The reaction is highly exothermic.1. Immediately reduce the temperature. For future experiments, start at a lower temperature and increase it gradually. 2. Ensure adequate cooling and consider adding one of the reactants slowly to control the reaction rate.
Inconsistent reaction outcomes. 1. Inaccurate temperature control. 2. Variability in the purity of this compound.1. Use a calibrated thermometer and a reliable heating system (e.g., oil bath with a temperature controller). 2. Use this compound from a reliable source and consider purifying it if necessary.
Safety concerns (e.g., pressure buildup). 1. Rapid decomposition of this compound leading to the evolution of nitrogen gas.1. Always perform reactions with azides in a well-ventilated fume hood and behind a safety shield. Do not perform these reactions in a sealed vessel. Use a setup that allows for the safe venting of any evolved gas.

Quantitative Data

The following table summarizes the kinetic parameters for the thermal decomposition of dimethyl-2-azidoethylamine (2-DAMEZ), a compound with similar reactivity to this compound, in water at 275 bar. This data can be used as an approximation for modeling the behavior of this compound under hydrothermal conditions.

Decomposition PathwayActivation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (s⁻¹)
Major Pathway (N₂ formation) 14.14.9 x 10⁴
Minor Pathway (N₃⁻ formation) 17.41.3 x 10⁵

Data obtained from the study of a similar small alkyl azide and should be used as an estimation for this compound.

Experimental Protocols

Protocol: Determination of Thermal Decomposition Kinetics of this compound using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature of decomposition and to obtain kinetic parameters (activation energy and pre-exponential factor) for the thermal decomposition of this compound.

Materials:

  • This compound

  • Differential Scanning Calorimeter (DSC)

  • Hermetically sealed aluminum pans

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • Sample Preparation:

    • In a well-ventilated fume hood, carefully pipette a small amount of this compound (typically 1-5 mg) into a hermetically sealed aluminum DSC pan.

    • Record the exact mass of the sample.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • DSC Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with an inert gas at a constant flow rate (e.g., 20-50 mL/min).

    • Heat the sample from ambient temperature to a temperature well above the expected decomposition temperature (e.g., 25°C to 350°C) at several different heating rates (e.g., 2, 5, 10, and 15 °C/min).

  • Data Analysis:

    • From the resulting DSC thermograms, determine the onset temperature and the peak temperature of the exothermic decomposition event for each heating rate.

    • Use model-free isoconversional methods (e.g., Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose) to calculate the activation energy (Ea) as a function of the extent of conversion.

    • The pre-exponential factor (A) can then be determined using the Arrhenius equation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing prep1 Weigh this compound prep2 Seal in DSC Pan prep1->prep2 analysis1 Load Sample & Reference prep2->analysis1 analysis2 Heat at Multiple Rates analysis1->analysis2 data1 Obtain DSC Thermograms analysis2->data1 data2 Determine Onset & Peak Temps data1->data2 data3 Calculate Kinetic Parameters data2->data3

Caption: Experimental workflow for determining the thermal kinetics of this compound.

Troubleshooting_Logic start Problem with Reaction q1 Low Conversion? start->q1 a1_yes Increase Temp/Time q1->a1_yes Yes q2 Side Products? q1->q2 No end Reaction Optimized a1_yes->end a2_yes Lower Temperature q2->a2_yes Yes q3 Reaction Uncontrolled? q2->q3 No a2_yes->end a3_yes Reduce Temperature/ Slow Reagent Addition q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting logic for thermally-driven reactions of this compound.

References

Technical Support Center: Cu(I) Catalyst Stability in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of copper(I) catalyst oxidation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or 'click' chemistry. Maintaining the catalytically active Cu(I) oxidation state is paramount for successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of Cu(I) catalyst inactivation in click chemistry?

The primary cause of inactivation is the oxidation of the catalytically active copper(I) species to the inactive copper(II) state.[1][2] This oxidation is typically caused by dissolved oxygen in the reaction mixture.[1] Cu(I) is thermodynamically unstable and readily undergoes oxidation, which can halt or significantly slow down the desired cycloaddition reaction.[1][2]

Q2: Why is it crucial to prevent the oxidation of the Cu(I) catalyst?

Preventing oxidation is essential for several reasons:

  • Reaction Efficiency: The CuAAC reaction is catalyzed by Cu(I), not Cu(II). Oxidation to Cu(II) will lead to low or no product yield.[3]

  • Reproducibility: Inconsistent levels of oxidation can lead to variable reaction rates and yields, making experiments difficult to reproduce.

  • Side Reactions: The presence of Cu(II) can promote undesirable side reactions, such as the oxidative homocoupling of alkynes (Glaser coupling).[4]

  • Biomolecule Integrity: In bioconjugation reactions, the generation of reactive oxygen species (ROS) during Cu(II) formation can damage sensitive biomolecules like proteins and DNA.[4][5][6]

Q3: What are the most common strategies to prevent Cu(I) oxidation?

The most effective strategies involve one or a combination of the following approaches:

  • Use of Reducing Agents: A reducing agent, most commonly sodium ascorbate, is added to the reaction mixture to reduce any formed Cu(II) back to Cu(I).[1][3][7]

  • Utilizing Stabilizing Ligands: Chelating ligands are used to stabilize the Cu(I) oxidation state, making it less susceptible to oxidation.[8][9] Commonly used ligands include Tris(benzyltriazolylmethyl)amine (TBTA), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and 2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid (BTTAA).[1][3]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the presence of dissolved oxygen.[4][6]

  • In Situ Generation of Cu(I): The active Cu(I) catalyst can be generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent.[1][7] This ensures a constant supply of the active catalyst.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to no product yield Oxidation of the Cu(I) catalyst to inactive Cu(II).1. Ensure a sufficient excess of the reducing agent (e.g., sodium ascorbate) is used.[7] 2. Incorporate a Cu(I)-stabilizing ligand such as THPTA or BTTAA into your protocol.[3] 3. Degas your solvents and reaction mixture by sparging with an inert gas (N₂ or Ar) before adding the catalyst.[4][6]
Reaction starts but does not go to completion Depletion of the reducing agent due to reaction with dissolved oxygen.[4][5]1. Cap the reaction vessel to minimize further oxygen ingress.[4][6] 2. Consider adding a second portion of the reducing agent.
Formation of alkyne homocoupling (Glaser) byproducts Presence of Cu(II) and oxygen.[4]1. Increase the concentration of the reducing agent. 2. Ensure thorough deoxygenation of the reaction mixture.
Damage to sensitive biomolecules (in bioconjugation) Generation of reactive oxygen species (ROS) from the reaction of Cu(I)/Cu(II) with oxygen and ascorbate.[4][5][6]1. Use a Cu(I)-stabilizing ligand, which can also act as a sacrificial reductant to protect biomolecules.[4][6][10] 2. Minimize agitation of the solution to reduce oxygen incorporation.[6]
Inconsistent reaction rates Variable amounts of dissolved oxygen in different experimental setups.1. Standardize the deoxygenation procedure for all reactions. 2. Prepare a master mix of reagents (except for the component that initiates the reaction) to ensure consistency.

Quantitative Data Summary

Parameter Typical Range/Value Notes Reference
CuSO₄ Concentration 50 µM - 250 µMFor bioconjugation reactions.[6]
Ligand to Copper Ratio 1:1 to 5:1A 5:1 ratio of ligand to copper is often recommended for bioconjugation to protect biomolecules.[4][6]
Sodium Ascorbate Concentration 2.5 mM - 5 mMAn excess is required to counteract dissolved oxygen.[5][6]
Reaction Time 15 - 60 minutesCan be very rapid with appropriate ligands.[1][11]

Experimental Protocols

Protocol 1: General Procedure for CuAAC with in situ Cu(I) Generation

This protocol is suitable for small molecule synthesis.

  • Reagent Preparation:

    • Prepare stock solutions of your azide, alkyne, copper(II) sulfate (CuSO₄), and sodium ascorbate in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-butanol).

  • Reaction Setup:

    • In a reaction vial, combine the azide and alkyne.

    • Add the CuSO₄ solution.

    • Add the sodium ascorbate solution to initiate the reaction. A slight excess of sodium ascorbate is recommended to prevent the formation of oxidative homocoupling products.[7]

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

Protocol 2: CuAAC for Bioconjugation using a Stabilizing Ligand (THPTA)

This protocol is optimized for reactions involving sensitive biomolecules.

  • Stock Solution Preparation:

    • Prepare the following stock solutions in deoxygenated buffer (e.g., phosphate buffer):

      • Biomolecule with alkyne or azide functionality.

      • Azide or alkyne counterpart.

      • CuSO₄ (e.g., 20 mM).

      • THPTA ligand (e.g., 100 mM).[11]

      • Sodium ascorbate (e.g., 300 mM, freshly prepared).[11]

  • Catalyst Premixing:

    • A few minutes before starting the reaction, prepare the catalyst complex by mixing CuSO₄ and the THPTA ligand. A 1:2 to 1:5 molar ratio of Cu:ligand is common.[1][6] This premixed solution can often be stored frozen for several weeks.[1]

  • Reaction Assembly:

    • In a microcentrifuge tube, add the biomolecule solution.

    • Add the azide/alkyne counterpart.

    • Add the premixed THPTA/CuSO₄ solution.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[1][11]

  • Reaction and Quenching:

    • Gently mix the reaction and allow it to proceed at room temperature for 30-60 minutes.[1] It is advisable to cap the tube to minimize oxygen diffusion.[4][6]

    • The reaction can be quenched by adding a chelating agent like EDTA to remove the copper ions.[4][6]

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) premix Premix CuSO4 and Ligand (e.g., THPTA) reagents->premix combine Combine Azide, Alkyne, and Catalyst Complex premix->combine initiate Initiate with Sodium Ascorbate combine->initiate react Incubate at RT (e.g., 30-60 min) initiate->react quench Quench with EDTA (Optional) react->quench purify Purify Product quench->purify

Caption: Experimental workflow for a typical CuAAC reaction.

troubleshooting_logic start Low/No Product? cause1 Cu(I) Oxidation start->cause1 Yes cause2 ROS Damage (Bioconjugation) start->cause2 Yes, with biomolecules solution1a Increase Reducing Agent cause1->solution1a solution1b Add/Increase Stabilizing Ligand cause1->solution1b solution1c Deoxygenate Solvents/Mixture cause1->solution1c solution2a Use Stabilizing Ligand (Sacrificial Reductant) cause2->solution2a solution2b Minimize Agitation cause2->solution2b

Caption: Troubleshooting logic for common click chemistry issues.

References

Technical Support Center: Catalyst Loading Optimization for Azide-Alkyne Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst loading optimization in azide-alkyne cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low or No Product Yield Inactive Catalyst: The Cu(I) catalyst is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2]Deoxygenate Solvents: Purge your reaction solvent with an inert gas (e.g., argon or nitrogen) before use. • Use a Reducing Agent: Add a reducing agent like sodium ascorbate to regenerate Cu(I) from any oxidized Cu(II) in situ.[1][3][4] • Protect from Air: Run the reaction under an inert atmosphere (e.g., a nitrogen or argon balloon).[1]
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed efficiently.Increase Catalyst Concentration: Incrementally increase the mol% of the copper catalyst. Typical loadings range from 0.1 to 5 mol%.
Catalyst Poisoning: Certain functional groups, particularly thiols, can coordinate strongly with the copper catalyst and inhibit its activity.[2][5]Protect Sensitive Groups: If your substrates contain thiols or other interfering groups, consider using protecting groups. • Increase Catalyst Loading: A higher catalyst load may overcome the inhibitory effect.
Poor Substrate Solubility: If your azide or alkyne is not fully dissolved, the reaction will be slow or incomplete.Optimize Solvent System: Use a co-solvent system, such as DMSO/water or t-BuOH/water, to ensure all reactants are in solution.[1][6]
Formation of Side Products (e.g., Alkyne Homocoupling) Excess Oxygen: The presence of oxygen can promote the Glaser coupling of terminal alkynes, a common side reaction.[1]Rigorous Deoxygenation: Ensure your reaction setup is free of oxygen.[1]
Inappropriate Ligand or Ligand Concentration: The ligand plays a crucial role in stabilizing the catalyst and preventing side reactions. An incorrect ligand or concentration can be detrimental.[7]Screen Different Ligands: Test various ligands to find the optimal one for your specific substrates. • Optimize Ligand:Copper Ratio: The ideal ratio is often greater than 1, but a large excess can sometimes inhibit the reaction.[7]
Reaction is Very Slow Low Catalyst Activity: The chosen catalyst system (copper source and ligand) may not be active enough for your specific substrates.Use an Accelerating Ligand: Ligands such as tris(triazolylmethyl)amines can significantly increase the reaction rate.[7][8] • Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can increase the rate, but be mindful of potential side reactions.[6]
Low Reactant Concentration: Very dilute reaction mixtures can lead to slow reaction rates.Increase Reactant Concentration: If possible, increase the concentration of your azide and alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for a standard CuAAC reaction?

A1: There is no single "optimal" loading, as it depends on the specific substrates, solvent, and ligand used. However, a good starting point for optimization is typically 1-2 mol% of the copper catalyst.[9] For challenging substrates or when rapid reaction times are required, loadings up to 5 mol% can be used. Conversely, for highly reactive substrates, the catalyst loading can sometimes be reduced to as low as 0.1 mol% or even into the ppm range with highly active catalyst systems.[10][11]

Q2: How does the choice of ligand affect catalyst loading and reaction efficiency?

A2: Ligands play a critical role in CuAAC reactions by:

  • Stabilizing the Cu(I) oxidation state: This prevents catalyst deactivation through oxidation or disproportionation.[2][8]

  • Increasing the catalytic activity: Some ligands can accelerate the reaction rate by orders of magnitude.[7]

  • Preventing the formation of inactive copper aggregates: Ligands can keep the copper catalyst monomeric and catalytically active.[2]

The choice of ligand can significantly impact the required catalyst loading. With an effective ligand, you can often achieve high yields with lower catalyst loadings. However, it's important to note that the optimal ligand-to-copper ratio can vary, and an excess of a strongly coordinating ligand can sometimes inhibit the reaction by blocking coordination sites on the copper.[7]

Q3: Can I use a Cu(II) salt directly as the catalyst?

A3: Yes, you can use a Cu(II) salt, such as copper(II) sulfate (CuSO₄), but you must add a reducing agent to the reaction mixture.[3][4] Sodium ascorbate is the most common reducing agent used for this purpose. It reduces the Cu(II) to the catalytically active Cu(I) in situ. This is often the preferred method as Cu(II) salts are generally more stable and easier to handle than Cu(I) salts.

Q4: My reaction is performed in a biological medium. How does this affect catalyst loading?

A4: Performing CuAAC reactions in biological media presents unique challenges. Components such as proteins and thiols (e.g., glutathione) can chelate or react with the copper catalyst, leading to its deactivation.[5] Therefore, you may need to:

  • Increase the catalyst and ligand concentration: This helps to counteract the effects of catalyst sequestration and poisoning.

  • Use a highly active and stable catalyst system: Ligands that form very stable complexes with Cu(I) are often necessary to protect the catalyst from interfering species.

  • Optimize reaction time: Shorter reaction times can minimize the exposure of the catalyst to the complex biological environment.

Q5: What is the mechanism of the copper-catalyzed azide-alkyne cycloaddition (CuAAC)?

A5: The CuAAC reaction is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism.[12] The key steps are:

  • Formation of a copper-acetylide intermediate from the terminal alkyne and the Cu(I) catalyst.

  • Coordination of the azide to the copper-acetylide complex.

  • Cyclization to form a six-membered copper-containing intermediate (a metallacycle).

  • Rearrangement and subsequent protonolysis to release the 1,2,3-triazole product and regenerate the Cu(I) catalyst.[3][12]

Experimental Protocols

General Protocol for Catalyst Loading Optimization

This protocol provides a framework for systematically optimizing the copper catalyst concentration for your specific azide-alkyne cycloaddition reaction.

  • Stock Solution Preparation:

    • Prepare a stock solution of your azide in the chosen reaction solvent.

    • Prepare a stock solution of your alkyne in the same solvent.

    • Prepare a stock solution of the copper(II) sulfate (CuSO₄).

    • Prepare a fresh stock solution of sodium ascorbate.

    • Prepare a stock solution of your chosen ligand (e.g., TBTA).

  • Reaction Setup:

    • In a series of reaction vials, add the desired amount of the azide and alkyne stock solutions.

    • Add the ligand solution to each vial, maintaining a constant ligand-to-copper ratio (e.g., 5:1).

    • Add varying amounts of the CuSO₄ stock solution to each vial to achieve a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%).

    • Initiate the reaction by adding the sodium ascorbate solution to each vial.

    • Ensure the final volume and reactant concentrations are the same across all vials by adding the appropriate amount of solvent.

  • Reaction Monitoring and Analysis:

    • Stir the reactions at room temperature or the desired temperature.

    • Monitor the progress of the reaction at regular time intervals (e.g., 1h, 4h, 12h, 24h) using an appropriate analytical technique (e.g., TLC, LC-MS, or NMR).

    • Quench the reactions once they have reached completion or after a predetermined time point.

    • Analyze the crude reaction mixtures to determine the conversion and yield for each catalyst loading.

  • Data Interpretation:

    • Plot the reaction yield as a function of catalyst loading at different time points.

    • Identify the lowest catalyst loading that provides the desired yield in an acceptable timeframe.

Quantitative Data Summary

The following table summarizes typical catalyst loadings and their impact on reaction outcomes for the CuAAC reaction.

Catalyst SystemCatalyst Loading (mol%)Typical Reaction TimeTypical Yield (%)Notes
CuSO₄ / Sodium Ascorbate1 - 51 - 24 h> 90%A standard and widely used system.[6]
CuI1 - 101 - 12 h> 90%Direct use of a Cu(I) source, but can be sensitive to air.
CuSO₄ / Sodium Ascorbate / Ligand (e.g., TBTA)0.1 - 20.5 - 8 h> 95%Ligands can accelerate the reaction and allow for lower catalyst loadings.[4]
Heterogeneous Copper Catalysts1 - 101 - 72 h85 - 99%Allows for easier catalyst removal and recycling.[9]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_azide Azide Stock add_reactants Add Azide & Alkyne prep_azide->add_reactants prep_alkyne Alkyne Stock prep_alkyne->add_reactants prep_cu CuSO4 Stock add_cu Add CuSO4 (Varying Loads) prep_cu->add_cu prep_asc Ascorbate Stock add_asc Initiate with Ascorbate prep_asc->add_asc prep_ligand Ligand Stock add_ligand Add Ligand prep_ligand->add_ligand monitor Monitor Reaction (TLC, LC-MS) add_asc->monitor analyze Determine Yield monitor->analyze optimize Identify Optimal Loading analyze->optimize

Caption: Workflow for optimizing catalyst loading in CuAAC reactions.

troubleshooting_logic start Low Yield? check_catalyst Is the catalyst active? start->check_catalyst Yes check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_deoxygenate Deoxygenate solvents & use reducing agent check_catalyst->solution_deoxygenate No check_side_reactions Side products observed? check_conditions->check_side_reactions Yes solution_increase_loading Increase catalyst loading check_conditions->solution_increase_loading No (Low Activity) solution_optimize_solvent Optimize solvent system check_conditions->solution_optimize_solvent No (Solubility Issues) solution_add_ligand Add/change accelerating ligand check_conditions->solution_add_ligand No (Slow Reaction) solution_protect_from_o2 Protect reaction from oxygen check_side_reactions->solution_protect_from_o2 Yes (Glaser Coupling) success Problem Solved solution_deoxygenate->success solution_increase_loading->success solution_optimize_solvent->success solution_add_ligand->success solution_protect_from_o2->success

Caption: Troubleshooting logic for low-yield CuAAC reactions.

References

Technical Support Center: Removal of Residual Copper Catalyst from Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from click chemistry (CuAAC) reactions.

FAQs: General Questions on Copper Removal

Q1: Why is it crucial to remove residual copper from my click chemistry reaction?

A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, which is a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Moreover, the presence of copper can affect the stability and purity of the final product.

Q2: What are the most common methods for removing copper catalysts?

A2: The primary methods for removing residual copper include:

  • Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.

  • Solid-Phase Extraction: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.

  • Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.

  • Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium chloride or sodium thiosulfate can also be effective.[2]

Q3: How do I choose the best copper removal method for my specific application?

A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][3] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.

Quantitative Comparison of Copper Removal Methods

The following table summarizes the efficiency of various copper removal methods based on reported data.

Method/ReagentInitial Copper (ppm)Final Copper (ppm)Product Yield (%)Notes
Solid-Supported Scavengers
SiliaMetS® ThioureaHigh (unspecified)< 1 ppm (Cu)76%Effective for both palladium and copper removal.[4]
QuadraSil™ AP595 (as Ru)< 5 (as Ru)Not specifiedCleared the solution in 1.5 hours.[5]
QuadraSil™ MP & AP178 - 529Dramatically reducedNot specifiedEffective for various metals including copper, with up to 99% removal.[6]
Cu/Fe Bimetallic SystemHigh (unspecified)Significantly lowerHigh efficiencyIron acts as a redox scavenger, reducing copper contamination.[7]
Column Chromatography
Silica GelHigh (unspecified)3.9 - 9.1 µg/g (ppm)Not specifiedResidual copper levels can vary based on reaction conditions.[8]
Aqueous Wash
Aqueous AmmoniaHigh (unspecified)< 50 ppmNot specifiedTwo washes are typically sufficient.[9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the removal of residual copper catalysts.

Troubleshooting Workflow: High Residual Copper

troubleshooting_high_copper start High Residual Copper Detected check_method Was the appropriate removal method used for the product type? start->check_method check_equivalents Were sufficient equivalents of scavenger/chelator used? check_method->check_equivalents Yes solution_method Select a more appropriate method (e.g., solid-phase scavenger for polar products). check_method->solution_method No check_conditions Were the reaction/wash conditions optimal? check_equivalents->check_conditions Yes solution_equivalents Increase equivalents of scavenger/chelator (typically 2-4x the amount of copper). check_equivalents->solution_equivalents No check_product_interaction Does the product itself chelate copper? check_conditions->check_product_interaction Yes solution_conditions Optimize conditions: - Increase agitation/stirring time. - Increase temperature (if product is stable). - Ensure proper pH for chelation. check_conditions->solution_conditions No solution_product_interaction Consider a stronger chelating resin or a multi-step purification approach. check_product_interaction->solution_product_interaction Yes end Low Residual Copper Achieved check_product_interaction->end No solution_method->end solution_equivalents->end solution_conditions->end solution_product_interaction->end

Caption: Troubleshooting logic for high residual copper.

Guide for Solid-Supported Scavengers

Q: My product yield is low after using a scavenger resin. What could be the cause?

A:

  • Probable Cause: Non-specific binding of your product to the resin. This is more common with highly polar or functionalized products.

  • Solution:

    • Select a more specific scavenger: Choose a scavenger with a functional group that has a higher affinity for copper than for the functional groups on your product. For example, SiliaMetS® Thiourea is often effective for copper.[1]

    • Optimize the solvent: Ensure your product is highly soluble in the chosen solvent to minimize interactions with the resin backbone.

    • Reduce contact time: Scavenging can be very rapid.[10] Perform a time-course experiment to determine the minimum time required for sufficient copper removal to avoid prolonged exposure of your product to the resin.

Q: The scavenger resin is not effectively removing the copper catalyst.

A:

  • Probable Cause 1: Insufficient amount of scavenger.

  • Solution 1: Increase the equivalents of the scavenger. A good starting point is 4-8 molar equivalents relative to the copper catalyst.[11]

  • Probable Cause 2: Poor mixing of the resin with the reaction mixture.

  • Solution 2: Ensure vigorous stirring or agitation to maintain the resin in suspension.[10]

  • Probable Cause 3: The copper is in an oxidation state that is not efficiently scavenged by the chosen resin.

  • Solution 3: Some scavengers are more effective for Cu(I) vs. Cu(II). Ensure your workup conditions are compatible with the scavenger's mechanism.

Guide for Chelation (EDTA Wash)

Q: I see a blue/green color in my organic layer after an EDTA wash.

A:

  • Probable Cause: The copper-EDTA complex has some solubility in your organic solvent, or emulsions are preventing clean phase separation.

  • Solution:

    • Perform multiple extractions: Use several portions of the EDTA solution for extraction rather than a single large volume.

    • Back-extraction: Wash the organic layer with brine or water after the EDTA extraction to remove any remaining water-soluble complexes.

    • Break up emulsions: If an emulsion forms, adding a small amount of brine can help to break it.

Q: My product is water-soluble. How can I use EDTA to remove copper?

A:

  • Probable Cause: Direct extraction is not feasible for water-soluble products.

  • Solution:

    • Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA.[3] This will remove the copper-EDTA complex while retaining your product.

    • Size Exclusion Chromatography: This can be used to separate the large product from the smaller copper-EDTA complex.

Experimental Protocols

Protocol 1: Copper Removal using Solid-Supported Scavengers (e.g., QuadraSil™, SiliaMetS®)

This protocol provides a general procedure for using silica-based copper scavengers.

scavenger_protocol start Reaction Completion add_scavenger Add scavenger resin (typically 4-8 eq. relative to copper) to the reaction mixture. start->add_scavenger stir Stir vigorously at room temperature. Monitor copper removal over time (e.g., 30 min to a few hours). add_scavenger->stir filter Filter the mixture to remove the resin. A simple gravity or vacuum filtration is sufficient. stir->filter rinse Rinse the resin with a small amount of the reaction solvent to ensure complete product recovery. filter->rinse concentrate Combine the filtrate and rinses, and concentrate under reduced pressure. rinse->concentrate end Purified Product concentrate->end

Caption: Workflow for copper removal with scavenger resins.

Detailed Steps:

  • Determine the amount of scavenger: Calculate the molar amount of copper catalyst used in your reaction. A general starting point is to use 4-8 molar equivalents of the scavenger.[11]

  • Addition of scavenger: Once the click reaction is complete, add the solid scavenger resin directly to the reaction mixture.

  • Stirring: Stir the suspension vigorously at room temperature. The required time can range from 30 minutes to several hours, depending on the specific scavenger and reaction conditions.[10] You can monitor the progress by taking small aliquots of the solution and analyzing for residual copper.

  • Filtration: Once the copper has been sufficiently removed, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Rinsing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Work-up: Combine the filtrate and the washings. The purified product can then be isolated using standard procedures (e.g., evaporation of the solvent).

Protocol 2: Copper Removal using Aqueous EDTA Wash

This protocol is suitable for products that are soluble in an organic solvent that is immiscible with water.

edta_wash_protocol start Reaction Completion dilute Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, DCM). start->dilute transfer Transfer the solution to a separatory funnel. dilute->transfer add_edta Add an aqueous solution of EDTA (e.g., 0.5 M, pH 8). transfer->add_edta shake Shake the funnel vigorously, venting periodically. Allow the layers to separate. add_edta->shake remove_aqueous Drain the aqueous layer. The copper-EDTA complex will be in this layer. shake->remove_aqueous repeat_wash Repeat the wash with fresh EDTA solution until the aqueous layer is colorless. remove_aqueous->repeat_wash repeat_wash->add_edta No wash_brine Wash the organic layer with brine. repeat_wash->wash_brine Yes dry_concentrate Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. wash_brine->dry_concentrate end Purified Product dry_concentrate->end

Caption: Workflow for copper removal via EDTA extraction.

Detailed Steps:

  • Dilution: After the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Transfer the diluted reaction mixture to a separatory funnel and add an equal volume of a 0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), adjusted to pH 8 with a suitable base (e.g., NaOH).

  • Mixing and Separation: Shake the separatory funnel vigorously, making sure to vent frequently. Allow the layers to fully separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.

  • Removal of Aqueous Layer: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.

  • Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Copper Removal by Precipitation

This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.

Detailed Steps:

  • Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For example, adding a base like sodium hydroxide can precipitate copper(II) hydroxide. Alternatively, sodium carbonate can be used to precipitate copper(II) carbonate.

  • Precipitation: To the reaction mixture, slowly add the precipitating agent with stirring. The formation of a solid precipitate should be observed.

  • Complete Precipitation: Ensure that enough precipitating agent has been added to remove all the copper from the solution. This can often be judged by a change in the color of the supernatant.

  • Filtration: Filter the mixture to remove the precipitated copper salt. A pad of celite can be used to aid in the filtration of fine particles.

  • Washing: Wash the filter cake with a suitable solvent to recover any entrained product.

  • Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.

References

Validation & Comparative

A Comparative Guide to Azide Synthesis: 1-Azidobutane vs. 1-Iodobutane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of azide-containing molecules is crucial for a variety of applications, most notably in bioconjugation and pharmaceutical development via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." A fundamental choice in the design of these synthetic routes is the starting material. This guide provides an objective comparison of two common precursors for the synthesis of butyl-substituted azides: commercially available 1-azidobutane and the in-situ generation of this azide from 1-iodobutane.

The comparison will focus on the synthesis of a model compound, 1-butyl-4-phenyl-1H-1,2,3-triazole, a common product of CuAAC reactions. We will explore two primary synthetic pathways:

  • Two-Step Synthesis: Starting with the isolation of this compound from 1-iodobutane, followed by its reaction with phenylacetylene.

  • One-Pot Synthesis: A streamlined approach where 1-iodobutane reacts with sodium azide and phenylacetylene in a single reaction vessel.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the synthesis of 1-butyl-4-phenyl-1H-1,2,3-triazole using both the two-step and one-pot methodologies.

ParameterTwo-Step SynthesisOne-Pot Synthesis
Starting Material This compound (prepared from 1-Iodobutane)1-Iodobutane
Key Reagents This compound, Phenylacetylene, CuSO₄·5H₂O, Sodium Ascorbate1-Iodobutane, Sodium Azide, Phenylacetylene, CuI
Solvent t-BuOH/H₂ODimethylformamide (DMF)
Reaction Time Azide Synthesis: ~4 hours[1]. Click Reaction: ~1 hour.~30 minutes (Microwave Irradiation)[2]
Overall Yield ~70-95%~85-95%[2]
Key Advantage Use of a well-defined, purified azide.Avoids isolation of potentially hazardous azide intermediate[3][4].
Key Disadvantage Requires an additional synthesis and purification step.Potential for side reactions if not optimized.

Experimental Protocols

Two-Step Synthesis: this compound Preparation and Subsequent CuAAC Reaction

This method involves the initial synthesis and isolation of this compound from 1-iodobutane, followed by its use in a standard CuAAC "click" reaction.

Step 1: Synthesis of this compound

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-iodobutane (1.0 eq) in dimethylformamide (DMF).

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4 hours.[1]

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • In a suitable reaction vessel, dissolve this compound (1.0 eq) and phenylacetylene (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq).

  • Add an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq).

  • Stir the reaction mixture vigorously at room temperature for 1 hour.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-butyl-4-phenyl-1H-1,2,3-triazole.

One-Pot Synthesis of 1-Butyl-4-phenyl-1H-1,2,3-triazole from 1-Iodobutane

This streamlined procedure generates the azide in situ, which then directly participates in the cycloaddition reaction.

  • To a microwave-safe reaction vessel, add 1-iodobutane (1.0 eq), sodium azide (1.1 eq), phenylacetylene (1.0 eq), and copper(I) iodide (CuI) (0.05 eq) in dimethylformamide (DMF).

  • Seal the vessel and heat the mixture using microwave irradiation at 120 °C for 30 minutes.[2]

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-butyl-4-phenyl-1H-1,2,3-triazole.

Reactivity and Mechanistic Considerations

The choice between this compound and 1-iodobutane as a starting material hinges on the principles of nucleophilic substitution and the subsequent cycloaddition.

1-Iodobutane as an Electrophile:

In the synthesis of this compound, 1-iodobutane serves as an excellent electrophile for an SN2 reaction. The iodide ion is an exceptional leaving group due to its large size and the low bond energy of the C-I bond. The azide anion (N₃⁻) is a potent nucleophile, readily displacing the iodide to form the C-N bond. This reaction is typically fast and high-yielding.

This compound as a 1,3-Dipole:

Once formed, this compound is a stable, isolable compound that acts as a 1,3-dipole in the Huisgen 1,3-dipolar cycloaddition with an alkyne. The copper(I)-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, exclusively forming the 1,4-disubstituted triazole.

Workflow and Decision Making

The choice of synthetic route often depends on factors such as the scale of the reaction, the availability of reagents, and safety considerations. The following diagram illustrates a logical workflow for selecting the appropriate starting material.

G start Azide Synthesis Goal: Synthesize a Butyl-Azide Containing Molecule decision Is isolation of the alkyl azide intermediate desirable or necessary? start->decision one_pot One-Pot Synthesis (from 1-Iodobutane) decision->one_pot No two_step Two-Step Synthesis (via this compound) decision->two_step Yes one_pot_adv Advantages: - Faster overall process - Avoids handling of pure azide - Fewer purification steps one_pot->one_pot_adv one_pot_disadv Considerations: - Requires optimization for specific substrates - Potential for side reactions one_pot->one_pot_disadv two_step_adv Advantages: - Use of a purified, well-characterized intermediate - Potentially simpler optimization of the final step two_step->two_step_adv two_step_disadv Considerations: - Longer overall synthesis time - Requires handling and purification of an azide two_step->two_step_disadv

Decision workflow for choosing between one-pot and two-step azide synthesis.

Conclusion

Both this compound and 1-iodobutane are viable starting materials for the synthesis of butyl-azide containing compounds.

  • 1-Iodobutane offers a more direct and efficient pathway when utilized in a one-pot synthesis . This approach is particularly advantageous for its speed and for avoiding the isolation of potentially hazardous azide intermediates. The high reactivity of the C-I bond makes the initial SN2 reaction with sodium azide very effective.

  • This compound , used in a two-step synthesis , provides a more traditional route where intermediates are purified and characterized. This can be beneficial in complex, multi-step syntheses where the purity of each component is critical.

For many applications in drug discovery and chemical biology where speed and efficiency are paramount, the one-pot synthesis starting from 1-iodobutane presents a compelling option. However, the two-step approach remains a robust and reliable method, particularly when precise control over each synthetic step is the primary concern. The choice ultimately depends on the specific requirements of the research project, including scale, timeline, and safety protocols.

References

A Comparative Guide to 1-Azidobutane and Other Alkyl Azides in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, offers a robust and efficient method for molecular ligation. The choice of azide is a critical parameter that can influence reaction kinetics and overall efficiency. This guide provides a comparative analysis of 1-azidobutane against other commonly used alkyl and benzyl azides, supported by experimental data and detailed protocols to aid in the selection of the optimal azide for your research needs.

Performance Comparison of Alkyl Azides

The reactivity of an azide in a CuAAC reaction is influenced by both steric and electronic factors. While extensive datasets directly comparing a wide range of simple alkyl azides under identical conditions are limited in publicly available literature, the general principles of organic chemistry and existing studies on more complex systems allow for a qualitative and semi-quantitative comparison.

Generally, the reactivity of small, unhindered primary alkyl azides is considered to be broadly similar. However, subtle differences in reaction rates and yields can be observed. Benzyl azide, with its benzylic position, can exhibit slightly different reactivity due to electronic effects and is often used as a benchmark.

To provide a clear comparison, the following table summarizes the expected relative performance of this compound, 1-azidohexane, and benzyl azide in CuAAC reactions based on established principles and extrapolated data.

Alkyl AzideStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Performance Characteristics
This compound CH₃(CH₂)₃N₃99.13106-107Baseline: Exhibits good reactivity with minimal steric hindrance. Its moderate chain length provides a balance between hydrophobicity and solubility in common organic solvents.
1-Azidohexane CH₃(CH₂)₅N₃127.19151-152Increased Hydrophobicity: The longer alkyl chain increases hydrophobicity, which can be advantageous for reactions in non-polar media or for introducing lipophilic character into the final product. A slight decrease in reaction rate compared to this compound may be observed due to increased steric bulk, although this effect is generally minimal for linear chains.
Benzyl Azide C₆H₅CH₂N₃133.15192Electronic Effects: The phenyl group can influence the electronic properties of the azide, potentially leading to slightly faster reaction rates compared to simple alkyl azides in some catalytic systems. It is a commonly used and well-characterized azide in click chemistry.

Note: The performance characteristics described are general trends. Actual reaction rates and yields will be highly dependent on the specific alkyne, catalyst system, solvent, and temperature used. For critical applications, a direct experimental comparison is strongly recommended.

Experimental Protocols

To facilitate a direct and reliable comparison of different azides, a standardized experimental protocol is essential. The following section provides a detailed methodology for a comparative kinetic study of this compound, 1-azidohexane, and benzyl azide in a CuAAC reaction with a model alkyne, phenylacetylene. The reaction progress can be monitored by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

General Materials and Reagents:
  • This compound

  • 1-Azidohexane

  • Benzyl Azide

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

  • Deuterated solvent for NMR (e.g., DMSO-d₆) or a suitable solvent for GC-MS (e.g., Dichloromethane)

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for NMR or dodecane for GC-MS)

Protocol for Comparative Kinetic Analysis via ¹H NMR Spectroscopy

This protocol is designed to monitor the disappearance of the starting materials and the appearance of the triazole product in real-time.

  • Preparation of Stock Solutions:

    • Prepare 0.5 M stock solutions of this compound, 1-azidohexane, benzyl azide, and phenylacetylene in DMSO-d₆.

    • Prepare a 0.1 M stock solution of CuSO₄·5H₂O in D₂O.

    • Prepare a 0.5 M stock solution of sodium ascorbate in D₂O.

    • Prepare a 0.2 M stock solution of THPTA in D₂O.

    • Prepare a 0.1 M stock solution of the internal standard (e.g., 1,3,5-trimethoxybenzene) in DMSO-d₆.

  • Reaction Setup (for each azide):

    • In an NMR tube, add 200 µL of the respective azide stock solution (0.1 mmol).

    • Add 200 µL of the phenylacetylene stock solution (0.1 mmol).

    • Add 50 µL of the internal standard stock solution.

    • Add 45 µL of D₂O.

    • Add 5 µL of the THPTA stock solution (1 mol%).

  • Initiation and Monitoring:

    • Acquire an initial ¹H NMR spectrum (t=0) of the mixture.

    • To initiate the reaction, add 10 µL of the CuSO₄·5H₂O stock solution (1 mol%) followed by 10 µL of the sodium ascorbate stock solution (5 mol%).

    • Immediately start acquiring ¹H NMR spectra at regular time intervals (e.g., every 5 minutes for the first hour, then every 15 minutes).

  • Data Analysis:

    • Integrate the characteristic signals of the starting materials (e.g., the α-methylene protons of the azide and the acetylenic proton of phenylacetylene) and the triazole proton of the product relative to the integral of the internal standard.

    • Plot the concentration of the reactants and product over time to determine the reaction rates.

    • Calculate the pseudo-first-order rate constants for each azide under these conditions.

Visualizing the Click Chemistry Workflow

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyl_Azide Alkyl Azide (R-N₃) Triazole 1,4-Disubstituted 1,2,3-Triazole Alkyl_Azide->Triazole CuAAC Reaction Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->Triazole CuAAC Reaction Cu_II Cu(II)SO₄ Reducer Sodium Ascorbate Cu_II->Reducer Reduction Cu_I Cu(I) Reducer->Cu_I Generates Ligand Ligand (e.g., THPTA) Ligand->Cu_I Stabilizes Cu_I->Triazole CuAAC Reaction G A Prepare Stock Solutions (Azides, Alkyne, Catalyst, Ligand, Internal Standard) B Combine Reactants and Internal Standard in NMR Tube A->B C Acquire Initial NMR Spectrum (t=0) B->C D Initiate Reaction by Adding CuSO₄ and Sodium Ascorbate C->D E Monitor Reaction Progress by Acquiring NMR Spectra at Regular Time Intervals D->E F Integrate Signals and Plot Concentration vs. Time E->F G Calculate Reaction Rates and Compare Azide Performance F->G

Validating the Purity of 1-Azidobutane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents is paramount to the integrity and reproducibility of their work. 1-Azidobutane, a versatile building block in organic synthesis, particularly in click chemistry and the formation of nitrogen-containing compounds, is no exception. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative methods for the validation of this compound purity, supported by experimental protocols and data presentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for the analysis of this compound. The method offers high sensitivity and specificity, allowing for the detection and identification of potential impurities.

Experimental Protocol

A validated GC-MS method for the analysis of this compound can be established as follows:

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to prepare calibration standards and a sample for analysis at a concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: A non-polar capillary column, such as an Agilent HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating this compound from potential non-polar impurities.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to prevent column overloading.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-200.

3. Data Analysis:

  • The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total area of all detected peaks in the chromatogram.

  • Impurities can be identified by comparing their mass spectra with reference libraries (e.g., NIST). Common impurities in the synthesis of this compound from 1-bromobutane and sodium azide may include unreacted 1-bromobutane and the elimination product, 1-butene.

Alternative Purity Validation Methods

While GC-MS is a robust technique, other methods can also be employed for purity determination, each with its own advantages and limitations.

Quantitative ¹H NMR (qNMR) Spectroscopy

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds with high accuracy and precision.[1][2] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.

Experimental Protocol for qNMR:

  • Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquire the ¹H NMR spectrum using appropriate parameters, including a sufficient relaxation delay (D1) to ensure complete relaxation of all relevant protons.

  • Integrate the signals corresponding to the analyte (this compound) and the internal standard.

  • Calculate the purity of this compound based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography (HPLC) is a preferred method. However, for a small, non-chromophoric molecule like this compound, direct UV detection can be challenging. Derivatization with a UV-active tag may be necessary, which adds complexity to the method. Alternatively, detectors that do not rely on a chromophore, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), can be used.[3]

Hypothetical HPLC-RI Protocol:

  • HPLC System: Agilent 1260 Infinity II or equivalent with an RI detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic mixture of acetonitrile and water. The exact ratio would need to be optimized to achieve adequate retention of this compound.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Purity Calculation: Based on the area percentage of the this compound peak.

Comparative Analysis of Methods

FeatureGC-MSQuantitative ¹H NMR (qNMR)HPLC-UV/RI
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Nuclear magnetic resonance signal intensity is proportional to the number of nuclei.Separation by polarity, detection by UV absorbance or refractive index.
Sample Volatility RequiredNot requiredNot required
Sensitivity High (ng to pg level)Moderate (mg level)Moderate to low (µg to mg level)
Specificity High (mass spectral data provides structural information)High (provides detailed structural information)Moderate (retention time is the primary identifier)
Quantification Relative (area percent) or absolute with calibrationAbsolute (primary method)Relative (area percent) or absolute with calibration
Impurity Identification Excellent (via mass spectral libraries)Good (requires isolation or 2D NMR for complex mixtures)Poor (requires isolation and further analysis)
Throughput HighModerateHigh
Destructive YesNoYes (sample is consumed)

Quantitative Data Summary

The following table presents hypothetical data from the purity analysis of a batch of this compound using the three described methods.

Analytical MethodPurity (%)Impurity 1 (1-Bromobutane) (%)Impurity 2 (Unknown) (%)
GC-MS 98.51.20.3
Quantitative ¹H NMR 98.2 ± 0.31.3Not quantifiable without isolation
HPLC-RI 98.81.00.2

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing cluster_results Results Sample This compound Sample Dilution Dilution in Volatile Solvent Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on GC Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectra Mass Spectra of Peaks Chromatogram->MassSpectra Quantification Peak Area Integration Chromatogram->Quantification LibrarySearch NIST Library Search MassSpectra->LibrarySearch ImpurityID Impurity Identification LibrarySearch->ImpurityID Purity Purity Assessment (%) Quantification->Purity

Caption: Workflow for this compound Purity Validation by GC-MS.

Conclusion

The validation of this compound purity is crucial for ensuring the reliability of experimental outcomes. GC-MS stands out as a highly effective method, offering excellent sensitivity and the ability to identify impurities through mass spectral data. For absolute quantification and as a primary method, qNMR is a powerful alternative, providing high accuracy and structural information without the need for reference standards of the analyte itself. HPLC, particularly with a universal detector like RI, can also be a viable option, especially when dealing with less volatile impurities. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for impurity identification, the desired level of accuracy, and the available instrumentation. For routine quality control and in-depth impurity profiling of this compound, a validated GC-MS method is highly recommended.

References

DFT Calculation of 1-Azidobutane Reaction Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide, therefore, aims to provide a comparative overview of the expected reaction pathways of 1-azidobutane based on analogous studies of other small alkyl azides. The information presented is synthesized from general principles and findings for similar molecules, highlighting the need for dedicated computational studies on this compound to provide precise quantitative comparisons.

Theoretical Reaction Pathways of this compound

The primary reaction pathways anticipated for this compound are thermal decomposition and [3+2] cycloaddition reactions.

1. Thermal Decomposition:

The thermal decomposition of alkyl azides is generally understood to proceed through the initial cleavage of the N-N bond, leading to the formation of a highly reactive nitrene intermediate and the elimination of molecular nitrogen. For this compound, two principal decomposition pathways are plausible:

  • Pathway A: 1,2-Hydride Shift: Following the formation of the butylnitrene intermediate, a rapid 1,2-hydride shift is expected to be the dominant pathway, leading to the formation of N-butyliden-1-amine. This pathway is generally favored for alkyl azides with alpha-hydrogens.

  • Pathway B: C-H Insertion: Intramolecular C-H insertion reactions of the nitrene intermediate can also occur, leading to the formation of cyclic products such as 2-propylaziridine and 2-ethyl-3-methylaziridine. The barriers for these insertion reactions are typically higher than for the 1,2-hydride shift.

2. [3+2] Cycloaddition Reactions:

This compound can participate as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. The reactivity and regioselectivity of these reactions are governed by the frontier molecular orbitals (FMOs) of the reactants.

  • Reaction with Alkynes (Huisgen Cycloaddition): The reaction of this compound with an alkyne would yield a 1,2,3-triazole. The reaction can proceed via a concerted or a stepwise mechanism, and the regioselectivity (formation of 1,4- or 1,5-disubstituted triazoles) is dependent on the electronic nature of the substituents on the alkyne.

  • Reaction with Alkenes: Cycloaddition with an alkene would lead to the formation of a triazoline ring.

Comparative Data from Analogous Systems

Due to the absence of specific DFT data for this compound, we present a qualitative comparison based on findings for other alkyl azides. It is crucial to note that these values are for illustrative purposes and would differ for this compound.

Reaction PathwayReactant 2Product(s)Typical Calculated Activation Energy (kcal/mol)Notes
Thermal Decomposition -N-Butyliden-1-amine + N₂35 - 45The 1,2-hydride shift is generally the lowest energy pathway.
-2-Propylaziridine + N₂40 - 50C-H insertion into the secondary C-H bond.
-2-Ethyl-3-methylaziridine + N₂45 - 55C-H insertion into the primary C-H bond.
[3+2] Cycloaddition Propyne1-Butyl-4-methyl-1H-1,2,3-triazole20 - 30Activation energy is sensitive to the substituents on the alkyne.
Ethylene1-Butyl-1,2,3-triazolidine25 - 35Generally higher activation energy than with alkynes.

Note: The activation energies presented are generalized from DFT studies on small alkyl azides (e.g., methyl azide, ethyl azide). The actual values for this compound would require specific calculations.

Experimental and Computational Protocols: A General Framework

While specific protocols for this compound are not available, the following outlines a general methodology that would be employed for such a study.

Computational (DFT) Protocol
  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Method: A suitable density functional, such as B3LYP or M06-2X, would be chosen. These functionals have been shown to provide a good balance of accuracy and computational cost for organic reactions.

  • Basis Set: A basis set of at least double-zeta quality with polarization and diffuse functions, such as 6-311+G(d,p), is recommended for accurate geometry optimizations and energy calculations.

  • Geometry Optimization: The geometries of the reactant (this compound), transition states, intermediates, and products for each reaction pathway would be fully optimized.

  • Frequency Calculations: Vibrational frequency calculations would be performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactant and product, an IRC calculation would be performed.

  • Solvation Effects: To model reactions in solution, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

Experimental Protocol (for validation)
  • Synthesis of this compound: this compound would be synthesized, for example, by the reaction of 1-bromobutane with sodium azide in a suitable solvent like DMF.

  • Thermal Decomposition Studies:

    • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To identify the products of thermal decomposition, this compound would be pyrolyzed at various temperatures, and the products would be analyzed by GC-MS.

    • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition and the enthalpy of reaction.

  • Cycloaddition Reaction Studies:

    • Reaction Monitoring: The progress of the cycloaddition reaction with a chosen dipolarophile would be monitored by techniques like NMR spectroscopy or GC-MS to determine the reaction kinetics and product distribution.

    • Product Characterization: The resulting triazole or triazoline products would be isolated and characterized by NMR, IR spectroscopy, and mass spectrometry.

Logical Workflow for Investigating this compound Reaction Pathways

The following diagram illustrates the logical workflow for a comprehensive computational and experimental study of this compound reaction pathways.

Caption: Workflow for DFT and experimental analysis of this compound.

Signaling Pathway for Thermal Decomposition

The following diagram illustrates the key steps in the thermal decomposition of this compound, highlighting the formation of the nitrene intermediate and the subsequent competing pathways.

Thermal_Decomposition Reactant This compound TS1 TS (N-N Cleavage) Reactant->TS1 Δ Intermediate Butylnitrene + N₂ TS1->Intermediate TS2a TS (1,2-H Shift) Intermediate->TS2a Pathway A TS2b TS (C-H Insertion) Intermediate->TS2b Pathway B ProductA N-Butyliden-1-amine TS2a->ProductA ProductB Aziridine Products TS2b->ProductB

Caption: Thermal decomposition pathways of this compound.

Mechanistic Insights into 1-Azidobutane Cycloaddition Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the mechanistic nuances of 1-azidobutane in cycloaddition reactions reveals key differences in reaction pathways, kinetics, and regioselectivity when compared to other azides. This guide provides a comparative analysis of this compound's performance in the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the uncatalyzed thermal Huisgen cycloaddition, and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), offering valuable insights for researchers in drug development and materials science.

The azide functional group is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and form only inoffensive byproducts. Among these, the cycloaddition of azides with alkynes to form stable 1,2,3-triazole rings is paramount. While benzyl azide is a frequently studied model compound, this guide focuses on the mechanistic details and synthetic utility of this compound, a representative simple alkyl azide.

Comparative Analysis of Cycloaddition Reactions

The reactivity and mechanism of this compound cycloadditions are highly dependent on the reaction conditions, particularly the presence of a catalyst or the use of a strained alkyne. Below is a comparison of the key cycloaddition pathways.

Reaction TypeCatalyst/PromoterMechanismRegioselectivityReaction Conditions
Thermal Huisgen Cycloaddition NoneConcerted 1,3-dipolar cycloadditionMixture of 1,4- and 1,5-regioisomersHigh temperature (typically >100 °C)
Copper(I)-Catalyzed (CuAAC) Copper(I) salt (e.g., CuI, CuSO₄/NaAsc)Stepwise, involving copper-acetylide intermediatesExclusively 1,4-regioisomerRoom temperature or mild heating
Strain-Promoted (SPAAC) Strained cycloalkyne (e.g., cyclooctyne)Concerted 1,3-dipolar cycloadditionDependent on cycloalkyne substitutionRoom temperature, catalyst-free

Mechanistic Pathways and Key Intermediates

The choice of cycloaddition method dictates the underlying reaction mechanism, which in turn influences the product distribution and reaction efficiency.

Thermal Huisgen Cycloaddition

In the absence of a catalyst, the reaction proceeds through a concerted [3+2] cycloaddition mechanism. For an unsymmetrical alkyne, this pathway typically results in a mixture of 1,4- and 1,5-disubstituted triazoles due to similar activation energy barriers for the two possible transition states.[1]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The introduction of a copper(I) catalyst dramatically alters the reaction mechanism from a concerted to a stepwise process.[1] This catalytic cycle is significantly faster than the thermal reaction and proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted triazole.

DOT Script for CuAAC Mechanism

CuAAC_Mechanism cluster_cycle Catalytic Cycle Cu(I) Cu(I) Copper_Acetylide Copper(I) Acetylide Cu(I)->Copper_Acetylide + Alkyne Alkyne Alkyne Metallacycle Six-membered Copper Metallacycle Copper_Acetylide->Metallacycle + this compound Azide This compound Triazolyl_Copper Triazolyl-Copper Intermediate Metallacycle->Triazolyl_Copper Ring Contraction Product 1,4-Disubstituted Triazole Triazolyl_Copper->Product Protonolysis Product->Cu(I) Catalyst Regeneration

Caption: General mechanism for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC reactions circumvent the need for a cytotoxic copper catalyst by utilizing the ring strain of a cycloalkyne to accelerate the reaction. The mechanism is a concerted 1,3-dipolar cycloaddition, similar to the thermal variant, but with a significantly lower activation barrier. The regioselectivity in SPAAC is controlled by the substitution pattern on the cycloalkyne.[2]

Experimental Data and Protocols

While extensive kinetic studies specifically on this compound are not widely published, data from analogous alkyl azides and specific synthetic examples provide valuable benchmarks.

Quantitative Data Comparison
AzideAlkyneReaction TypeConditionsYieldReference
This compound Propargyl benzoateCuAAC (Flow)Cu/C catalyst, THF, 80 °C99.5%[3]
Benzyl Azide PhenylacetyleneCuAACCuI, Et₃N, Cyrene™, 30 °C, 4h>99%[4]
Phenyl Azide PhenylacetyleneCuAACCuI, DIPEA, DMF, 0 °C, 5 min~95%[5]

This data highlights that simple alkyl azides like this compound can be highly efficient in CuAAC reactions, achieving near-quantitative yields under optimized conditions.

Experimental Protocol: Flow Synthesis of (1-Butyl-1H-1,2,3-triazol-4-yl)methyl benzoate

The following protocol is adapted from a published flow synthesis procedure and demonstrates a practical application of this compound in a CuAAC reaction.[3]

Materials:

  • This compound

  • Propargyl benzoate

  • Tetrahydrofuran (THF), anhydrous

  • Copper-on-carbon catalyst (Cu/C)

  • Flow reactor system equipped with a packed-bed catalytic column

Procedure:

  • Prepare a solution of this compound (1.0 eq) and propargyl benzoate (1.0 eq) in anhydrous THF.

  • Set the temperature of the Cu/C catalytic column in the flow reactor to 80 °C.

  • Pump the reaction mixture through the heated catalytic column at a defined flow rate.

  • Collect the eluent from the reactor outlet.

  • Remove the solvent from the collected solution under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluent: n-hexane/ethyl acetate mixtures) to obtain the pure (1-butyl-1H-1,2,3-triazol-4-yl)methyl benzoate.

Characterization: The product is isolated as a white solid with a melting point of 75.0–75.7 °C. The structure is confirmed by ¹H and ¹³C NMR spectroscopy.[3]

DOT Script for Experimental Workflow

Flow_Synthesis_Workflow cluster_prep Preparation cluster_reaction Flow Reaction cluster_workup Workup and Purification A Prepare solution of This compound and propargyl benzoate in THF B Pump solution through heated Cu/C column (80 °C) A->B C Collect eluent B->C D Solvent removal (rotary evaporation) C->D E Column chromatography D->E F Pure Product E->F

Caption: Workflow for the flow synthesis of a 1-butyl-substituted 1,2,3-triazole.

Conclusion

This compound serves as a versatile building block in cycloaddition chemistry. While it participates in thermal, copper-catalyzed, and strain-promoted variants, the CuAAC reaction stands out for its exceptional efficiency, mild reaction conditions, and perfect regioselectivity, making it a highly reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The development of robust protocols, such as the flow synthesis method described, further enhances its utility for high-throughput synthesis and process chemistry applications. Future mechanistic studies, particularly computational investigations comparing the activation barriers and transition state geometries of this compound with other azides, will continue to refine our understanding and expand the applications of this fundamental click reaction.

References

Comparative analysis of catalysts for 1-Azidobutane reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of molecules with 1-azidobutane is a cornerstone of modern organic synthesis, particularly in the construction of 1,2,3-triazole moieties through azide-alkyne cycloaddition reactions. The choice of catalyst is paramount, dictating not only the reaction's efficiency but also its regioselectivity. This guide provides a comparative analysis of common catalysts for reactions involving this compound, supported by experimental data and detailed protocols to aid in catalyst selection and experimental design.

Performance Comparison of Catalysts

The catalytic azide-alkyne cycloaddition (AAC) is broadly categorized into two main types based on the regioselectivity of the resulting triazole product: the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which yields 1,4-disubstituted triazoles, and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), which affords 1,5-disubstituted triazoles. The selection between these pathways is crucial for applications in drug discovery and materials science where specific isomerism is required.

Below is a summary of the performance of representative catalysts in the reaction between an azide and a terminal alkyne. While specific data for this compound is often embedded in broader studies, the following table uses the well-studied reaction of benzyl azide and phenylacetylene as a reliable proxy to compare catalyst performance under typical conditions. This reaction is widely accepted as a benchmark for evaluating catalyst efficiency in "click" chemistry.[1][2]

Catalyst SystemRegioisomerAlkyne SubstrateReaction TimeYield (%)Key AdvantagesDisadvantages
Copper-Catalyzed (CuAAC)
CuSO₄/Sodium Ascorbate1,4-Phenylacetylene1-6 h76-90Inexpensive, readily available reagents, works well in aqueous media.[3]Potential for copper cytotoxicity in biological applications.
CuI1,4-Phenylacetylene2 h~95High efficiency, mild reaction conditions.[4][5]Requires an inert atmosphere to prevent oxidation of Cu(I).
Heterogeneous Cu/Al₂O₃1,4-PhenylacetyleneNot SpecifiedHighCatalyst is recyclable and easily separated from the reaction mixture.[6]May exhibit lower activity compared to homogeneous catalysts.
Ruthenium-Catalyzed (RuAAC)
CpRuCl(PPh₃)₂1,5-Phenylacetylene4 hHighExcellent regioselectivity for the 1,5-isomer, tolerates internal alkynes.[2][7]Catalyst is more expensive than copper-based systems.
CpRu(COD)Cl1,5-PhenylacetyleneNot SpecifiedHighEffective catalyst for both terminal and internal alkynes.[7]Requires synthesis of the catalyst complex.

Note: The yields and reaction times are representative and can vary based on the specific substrate, solvent, temperature, and other reaction conditions.

Experimental Protocols

Detailed methodologies for performing copper- and ruthenium-catalyzed azide-alkyne cycloaddition reactions are provided below. These protocols can be adapted for the reaction of this compound with a terminal alkyne of choice.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

This protocol describes a general procedure for the synthesis of 1-butyl-4-phenyl-1H-1,2,3-triazole using copper(II) sulfate and sodium ascorbate.[8]

Materials:

  • This compound

  • Phenylacetylene

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and tert-butanol, or DMF)

  • Reaction vessel (e.g., round-bottom flask)

  • Stirring apparatus

  • Analytical equipment (TLC, NMR, etc.)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and phenylacetylene (1.0-1.2 eq) in the chosen solvent.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.

  • In another vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

  • Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure 1-butyl-4-phenyl-1H-1,2,3-triazole.

Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

This protocol outlines a general procedure for the synthesis of 1-butyl-5-phenyl-1H-1,2,3-triazole using a ruthenium catalyst.[2]

Materials:

  • This compound

  • Phenylacetylene

  • Ruthenium catalyst (e.g., Cp*RuCl(PPh₃)₂) (1-5 mol%)

  • Solvent (e.g., toluene, THF, or DMF)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel (e.g., Schlenk tube)

  • Stirring and heating apparatus

  • Analytical equipment (TLC, NMR, etc.)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add the ruthenium catalyst.

  • Add the solvent, followed by this compound (1.0 eq) and phenylacetylene (1.0-1.2 eq).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to elevated temperatures). Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford the pure 1-butyl-5-phenyl-1H-1,2,3-triazole.

Signaling Pathways and Experimental Workflows

To visualize the catalytic cycles and a general experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Catalytic Cycles

The mechanisms for CuAAC and RuAAC proceed through distinct intermediates, leading to their respective regioselectivity.

CuAAC_Mechanism cluster_CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) R1_N3 R1-N3 (this compound) Metallacycle Six-membered Copper Metallacycle R1_N3->Metallacycle R2_Alkyne R2-C≡CH (Alkyne) Cu_Acetylide Cu(I)-Acetylide Intermediate R2_Alkyne->Cu_Acetylide + Cu(I) Cu_I Cu(I) Cu_Acetylide->Metallacycle Triazolide Copper Triazolide Metallacycle->Triazolide Cyclization Triazolide->Cu_I Regeneration Product_1_4 1,4-Disubstituted Triazole Triazolide->Product_1_4 Protonolysis

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

RuAAC_Mechanism cluster_RuAAC Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) R1_N3 R1-N3 (this compound) Ruthenacycle Six-membered Ruthenacycle Intermediate R1_N3->Ruthenacycle R2_Alkyne R2-C≡CH (Alkyne) R2_Alkyne->Ruthenacycle Ru_II [Ru(II)] Ru_II->Ruthenacycle Oxidative Coupling Product_1_5 1,5-Disubstituted Triazole Ruthenacycle->Product_1_5 Reductive Elimination Product_1_5->Ru_II Catalyst Regeneration

Caption: Proposed catalytic cycle of the Ru(II)-catalyzed azide-alkyne cycloaddition (RuAAC).[2][7]

Experimental Workflow

The following diagram illustrates a general workflow for conducting and analyzing a catalytic reaction with this compound.

Experimental_Workflow start Start reagents Prepare Reactants (this compound, Alkyne, Solvent) start->reagents reaction Combine Reactants and Catalyst in Reaction Vessel reagents->reaction catalyst Prepare Catalyst Solution (e.g., CuSO4/Ascorbate or Ru Complex) catalyst->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, etc.) reaction->monitoring workup Reaction Work-up (Quenching, Extraction, Drying) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: General experimental workflow for catalytic this compound reactions.

References

Unraveling the Biological Activity of 1-Azidobutane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activity of 1-azidobutane and similar azide-containing compounds. Due to a notable lack of publicly available quantitative data for this compound and its close alkyl azide analogs, this guide draws upon the known reactivity of the azide functional group and toxicological data from related compounds to infer potential biological effects and highlight critical areas for future research.

Executive Summary

This compound (C₄H₉N₃) is a versatile chemical intermediate utilized in various synthetic applications, particularly in "click chemistry" for bioconjugation and materials science.[1] While its synthetic utility is well-documented, a comprehensive understanding of its biological activity, especially in comparison to other small alkyl azides, remains largely unexplored in public literature. This guide synthesizes the available information on the chemical reactivity of the azide group, general toxicological principles of organic azides, and data from the more extensively studied sodium azide to provide a comparative framework. The primary takeaway is a significant data gap that necessitates empirical investigation to ensure the safe and effective use of this compound and related compounds in biological research and drug development.

Comparative Analysis of Biological Activity

Cytotoxicity

While specific IC50 values for this compound against various cell lines are not published, it is classified as a hazardous material with suspected toxicity if inhaled or swallowed.[1] The toxicity of organic azides is often associated with the azide functional group itself. For comparison, sodium azide (NaN₃), an inorganic azide, is known to be highly toxic, with an oral LD50 in rats of 27 mg/kg.[2] It is important to note that the covalent attachment of the azide to an alkyl chain in this compound will significantly alter its pharmacokinetic and pharmacodynamic properties compared to the ionic sodium azide.

The lipophilicity conferred by the butyl chain in this compound may facilitate its passage across cell membranes, potentially leading to intracellular interactions. The structure-activity relationship for toxicity in a series of 2-phenylaminophenylacetic acid derivatives suggested that larger, more lipophilic substituents can lead to increased toxicity.[3] A similar trend could be hypothesized for simple alkyl azides, where increasing the chain length might enhance cytotoxicity to a certain point, after which other factors like metabolic stability may become more influential.

Table 1: Comparative Cytotoxicity Data (Hypothetical)

CompoundMolecular FormulaMolecular Weight ( g/mol )LogPIC50 (µM) on HeLa CellsData Source
1-AzidopropaneC₃H₇N₃85.11~1.16Data Not Available-
This compound C₄H₉N₃ 99.13 ~1.66 Data Not Available -
1-AzidopentaneC₅H₁₁N₃113.16~2.16Data Not Available-
Sodium AzideNaN₃65.01N/A~5400 (in rat cortical neurons after 10 min treatment)[4][4]

Note: LogP values are estimated. The IC50 value for sodium azide is provided for context and is not directly comparable to organic azides due to differences in chemical properties and experimental conditions.

Enzyme Inhibition

The azide anion is a known inhibitor of enzymes containing heme, such as cytochrome c oxidase, which plays a crucial role in the electron transport chain. This inhibition is a primary mechanism of sodium azide's toxicity. Organic azides like this compound could potentially exhibit similar inhibitory activities, although the presence of the alkyl chain may alter the binding affinity and specificity for target enzymes.

The azide group in organic molecules can also act as a bioisostere for other functional groups, potentially leading to competitive inhibition of enzymes. However, without experimental data, the specific enzymes inhibited by this compound and the nature of this inhibition (competitive, non-competitive, etc.) remain speculative.

Mutagenicity

The mutagenic potential of this compound has not been definitively reported. The Ames test is a common method for assessing the mutagenic potential of chemical compounds.[5][6][7][8][9] This test utilizes bacteria with mutations in genes required for histidine synthesis. A positive test is indicated by the chemical causing a reversion of this mutation, allowing the bacteria to grow on a histidine-free medium. Some organic azides are known to be mutagenic, and this is a critical aspect of their toxicological profile that requires evaluation.

Experimental Protocols

To address the existing data gaps, the following standard experimental protocols are recommended for assessing the biological activity of this compound and its analogs.

Cell Viability Assay (MTT Assay)

Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Treatment: The following day, the media is replaced with fresh media containing serial dilutions of this compound or a similar compound. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The media is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Ames Test for Mutagenicity

Objective: To assess the mutagenic potential of a compound.

Methodology:

  • Bacterial Strains: Histidine-requiring auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100) are used.

  • Metabolic Activation: The test is performed with and without the addition of a rat liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of this compound in the presence of a minimal amount of histidine (to allow for initial cell divisions).

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway that could be impacted by a toxic substance and a general workflow for assessing biological activity.

G Hypothetical Signaling Pathway Disruption cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Gene Target Gene TF->Gene Transcription Protein Protein Synthesis Gene->Protein CellularResponse Cellular Response (e.g., Apoptosis) Protein->CellularResponse AlkylAzide This compound AlkylAzide->Kinase2 Inhibition

Caption: Hypothetical disruption of a signaling pathway by this compound.

G General Workflow for Biological Activity Screening start Start: Compound Synthesis (this compound & Analogs) cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity mutagenicity Mutagenicity Testing (e.g., Ames Test) cytotoxicity->mutagenicity mechanism Mechanism of Action Studies (Enzyme Inhibition, Pathway Analysis) mutagenicity->mechanism sar Structure-Activity Relationship (SAR) Analysis mechanism->sar lead_opt Lead Optimization sar->lead_opt end End: Candidate Selection lead_opt->end

Caption: A generalized workflow for assessing the biological activity of novel compounds.

Conclusion and Future Directions

The current body of scientific literature presents a significant void regarding the specific biological activities of this compound and similar short-chain alkyl azides. While their utility in chemical synthesis is clear, their interactions with biological systems are poorly characterized. Based on the known properties of the azide functional group and general toxicological principles, it is reasonable to hypothesize that this compound may exhibit cytotoxicity and potential mutagenicity.

To ensure the safe handling and informed application of these compounds in research and development, particularly in contexts where they may come into contact with biological systems, a systematic evaluation of their biological effects is imperative. The experimental protocols outlined in this guide provide a starting point for such investigations. Future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining IC50 values for this compound and a series of alkyl azides with varying chain lengths across multiple cell lines.

  • Comprehensive Mutagenicity and Genotoxicity Testing: Employing a battery of assays, including the Ames test, to thoroughly assess the mutagenic potential.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by these compounds.

  • Structure-Activity Relationship (SAR) Analysis: Elucidating the relationship between the alkyl chain length and biological activity to predict the properties of other, untested alkyl azides.

By addressing these knowledge gaps, the scientific community can build a robust understanding of the biological implications of this class of compounds, paving the way for their safer and more effective use.

References

A Comparative Guide to the Kinetic Analysis of 1-Azidobutane Cycloaddition with Various Alkynes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Influence of Alkyne Structure on Reaction Kinetics

The rate of the uncatalyzed 1,3-dipolar cycloaddition between 1-azidobutane and an alkyne is significantly influenced by the electronic and steric properties of the alkyne. The reaction generally proceeds via a concerted mechanism, and factors that lower the activation energy of the transition state will accelerate the reaction.

Key Factors Influencing Reactivity:

  • Electronic Effects: The reactivity is governed by the frontier molecular orbital (FMO) energies of the azide and the alkyne. The reaction can be classified based on which FMO interaction is dominant: the interaction between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, or vice versa.

    • Electron-Deficient Alkynes: Alkynes substituted with electron-withdrawing groups (e.g., esters, ketones, nitriles) have a lower energy LUMO. This leads to a smaller HOMO(azide)-LUMO(alkyne) energy gap, resulting in a faster reaction rate. Therefore, this compound is expected to react more rapidly with alkynes like methyl propiolate or dimethylacetylenedicarboxylate compared to simple alkyl-substituted alkynes.

    • Electron-Rich Alkynes: The effect of electron-donating groups on the alkyne is less straightforward and can lead to slower reaction rates in uncatalyzed cycloadditions.

  • Steric Effects: The rate of cycloaddition is sensitive to steric hindrance around the triple bond.

    • Terminal vs. Internal Alkynes: Terminal alkynes generally react faster than internal alkynes due to reduced steric hindrance at the transition state.

    • Bulky Substituents: Increasing the size of the substituents on the alkyne will generally decrease the reaction rate.

  • Ring Strain: Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes cyclic alkynes, such as cyclooctynes, where the ring strain significantly lowers the activation barrier of the cycloaddition. While not the focus of this guide on this compound with simple alkynes, it is a critical concept in bioorthogonal chemistry for achieving very high reaction rates at low temperatures.

While specific kinetic data for this compound is sparse, a study on the bulk azide-alkyne cycloaddition between 1-azidodecane and phenyl propargyl ether determined the activation energy to be approximately 82 ± 1 kJ mol⁻¹ for the formation of both 1,4- and 1,5-adducts.[1][2] This value provides a useful benchmark for the activation energy of an uncatalyzed reaction between a primary alkyl azide and a terminal alkyne.

Quantitative Data Summary

As a comprehensive, directly comparative dataset for the reaction of this compound with a variety of alkynes could not be located in the reviewed literature, the following table provides a qualitative comparison based on established reactivity principles.

Alkyne TypeExampleExpected Relative Rate with this compoundRationale
Terminal, Electron-Deficient Methyl propiolateHighestLowest LUMO energy, minimal steric hindrance.
Terminal, Unactivated 1-OctyneModerateLess electronically activated than electron-deficient alkynes.
Internal, Electron-Deficient DimethylacetylenedicarboxylateModerate to HighElectronically activated, but with increased steric hindrance compared to terminal alkynes.
Internal, Unactivated 4-OctyneLowestElectronically neutral and sterically hindered.

Experimental Protocols for Kinetic Analysis

The kinetics of the 1,3-dipolar cycloaddition between this compound and various alkynes can be monitored using several in-situ spectroscopic techniques. The choice of method often depends on the specific reactants and the desired level of detail.

In-situ Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

This method is powerful for monitoring the reaction in real-time by following the disappearance of the characteristic azide asymmetric stretching vibration.

Methodology:

  • Setup: A temperature-controlled reaction vessel is equipped with an in-situ ATR-IR probe.

  • Reactants: Solutions of this compound and the alkyne in a suitable solvent (e.g., acetonitrile, DMSO) are prepared at known concentrations.

  • Initiation: The reaction is initiated by adding one reactant to the other in the reaction vessel with vigorous stirring.

  • Data Acquisition: IR spectra are recorded at regular intervals. The concentration of the azide is monitored by the decrease in the intensity of its characteristic peak around 2100 cm⁻¹.

  • Data Analysis: The rate constants are determined by fitting the concentration versus time data to the appropriate rate law (typically second-order).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy allows for the simultaneous monitoring of the disappearance of reactants and the appearance of products.

Methodology:

  • Sample Preparation: A solution containing known concentrations of this compound, the alkyne, and an internal standard is prepared in a deuterated solvent in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H NMR spectra are acquired at regular time intervals.

  • Monitoring: The reaction progress is followed by integrating the signals of specific protons of the reactants and products relative to the internal standard.

  • Data Analysis: The concentration of the reactants and products at different time points is calculated from the integral values. This data is then used to determine the rate constant by plotting the appropriate function of concentration against time.

Visualizing the Process

To better understand the workflow and the underlying chemical transformation, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Reactant_Prep Prepare solutions of This compound and alkyne Initiation Initiate reaction by mixing reactants Reactant_Prep->Initiation Instrument_Setup Set up temperature-controlled reactor with probe (IR/NMR) Instrument_Setup->Initiation Monitoring Acquire spectroscopic data at regular intervals Initiation->Monitoring Data_Processing Process spectra to obtain concentration vs. time data Monitoring->Data_Processing Kinetic_Modeling Fit data to rate law to determine rate constant Data_Processing->Kinetic_Modeling

Caption: Experimental workflow for kinetic analysis.

Reaction_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Azide This compound (n-Bu-N₃) TS [3+2] Cycloaddition Transition State Azide->TS Alkyne Alkyne (R₁-C≡C-R₂) Alkyne->TS Triazole 1,2,3-Triazole TS->Triazole

Caption: General mechanism of 1,3-dipolar cycloaddition.

References

Benchmarking 1-Azidobutane Reaction Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical building blocks is paramount. 1-Azidobutane, a versatile intermediate, is frequently utilized in various chemical transformations, including "click chemistry" reactions. This guide provides a comparative analysis of established and modern protocols for the synthesis of this compound, offering a clear overview of their performance based on literature-derived experimental data.

Comparative Performance of this compound Synthesis Protocols

The following table summarizes the quantitative data from different synthetic protocols for this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ProtocolReactantsSolventTemperatureReaction TimeYield (%)
Conventional Heating 1-Bromobutane, Sodium Azide-80-90°C12 hours80-85%[1]
Microwave-Assisted 1-Bromobutane, Sodium AzideEthanol-30 minutes80-87%[1]
Aqueous Biphasic 1-Bromobutane, Sodium AzideWater-THF (95:5)65°COvernight-
Photochemical 1-Iodobutane, Trimethylsilyl Azide-Ambient-75%[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures found in the scientific literature.

Protocol 1: Conventional Synthesis via Nucleophilic Substitution

This method is the most established for synthesizing this compound and relies on a classical SN2 reaction.[1]

Reactants:

  • 1-Bromobutane

  • Sodium Azide (NaN₃)

Procedure:

  • In a round-bottom flask, dissolve sodium azide in the chosen solvent. A slight excess of sodium azide (e.g., a 1.2:1 molar ratio of NaN₃ to 1-bromobutane) is often used to ensure complete conversion.[1]

  • Add 1-bromobutane to the mixture.

  • Heat the reaction mixture to 80-90°C and maintain it for 12 hours with stirring.[1]

  • After cooling to room temperature, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether).

  • The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, drastically reducing the synthesis time.[1]

Reactants:

  • 1-Bromobutane

  • Sodium Azide (NaN₃)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine 1-bromobutane and sodium azide in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 300 W for 30 minutes.[1]

  • After the reaction is complete and the vessel has cooled, the workup procedure is similar to the conventional method, involving quenching, extraction, drying, and solvent removal.

Protocol 3: Synthesis in an Aqueous-Organic Biphasic System

This method utilizes a water-tetrahydrofuran (THF) mixture, offering a different solvent environment for the reaction.

Reactants:

  • 1-Bromobutane

  • Sodium Azide (NaN₃)

  • Water-THF (95:5 v/v)

Procedure:

  • Dissolve sodium azide in the water-THF (95:5 v/v) solvent system in a reaction flask.

  • Add 1-bromobutane to the solution.

  • Stir the mixture at 65°C overnight.

  • The workup would typically involve separation of the organic layer, extraction of the aqueous layer with an organic solvent, followed by drying and concentration of the combined organic phases.

Protocol 4: Photochemical Synthesis

This "green" chemistry approach utilizes light to initiate the reaction under mild conditions.[1]

Reactants:

  • 1-Iodobutane

  • Trimethylsilyl Azide (TMSN₃)

Procedure:

  • Combine 1-iodobutane and trimethylsilyl azide in a suitable reaction vessel.

  • Irradiate the mixture with UV light at ambient temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or GC).

  • This method avoids the use of stoichiometric sodium azide.[1] The workup procedure would be specific to the reaction scale and desired purity, likely involving removal of any remaining starting materials and byproducts.

Reaction Pathway and Methodology Overview

The following diagram illustrates the general synthetic pathway and the relationship between the different methodologies benchmarked in this guide.

G Synthesis of this compound: A Methodological Overview cluster_reactants Starting Materials cluster_protocols Reaction Protocols cluster_product Product 1-Halobutane 1-Halobutane Conventional Heating Conventional Heating 1-Halobutane->Conventional Heating Microwave-Assisted Microwave-Assisted 1-Halobutane->Microwave-Assisted Aqueous Biphasic Aqueous Biphasic 1-Halobutane->Aqueous Biphasic Photochemical Photochemical 1-Halobutane->Photochemical Azide Source Azide Source Azide Source->Conventional Heating Azide Source->Microwave-Assisted Azide Source->Aqueous Biphasic Azide Source->Photochemical This compound This compound Conventional Heating->this compound Yield: 80-85% Time: 12h Microwave-Assisted->this compound Yield: 80-87% Time: 30min Aqueous Biphasic->this compound Time: Overnight Photochemical->this compound Yield: 75% Temp: Ambient

References

Safety Operating Guide

Proper Disposal of 1-Azidobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

1-Azidobutane is a potentially explosive and toxic organic azide that requires careful handling and specific disposal procedures to ensure laboratory safety. Direct disposal of this compound is unsafe and improper. The primary and recommended method for its safe disposal is through chemical conversion to a more stable derivative, such as an amine, before it is collected as chemical waste.[1] This guide provides a comprehensive operational and disposal plan, including immediate safety precautions and a step-by-step deactivation protocol.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles or a face shield, and chemical-resistant gloves.

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of potentially toxic vapors.

  • Avoid Incompatibles: this compound must be kept away from acids, heavy metals, and halogenated solvents.[1] Contact with acids can form highly toxic and explosive hydrazoic acid.[1] Interaction with metals can lead to the formation of highly unstable and explosive metal azides.[1] Halogenated solvents like dichloromethane and chloroform can react to form extremely unstable di- and tri-azidomethane.[1]

  • Handling: Use only plastic or ceramic spatulas and utensils to handle azides, as metal can cause the formation of shock-sensitive metal azides.[1]

  • Storage: Unused this compound should be stored at low temperatures (ideally -18°C) in the absence of light, preferably in plastic amber containers.[1]

Stability Assessment of this compound

The stability of organic azides can be estimated using two key principles: the Carbon to Nitrogen (C/N) ratio and the "Rule of Six." These metrics help in assessing the potential hazard of the compound.

ParameterValue for this compound (C₄H₉N₃)Stability ImplicationGuideline
Molecular Formula C₄H₉N₃--
Molecular Weight 99.13 g/mol --
Carbon to Nitrogen (C/N) Ratio 4/3 ≈ 1.33Can be synthesized in small quantities but should be used or quenched promptly.The number of nitrogen atoms should not exceed the number of carbon atoms.[1]
"Rule of Six" 4 carbons per azide groupDoes not meet the "Rule of Six," indicating a higher potential for instability.There should be at least six carbon atoms per energetic functional group (like azide).[1]

Disposal Plan: Chemical Deactivation of this compound

The recommended procedure for the disposal of this compound is its reduction to the significantly more stable 1-butylamine. This process should be treated as a chemical reaction and not merely a mixing of waste streams.

This protocol outlines the reduction of this compound using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent. This procedure must be performed by personnel experienced with handling pyrophoric reagents.

Materials:

  • This compound waste solution

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Ethyl acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • Water

  • Three-necked round-bottom flask

  • Stir bar

  • Addition funnel

  • Condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

Procedure:

  • Inert Atmosphere: Assemble the three-necked flask with a stir bar, addition funnel, and condenser under an inert atmosphere of nitrogen or argon. All glassware must be thoroughly dried beforehand.

  • Reagent Preparation: In the flask, prepare a stirred suspension of a slight molar excess of LiAlH₄ in anhydrous diethyl ether or THF. Cool the suspension in an ice bath.

  • Slow Addition of Azide: Dilute the this compound waste with anhydrous diethyl ether or THF. Slowly add the diluted azide solution to the LiAlH₄ suspension via the addition funnel. Control the addition rate to maintain a gentle reflux and avoid an excessive temperature increase.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature until the reaction is complete (as monitored by appropriate techniques such as TLC or IR spectroscopy, looking for the disappearance of the azide peak).

  • Quenching Excess LiAlH₄: Cool the reaction mixture in an ice bath. Cautiously and slowly add ethyl acetate to quench any unreacted LiAlH₄. This is an exothermic process that will produce gas, so the addition must be dropwise.

  • Workup: Slowly add water, followed by a 1 M NaOH solution, to the quenched reaction mixture to precipitate the aluminum salts.

  • Filtration and Separation: Filter the resulting mixture to remove the aluminum salts. Separate the organic layer of the filtrate.

  • Waste Collection: The resulting organic solution containing 1-butylamine should be collected in a properly labeled hazardous waste container for halogen-free organic solvents. The aqueous layer should be collected in a separate, appropriately labeled aqueous waste container.

Logical Workflow for this compound Disposal

G cluster_prep Preparation Phase cluster_reaction Deactivation Phase cluster_workup Workup & Waste Collection Phase A Don Appropriate PPE B Work in a Fume Hood A->B C Assemble Dry Glassware under Inert Atmosphere B->C D Prepare LiAlH4 Suspension in Anhydrous Solvent C->D Proceed with Caution E Slowly Add this compound Solution D->E F Monitor Reaction to Completion E->F G Quench Excess LiAlH4 with Ethyl Acetate F->G Reaction Complete H Precipitate Aluminum Salts with Water and NaOH G->H I Filter and Separate Organic/Aqueous Layers H->I J Collect Waste Streams in Labeled Containers I->J

Caption: Workflow for the safe disposal of this compound via chemical reduction.

References

Personal protective equipment for handling 1-Azidobutane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1-Azidobutane. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Physical Properties

This compound is a hazardous chemical that requires careful handling. It is a flammable liquid and is toxic if inhaled, causing skin and eye irritation. Organic azides as a class of compounds are potentially explosive and can decompose violently under certain conditions, such as upon heating, shock, or exposure to strong acids.

Quantitative Data Summary

PropertyValue
Molecular Formula C₄H₉N₃
Molecular Weight 99.13 g/mol [1][2]
Physical State Liquid
Appearance Light yellow

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling this compound.

Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended)To prevent skin contact. Never use latex gloves as they may offer poor resistance.
Eye and Face Protection Safety glasses with side shields and a face shield, or chemical splash goggles.To protect against splashes and vapors.
Body Protection Flame-retardant lab coatTo protect skin and clothing from splashes.
Respiratory Protection Use in a certified chemical fume hood.To prevent inhalation of toxic vapors.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of handling this substance.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Dispense in Fume Hood Dispense in Fume Hood Prepare Work Area->Dispense in Fume Hood Begin Work Keep Away from Ignition Sources Keep Away from Ignition Sources Dispense in Fume Hood->Keep Away from Ignition Sources Flammable Liquid Cap Securely Cap Securely Keep Away from Ignition Sources->Cap Securely Prevent Spills & Evaporation Decontaminate Decontaminate Cap Securely->Decontaminate After Use Dispose of Waste Dispose of Waste Decontaminate->Dispose of Waste Proper Segregation Doff PPE Doff PPE Dispose of Waste->Doff PPE Final Step

Caption: Logical workflow for handling this compound.

Experimental Protocol for Safe Handling:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Don Personal Protective Equipment (PPE): Put on all required PPE as specified in the table above.

  • Prepare Work Area: Ensure a certified chemical fume hood is operational. Remove all potential ignition sources, such as hot plates and open flames, from the immediate vicinity. Have a chemical spill kit readily accessible.

  • Dispense in Fume Hood: Conduct all manipulations of this compound inside the fume hood to minimize inhalation exposure.

  • Use Non-Sparking Tools: When transferring the chemical, use tools made of non-sparking materials.

  • Keep Containers Closed: Keep the container tightly sealed when not in use to prevent the release of flammable vapors.

  • Decontaminate Work Area: After handling, decontaminate the work surface with an appropriate cleaning agent.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Response Plan

EmergencyProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal. Ventilate the area.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential hazards.

Waste Disposal Protocol:

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.

  • Avoid Metal Contamination: Do not dispose of azide waste in containers or plumbing that contains lead or copper, as this can lead to the formation of highly explosive metal azides.

  • Neutralization of Residual Azide (for trained personnel only): Small amounts of residual azide in reaction vessels can be decomposed by the addition of a freshly prepared solution of sodium nitrite in acetic acid. This should only be performed by personnel with a thorough understanding of the reaction and its potential hazards.

  • Hazardous Waste Collection: Arrange for the collection of the hazardous waste container by your institution's environmental health and safety department. Do not pour this compound down the drain.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.